Product packaging for 2-(Phenoxymethyl)benzylamine(Cat. No.:CAS No. 168971-56-0)

2-(Phenoxymethyl)benzylamine

Cat. No.: B064828
CAS No.: 168971-56-0
M. Wt: 213.27 g/mol
InChI Key: KBMVPPBKGKRHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Phenoxymethyl)benzylamine is an organic compound with the molecular formula C14H15NO, serving as a versatile benzylamine-based building block in research applications . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel bioactive molecules. Key Research Applications: Pharmaceutical Intermediate: Benzylamine derivatives are extensively utilized in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules, forming the core structure for further functionalization . Oncology Research: Structurally related benzylamine and thenylamine compounds have demonstrated potent cytotoxic and anti-proliferative effects in preclinical studies, showing promise in impairing tumor growth and metastatic activity in models such as melanoma . These derivatives can activate pro-apoptotic pathways and alter key signaling cascades, including the Wnt/β-catenin pathway. Organic Synthesis: The compound's amine functional group makes it a valuable precursor in reductive amination reactions and other catalytic processes for constructing nitrogen-containing compounds . Handling & Compliance: This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. All information provided is for research reference. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B064828 2-(Phenoxymethyl)benzylamine CAS No. 168971-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(phenoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMVPPBKGKRHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356591
Record name 2-(phenoxymethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168971-56-0
Record name 2-(Phenoxymethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168971-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(phenoxymethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Phenoxymethyl)benzylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Phenoxymethyl)benzylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its likely characteristics based on the known properties of closely related benzylamine derivatives. This guide is intended to serve as a valuable resource for hypothesis generation and to inform future research and development endeavors involving this and similar molecular scaffolds.

Introduction

Benzylamine and its derivatives are a versatile class of organic compounds that feature a benzyl group attached to an amino group. This structural motif is a common scaffold in a wide array of biologically active molecules, including pharmaceuticals. Modifications to the benzylamine core, such as the introduction of a phenoxymethyl substituent at the ortho position, can significantly influence the molecule's physicochemical properties, receptor binding affinity, and overall pharmacological profile. This compound, with its unique structural features, represents an interesting candidate for investigation in medicinal chemistry and drug discovery.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzylamine core with a phenoxymethyl group substituted at the second position of the benzene ring.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueReference
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
SMILES String NCc1ccccc1COc2ccccc2[1]
InChI 1S/C14H15NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11,15H2[1]
InChI Key KBMVPPBKGKRHKO-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes
Melting Point Solid at room temperatureBased on supplier information indicating it is a solid.[1]
Boiling Point > 185 °CExpected to be higher than benzylamine due to increased molecular weight.
pKa ~9-10Similar to other primary benzylamines.
Solubility Sparingly soluble in water; soluble in organic solvents.The phenoxymethyl group increases lipophilicity compared to benzylamine.
LogP > 1.09Expected to be higher than benzylamine (LogP = 1.09).

Spectroscopic Data (Predicted)

While specific spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzyl and phenoxy rings, as well as singlets for the two methylene (CH₂) groups and a broad singlet for the amine (NH₂) protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the fourteen carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons, the two methylene carbons, and the carbons of the phenoxy group.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic rings, and C-O-C stretching of the ether linkage.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzylamines include the loss of the amino group and cleavage at the benzylic position.

Synthesis

A plausible synthetic route to this compound would involve a two-step process starting from 2-methylbenzonitrile.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Reduction A 2-Methylbenzonitrile B 2-(Bromomethyl)benzonitrile A->B NBS, Radical Initiator D 2-(Phenoxymethyl)benzonitrile B->D C Phenol C->D Base (e.g., K₂CO₃) E This compound D->E Reducing Agent (e.g., LiAlH₄)

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Bromomethyl)benzonitrile A mixture of 2-methylbenzonitrile, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., carbon tetrachloride) would be refluxed under UV irradiation. The reaction would be monitored by TLC. After completion, the succinimide byproduct would be filtered off, and the solvent removed under reduced pressure to yield the crude product, which could be purified by recrystallization or chromatography.

Step 2: Synthesis of 2-(Phenoxymethyl)benzonitrile To a solution of phenol in a polar aprotic solvent (e.g., DMF or acetone), a base such as potassium carbonate would be added, followed by the dropwise addition of a solution of 2-(bromomethyl)benzonitrile. The reaction mixture would be stirred at room temperature or gentle heating until completion (monitored by TLC). The mixture would then be poured into water and extracted with an organic solvent. The organic layer would be washed, dried, and concentrated to give the desired ether.

Step 3: Synthesis of this compound The 2-(phenoxymethyl)benzonitrile would be reduced to the corresponding benzylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction would be carried out under an inert atmosphere. After the reaction is complete, it would be carefully quenched, and the product extracted and purified.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, benzylamine derivatives are known to exhibit a wide range of biological activities.

Biological_Activity This compound This compound Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition Potential Target Receptor Binding Receptor Binding This compound->Receptor Binding Potential Target Antimicrobial Activity Antimicrobial Activity This compound->Antimicrobial Activity Potential Effect

References

Synthesis pathways for 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(Phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of this compound, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of direct synthesis routes in the current literature, this document outlines three logical and experimentally sound multi-step pathways, starting from readily available precursors: 2-methylbenzyl alcohol, 2-(phenoxymethyl)benzaldehyde, and 2-methylphenol. Each proposed pathway is detailed with step-by-step experimental protocols, quantitative data derived from analogous transformations, and visual representations of the synthetic workflows using Graphviz (DOT language) to ensure clarity and reproducibility. The information presented herein is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis of novel benzylamine derivatives and other related pharmacologically active molecules.

Introduction

Benzylamine and its derivatives are a critical class of compounds in the pharmaceutical industry, forming the structural core of a wide array of therapeutic agents. The introduction of a phenoxymethyl substituent at the ortho position of the benzylamine scaffold can significantly influence the molecule's conformational flexibility, lipophilicity, and potential interactions with biological targets. This guide explores viable and efficient synthetic strategies to access the target molecule, this compound, by leveraging well-established organic transformations.

Proposed Synthetic Pathways

Three primary synthetic routes are proposed, each commencing from a different starting material and offering unique advantages in terms of reagent availability, reaction conditions, and scalability.

Pathway 1: Synthesis starting from 2-Methylbenzyl Alcohol

This pathway begins with the formation of the phenoxymethyl ether linkage, followed by functionalization of the methyl group to introduce the amine functionality.

Workflow for Pathway 1:

Pathway_1 A 2-Methylbenzyl Alcohol B 2-Methylphenoxymethylbenzene A->B Williamson Ether Synthesis C 2-(Bromomethyl)phenoxymethylbenzene B->C Side-Chain Bromination D 2-(Phenoxymethyl)benzonitrile C->D Cyanation E 2-(Phenoxymethyl)benzaldehyde C->E Sommelet Reaction G N-(2-(Phenoxymethyl)benzyl)phthalimide C->G Gabriel Synthesis H 2-(Phenoxymethyl)benzyl azide C->H Azide Formation F This compound D->F Reduction E->F Reductive Amination G->F Hydrazinolysis H->F Reduction

Caption: Synthetic routes from 2-methylbenzyl alcohol.

Experimental Protocols for Pathway 1:

Step 1.1: Williamson Ether Synthesis of 2-Methylphenoxymethylbenzene

  • Reaction: Phenol is deprotonated with a base and reacted with 2-methylbenzyl halide in an SN2 reaction.

  • Procedure: To a suspension of potassium carbonate (2 equivalents) in acetonitrile, add phenol (1 equivalent). Stir the mixture at room temperature for 30 minutes. Add 2-methylbenzyl bromide (1 equivalent) and reflux the mixture for 6-12 hours. Monitor the reaction by TLC. After completion, filter the solid, and concentrate the filtrate. Purify the crude product by column chromatography.[1]

  • Quantitative Data:

Reactant 1Reactant 2BaseSolventTemp. (°C)Time (h)Yield (%)
Phenol2-Methylbenzyl BromideK₂CO₃AcetonitrileReflux6-12~90

Step 1.2: Side-Chain Bromination of 2-Methylphenoxymethylbenzene

  • Reaction: The methyl group of 2-methylphenoxymethylbenzene is brominated using N-bromosuccinimide (NBS) under radical initiation.

  • Procedure: To a solution of 2-methylphenoxymethylbenzene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). Reflux the mixture for 2-4 hours, monitoring by TLC. After cooling, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

  • Quantitative Data:

ReactantReagentInitiatorSolventTemp. (°C)Time (h)Yield (%)
2-MethylphenoxymethylbenzeneNBSAIBNCCl₄Reflux2-460-80

Step 1.3 (Option A): Synthesis of 2-(Phenoxymethyl)benzonitrile

  • Reaction: The benzylic bromide is displaced by a cyanide ion.

  • Procedure: To a solution of 2-(bromomethyl)phenoxymethylbenzene (1 equivalent) in DMSO, add sodium cyanide (1.5 equivalents). Heat the mixture to 90°C for 2 hours. Cool to room temperature and pour into ice water. Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and concentrate in vacuo.[2]

  • Quantitative Data:

ReactantReagentSolventTemp. (°C)Time (h)Yield (%)
2-(Bromomethyl)phenoxymethylbenzeneNaCNDMSO902~87

Step 1.4 (Option A): Reduction of 2-(Phenoxymethyl)benzonitrile

  • Reaction: The nitrile is reduced to a primary amine using a strong reducing agent.

  • Procedure: To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF, add a solution of 2-(phenoxymethyl)benzonitrile (1 equivalent) in THF dropwise at 0°C. After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Cool the reaction and quench carefully with water, followed by 15% aqueous NaOH. Filter the aluminum salts and extract the filtrate with diethyl ether. Dry the organic layer and concentrate to afford the product.

  • Quantitative Data:

ReactantReagentSolventTemp. (°C)Time (h)Yield (%)
2-(Phenoxymethyl)benzonitrileLiAlH₄THFReflux4-6>90

Step 1.3 (Option B): Sommelet Reaction to form 2-(Phenoxymethyl)benzaldehyde

  • Reaction: The benzyl bromide is converted to the corresponding aldehyde using hexamine.

  • Procedure: React 2-(bromomethyl)phenoxymethylbenzene (1 equivalent) with hexamethylenetetramine (hexamine) in a mixture of acetic acid and water. Heat the mixture to reflux for 2-4 hours. Upon completion, hydrolyze the intermediate quaternary ammonium salt by adding aqueous HCl and heating. Extract the resulting aldehyde with an organic solvent.

  • Quantitative Data:

ReactantReagentSolventTemp. (°C)Time (h)Yield (%)
2-(Bromomethyl)phenoxymethylbenzeneHexamineAcetic Acid/WaterReflux2-460-70

Step 1.4 (Option B): Reductive Amination of 2-(Phenoxymethyl)benzaldehyde

  • Reaction: The aldehyde is converted to the primary amine in the presence of an ammonia source and a reducing agent.

  • Procedure: To a solution of 2-(phenoxymethyl)benzaldehyde (1 equivalent) in methanol, add an excess of aqueous ammonia. Stir for 1 hour, then add a reducing agent such as sodium borohydride in portions. Continue stirring at room temperature for 12-24 hours. Quench the reaction with water and extract the product with an organic solvent.

  • Quantitative Data:

ReactantReagentsSolventTemp. (°C)Time (h)Yield (%)
2-(Phenoxymethyl)benzaldehydeNH₃, NaBH₄MethanolRT12-24~70-85

Step 1.3 (Option C): Gabriel Synthesis

  • Reaction: The benzyl bromide is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

  • Procedure: To a solution of 2-(bromomethyl)phenoxymethylbenzene (1 equivalent) in DMF, add potassium phthalimide (1.1 equivalents). Heat the mixture at 80-100°C for 2-4 hours. Cool the reaction and pour into water to precipitate N-(2-(phenoxymethyl)benzyl)phthalimide. Filter and dry the solid. To the phthalimide derivative in ethanol, add hydrazine hydrate (2 equivalents) and reflux for 4-6 hours. Cool, acidify with HCl, and filter the phthalhydrazide byproduct. Basify the filtrate and extract the desired amine.[3]

  • Quantitative Data:

ReactantReagentsSolventTemp. (°C)Time (h)Overall Yield (%)
2-(Bromomethyl)phenoxymethylbenzene1. K-Phthalimide 2. N₂H₄·H₂ODMF, then EtOH80-100, then Reflux6-1070-85

Step 1.3 (Option D): Azide Formation and Reduction

  • Reaction: The benzyl bromide is converted to a benzyl azide, which is then reduced to the amine.

  • Procedure (Azide Formation): Dissolve 2-(bromomethyl)phenoxymethylbenzene (1 equivalent) in DMSO. Add sodium azide (1.5 equivalents) and stir at room temperature overnight. Add water and extract the product with diethyl ether. Wash with brine, dry, and concentrate to yield the benzyl azide.[2]

  • Procedure (Azide Reduction): To a solution of the benzyl azide in THF, add LiAlH₄ (1.5 equivalents) at 0°C. Stir at room temperature for 2-4 hours. Quench the reaction carefully with water and NaOH solution. Filter and extract the product.

  • Quantitative Data:

StepReactantReagentSolventTemp. (°C)Time (h)Yield (%)
Azide Formation2-(Bromomethyl)phenoxymethylbenzeneNaN₃DMSORT12-16~73
Azide Reduction2-(Phenoxymethyl)benzyl azideLiAlH₄THFRT2-4>90
Pathway 2: Synthesis starting from 2-(Phenoxymethyl)benzaldehyde

This is a more direct route if the starting aldehyde is commercially available or can be synthesized efficiently.

Workflow for Pathway 2:

Pathway_2 A 2-(Phenoxymethyl)benzaldehyde B This compound A->B Reductive Amination Pathway_3 A 2-Methylphenol B 1-Phenoxy-2-methylbenzene A->B Ullmann Condensation C 2-(Phenoxymethyl)benzaldehyde B->C Ortho-formylation D This compound C->D Reductive Amination

Caption: Synthesis from 2-methylphenol.

Experimental Protocols for Pathway 3:

Step 3.1: Ullmann Condensation

  • Reaction: Copper-catalyzed coupling of 2-methylphenol with a phenyl halide.

  • Procedure: To a mixture of 2-methylphenol (1 equivalent), potassium carbonate (2 equivalents), and a copper(I) catalyst (e.g., CuI, 10 mol%) in a high-boiling solvent like DMF or pyridine, add bromobenzene (1.2 equivalents). Heat the mixture to 120-150°C for 12-24 hours. Cool, dilute with water, and extract with an organic solvent. Purify by column chromatography.

  • Quantitative Data:

Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)
2-MethylphenolBromobenzeneCuIDMF120-15012-2470-85

Step 3.2: Ortho-formylation (Vilsmeier-Haack or Duff Reaction)

  • Reaction: Introduction of a formyl group at the ortho position to the phenoxymethyl group.

  • Procedure (Vilsmeier-Haack): To a cooled (0°C) solution of DMF (3 equivalents) in dichloromethane, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise. Stir for 30 minutes, then add a solution of 1-phenoxy-2-methylbenzene (1 equivalent) in dichloromethane. Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench by pouring onto ice and basify with aqueous NaOH. Extract the product and purify.

  • Quantitative Data:

ReactantReagentsSolventTemp. (°C)Time (h)Yield (%)
1-Phenoxy-2-methylbenzenePOCl₃, DMFDichloromethane0 to RT12-2450-70

Step 3.3: Reductive Amination

  • Follow the protocol described in Pathway 2.

Data Summary

The following tables summarize the quantitative data for the key transformations in the proposed synthetic pathways.

Table 1: Key Reaction Yields

ReactionStarting MaterialProductTypical Yield (%)
Williamson Ether SynthesisPhenol, 2-Methylbenzyl Bromide2-Methylphenoxymethylbenzene~90
Side-Chain Bromination2-Methylphenoxymethylbenzene2-(Bromomethyl)phenoxymethylbenzene60-80
Cyanation2-(Bromomethyl)phenoxymethylbenzene2-(Phenoxymethyl)benzonitrile~87
Nitrile Reduction2-(Phenoxymethyl)benzonitrileThis compound>90
Reductive Amination2-(Phenoxymethyl)benzaldehydeThis compound>85
Gabriel Synthesis2-(Bromomethyl)phenoxymethylbenzeneThis compound70-85
Azide Route2-(Bromomethyl)phenoxymethylbenzeneThis compound~65-70 (2 steps)

Conclusion

This technical guide has outlined three distinct and viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. Pathway 1, starting from 2-methylbenzyl alcohol, offers the most flexibility with multiple options for the final amination step. Pathway 2 is the most direct approach, provided the aldehyde precursor is accessible. Pathway 3 presents an alternative strategy starting from 2-methylphenol. The detailed experimental protocols and compiled quantitative data provide a solid foundation for the practical synthesis of this important benzylamine derivative. Further optimization of the reaction conditions for each step may be necessary to achieve maximum yields and purity.

References

2-(Phenoxymethyl)benzylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Phenoxymethyl)benzylamine, including its chemical properties and potential biological significance based on the activities of related compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide extrapolates information from the broader class of benzylamine derivatives to offer a valuable resource for hypothesis generation and future research.

Chemical Identity and Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 213.28 g/mol
Molecular Formula C₁₄H₁₅NO
MDL Number MFCD04108110
PubChem Substance ID 329791604

Putative Synthesis Protocol

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of benzylamine derivatives, such as reductive amination.

Proposed Experimental Protocol: Reductive Amination

This generalized protocol is based on common laboratory procedures for the synthesis of benzylamines.

  • Reaction Setup: To a solution of 2-(phenoxymethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a primary amine source like ammonia or a protected amine equivalent.

  • Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Upon completion of imine formation, a reducing agent, such as sodium borohydride or hydrogen gas with a palladium catalyst, is carefully added to the reaction mixture.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Purification start1 2-(Phenoxymethyl)benzaldehyde step1 Imine Formation start1->step1 start2 Amine Source (e.g., Ammonia) start2->step1 step2 Reduction step1->step2 end1 Crude Product step2->end1 end2 Purification (e.g., Chromatography) end1->end2 final_product This compound end2->final_product

A plausible synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activities or interactions with signaling pathways for this compound have not been documented. However, the broader class of benzylamine derivatives is known to exhibit a range of biological effects, most notably as antifungal agents.

The primary mechanism of action for many antifungal benzylamines is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, these compounds disrupt the production of ergosterol, leading to an accumulation of toxic squalene and compromising the integrity and function of the fungal cell membrane. This ultimately results in fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase outcome2 Squalene Accumulation squalene->outcome2 ergosterol Ergosterol lanosterol->ergosterol Multiple Steps outcome1 Ergosterol Depletion ergosterol->outcome1 benzylamine Benzylamine Derivatives benzylamine->lanosterol Inhibition squalene_epoxidase_target squalene_epoxidase_target outcome3 Cell Membrane Disruption outcome1->outcome3 outcome2->outcome3 outcome4 Fungal Cell Death outcome3->outcome4

General mechanism of action for antifungal benzylamine derivatives.

Disclaimer: The experimental protocols and signaling pathways described above are based on the activities of related compounds and are provided for informational and hypothesis-generating purposes only. Specific experimental validation for this compound is required.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(phenoxymethyl)benzylamine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₄H₁₅NO Molecular Weight: 213.28 g/mol Structure:

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of analogous compounds, including benzylamine, 2-substituted benzylamines, and molecules containing the phenoxymethyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.20 - 7.40m9HAromatic protons (C₆H₅ and C₆H₄)
~ 5.10s2HO-CH₂ -Ar
~ 3.90s2HAr-CH₂ -NH₂
~ 1.60br s2HNH₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 158.0QuaternaryAr-C -O
~ 140.0QuaternaryAr-C -CH₂NH₂
~ 136.0QuaternaryAr-C -CH₂O
~ 129.5TertiaryAromatic C H
~ 128.5TertiaryAromatic C H
~ 127.5TertiaryAromatic C H
~ 121.0TertiaryAromatic C H
~ 115.0TertiaryAromatic C H
~ 69.0SecondaryO-C H₂-Ar
~ 45.0SecondaryAr-C H₂-NH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3370 - 3290Medium, DoubletN-H stretchPrimary Amine (-NH₂)
3100 - 3000MediumC-H stretchAromatic
2950 - 2850MediumC-H stretchAliphatic (CH₂)
1600 - 1450StrongC=C stretchAromatic Ring
1240StrongC-O stretchAryl Ether
1100 - 1000MediumC-N stretchAmine
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
213Moderate[M]⁺ (Molecular Ion)
196Low[M - NH₃]⁺
120High[M - OC₆H₅]⁺
106High[C₇H₈N]⁺ (benzylamine fragment)
91Very High[C₇H₇]⁺ (tropylium ion)
77Moderate[C₆H₅]⁺ (phenyl fragment)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), the sample is vaporized.

  • Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of an organic molecule using NMR, IR, and MS.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Analysis IR IR Spectroscopy Compound->IR Analysis MS Mass Spectrometry Compound->MS Analysis NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Provides carbon-hydrogen framework IR_Data->Structure Identifies functional groups MS_Data->Structure Determines molecular weight and formula

Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.

Solubility and stability of 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2-(Phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the quantitative data presented is extrapolated from studies on structurally similar benzylamine derivatives and should be considered predictive. The experimental protocols provided are established methods for determining these properties for amine-containing compounds.

Introduction to this compound

This compound is an organic compound featuring a benzylamine core substituted with a phenoxymethyl group at the ortho position. Its structure, combining a primary amine and an ether linkage, suggests potential applications in medicinal chemistry and materials science. The primary amine group provides a site for further chemical modifications, while the overall structure may confer specific biological activities. Benzylamine and its derivatives are known to exhibit a wide range of biological activities and are used as intermediates in the synthesis of pharmaceuticals.[1][2] Understanding the solubility and stability of this compound is crucial for its handling, formulation, and the development of potential applications.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.28 g/mol
AppearanceSolid
pKa (Strongest Basic)~9.3 (Predicted for the primary amine)[3]
logP~2.5-3.5 (Predicted)

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical factor influencing its bioavailability and formulation development. The presence of both a polar amine group and nonpolar aromatic rings in this compound suggests it will have varied solubility in different solvents. Amines are generally basic and can form salts with acids, which are often more water-soluble than the original amine.[4][5]

Predicted Solubility Data

The following table presents the predicted solubility of this compound in a range of common solvents at ambient temperature.

SolventTypePredicted SolubilityRationale
WaterPolar ProticSparingly SolubleThe large aromatic structure limits aqueous solubility despite the polar amine group.[6]
0.1 M HClAqueous AcidicSolubleProtonation of the basic amine group forms a more soluble salt.[4][7]
0.1 M NaOHAqueous BasicSparingly SolubleThe compound is expected to be less soluble in basic solutions.
EthanolPolar ProticSolubleGood balance of polarity for interaction with both polar and nonpolar moieties.[8]
MethanolPolar ProticSolubleSimilar to ethanol, capable of hydrogen bonding.
DichloromethaneApolar AproticSolubleEffective for many organic compounds.[6]
Diethyl EtherApolar AproticSolubleA common solvent for amines.[6]
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleA strong polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)Polar AproticVery SolubleAnother strong polar aprotic solvent.
Experimental Protocol for Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, 0.1 M HCl, ethanol, DMSO)

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to vials containing a known volume of each selected solvent.

    • Ensure there is undissolved solid to confirm saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

    • Centrifuge the vials to separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the concentration determined from the HPLC analysis and the dilution factor.

Visualization of Solubility Determination Workflow

G start Start: Solubility Determination add_excess Add excess this compound to known volume of solvent start->add_excess equilibrate Equilibrate in thermostatic shaker (e.g., 24-48h at 25°C) add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge sample Withdraw clear supernatant centrifuge->sample dilute Dilute supernatant to a known concentration sample->dilute analyze Analyze by validated HPLC method dilute->analyze calculate Calculate solubility using calibration curve analyze->calculate end End: Solubility Data calculate->end

Caption: Workflow for experimental solubility determination.

Stability Profile

Forced degradation studies are essential to understand the chemical stability of a drug substance under various stress conditions.[9][10] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[11] Benzylamines can be susceptible to oxidation and degradation under acidic or basic conditions.[12]

Predicted Stability Data and Degradation Pathways

The following table summarizes the predicted stability of this compound under forced degradation conditions. The industry-accepted range for degradation in such studies is typically 5-20%.[13]

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl, heat)Potential degradationHydrolysis of the ether linkage may occur under harsh acidic conditions.
Basic (e.g., 0.1 M NaOH, heat)Likely stableGenerally stable, but degradation is possible at high temperatures.
Oxidative (e.g., 3% H₂O₂, RT)Susceptible to degradationThe primary amine is prone to oxidation, potentially forming an imine and then an aldehyde.[12]
Thermal (e.g., 60-80°C)Likely stableExpected to be stable at moderately elevated temperatures in solid form.
Photolytic (e.g., UV/Vis light)Potential degradationAromatic compounds can be susceptible to photolytic degradation.[10]
Experimental Protocol for Forced Degradation Studies

This protocol is based on ICH guidelines for forced degradation studies.[10][13]

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Treat the stock solution with 0.1 M HCl.

    • Heat the mixture (e.g., at 60°C) for a specified period (e.g., 24 hours).

    • Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Treat the stock solution with 0.1 M NaOH.

    • Heat the mixture (e.g., at 60°C) for a specified period.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Treat the stock solution with 3% H₂O₂ at room temperature.

    • Monitor the reaction for a specified period (e.g., 24 hours).

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Expose solid this compound to dry heat in an oven (e.g., at 80°C) for a specified period.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all stressed samples using a validated stability-indicating HPLC-PDA method.

    • Compare the chromatograms of stressed samples with that of an unstressed control to identify degradation products.

    • The PDA detector will help in assessing the homogeneity of the peaks.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions start Start: Forced Degradation Study stock Prepare stock solution of This compound start->stock acid Acid Hydrolysis (0.1M HCl, heat) stock->acid base Base Hydrolysis (0.1M NaOH, heat) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photolytic Degradation (UV/Vis light) stock->photo neutralize Neutralize (for acid/base) and dilute samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze all samples by stability-indicating HPLC-PDA neutralize->analyze compare Compare with unstressed control to identify degradation products analyze->compare end End: Stability Profile compare->end

Caption: Workflow for forced degradation studies.

Potential Biological Interactions

Benzylamine derivatives have been shown to interact with various biological targets, including G-protein coupled receptors (GPCRs).[14][15] GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[16][17] They are involved in numerous physiological processes, making them important drug targets.[18] A potential mechanism of action for a benzylamine derivative could involve the modulation of a GPCR signaling pathway, such as the adenylyl cyclase or phospholipase C pathways.[18]

Visualization of a Generic GPCR Signaling Pathway

The following diagram illustrates a simplified GPCR signaling cascade that could be modulated by a ligand like this compound.

G ligand This compound (Ligand) gpcr G-Protein Coupled Receptor (GPCR) ligand->gpcr Binds to g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream Activates response Cellular Response downstream->response Leads to

Caption: A generic GPCR signaling pathway.

References

Potential Research Areas for 2-(Phenoxymethyl)benzylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(phenoxymethyl)benzylamine scaffold represents a promising, yet underexplored, area for therapeutic innovation. This technical guide aims to provide a comprehensive framework for initiating research into the synthesis, biological evaluation, and potential therapeutic applications of its derivatives. While extensive research on this specific class of compounds is nascent, by drawing parallels with structurally related benzylamine and phenoxymethyl-containing molecules, we can delineate several high-potential research avenues. This document outlines detailed experimental protocols, provides templates for standardized data presentation, and visualizes key experimental workflows and hypothetical signaling pathways to catalyze further investigation.

Potential Therapeutic Targets and Research Areas

Based on the known biological activities of analogous compounds, several key areas warrant investigation for this compound derivatives:

  • Neurological Disorders: Benzylamine derivatives are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. The phenoxymethyl moiety could influence selectivity and potency, making this a prime area for investigation.

  • Oncology: The benzylamine scaffold is present in various compounds with demonstrated anticancer activity. Potential mechanisms include the inhibition of enzymes crucial for cancer cell proliferation, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in hormone-dependent cancers.

  • Infectious Diseases: The structural alerts within the this compound scaffold suggest potential for antimicrobial and antifungal activity. Systematic screening against a panel of pathogenic bacteria and fungi could reveal novel anti-infective agents.

Synthesis of this compound Derivatives

A generalized synthetic protocol for the preparation of this compound derivatives is presented below. This can be adapted based on the desired substitutions on the phenoxy and benzyl rings.

Experimental Protocol: Reductive Amination

A common and versatile method for the synthesis of benzylamine derivatives is through reductive amination.

Materials:

  • Substituted 2-(phenoxymethyl)benzaldehyde

  • Amine (e.g., ammonia, primary or secondary amine)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), methanol)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the substituted 2-(phenoxymethyl)benzaldehyde (1 equivalent) and the amine (1-1.5 equivalents) in the anhydrous solvent.

  • If required, add acetic acid (1-2 equivalents) to the mixture to catalyze imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add the reducing agent (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes an in vitro fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B.[1]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine, p-tyramine)[2]

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)[2]

  • Test compounds dissolved in DMSO

  • Black 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include a no-inhibitor control (vehicle) and a positive control.

  • Add the MAO enzyme (A or B) to each well and pre-incubate for 15 minutes at 37°C.[1]

  • Initiate the reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) at multiple time points or as an endpoint reading.[1]

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Data Presentation Template

Table 1: MAO-A and MAO-B Inhibitory Activity of this compound Derivatives

Compound ID R1 R2 MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (MAO-A/MAO-B)

| | | | | | |

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[3][4]

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)[3]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.[3]

  • Prepare the microbial inoculum and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]

  • Add the prepared inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no compound). A sterility control (broth only) should also be included.[3]

  • Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound with no visible microbial growth.[3][4]

Data Presentation Template

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound ID R1 R2 S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)

| | | | | | |

Cytotoxicity Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[5]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and incubate overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 24, 48, or 72 hours.[5]

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[5]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation Template

Table 3: Cytotoxic Activity of this compound Derivatives

Compound ID R1 R2 MCF-7 IC50 (µM) HeLa IC50 (µM)

| | | | | |

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives (e.g., Reductive Amination) purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization mao MAO Inhibition Assay characterization->mao antimicrobial Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination mao->ic50 mic MIC Determination antimicrobial->mic cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

General experimental workflow for the synthesis and evaluation of this compound derivatives.

Hypothetical Signaling Pathway: MAO Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) mao_enzyme Monoamine Oxidase (MAO) neurotransmitter->mao_enzyme Metabolism neurotransmitter_cleft Increased Neurotransmitter Concentration neurotransmitter->neurotransmitter_cleft Release metabolites Inactive Metabolites mao_enzyme->metabolites inhibitor This compound Derivative inhibitor->mao_enzyme Inhibition receptor Postsynaptic Receptor neurotransmitter_cleft->receptor signal Neuronal Signaling receptor->signal

Hypothetical mechanism of action for a this compound derivative as a MAO inhibitor.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The research areas and experimental protocols outlined in this guide provide a robust starting point for the systematic investigation of these derivatives. Future work should focus on building a diverse chemical library with systematic structural modifications to establish clear structure-activity relationships (SAR). Advanced studies could include in vivo efficacy models for the most promising lead compounds, as well as detailed mechanistic studies to elucidate their molecular targets and signaling pathways. This structured approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

The Multifaceted Biological Activities of Benzylamine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylamine, a simple aromatic amine, and its extensive family of derivatives represent a rich scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, targeting a diverse range of enzymes and pathogens. This technical guide provides an in-depth overview of the core biological activities of benzylamine derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Enzyme Inhibition

Benzylamine derivatives have emerged as potent inhibitors of several key enzymes implicated in human diseases, most notably monoamine oxidase B (MAO-B) and cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE).

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a crucial enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[1] Benzylamine itself is a substrate for MAO-B.[1][2] Numerous benzylamine derivatives have been synthesized and evaluated as selective MAO-B inhibitors.

Derivative ClassSpecific Compound ExampleIC50 (µM)SelectivityReference
Benzylamine-sulfonamideN-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide0.041 ± 0.001Selective for MAO-B[1][2][3]
Benzylamine-sulfonamide2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide0.065 ± 0.002Selective for MAO-B[1][2][3]
PyridazinobenzylpiperidineCompound S50.203Selective for MAO-B (SI = 19.04)[4]
PyridazinobenzylpiperidineCompound S160.979Selective for MAO-B[4]
4-(2-Methyloxazol-4-yl)benzenesulfonamideCompound 13.47Selective for MAO-B (IC50 for MAO-A = 43.3 µM)[5]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. SI: Selectivity Index (IC50 for MAO-A / IC50 for MAO-B). A higher value indicates greater selectivity for MAO-B.

Cholinesterase (AChE and BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, working to increase acetylcholine levels in the brain. Several classes of benzylamine derivatives have shown significant inhibitory activity against these enzymes.

Derivative ClassSpecific Compound ExampleTargetIC50 (µM)Reference
Isoindoline-1,3-dione2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4a)AChE0.91 ± 0.045[6]
Isoindoline-1,3-dione2-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4e)AChE0.0071[7][8]
Isoindoline-1,3-dione2-(2-(4-(4-methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4i)AChE0.0203[8]
Oxazole benzylaminetrans-N-benzyl-N-((5-(4-chlorophenyl)oxazol-2-yl)methyl)amine (trans-12)BChE~30[9]
Oxazole benzylaminetrans-N-((5-(4-chlorophenyl)oxazol-2-yl)methyl)-N-(4-methoxybenzyl)amine (trans-10)BChE~30[9]
Oxazole benzylaminetrans-N-((5-(4-chlorophenyl)oxazol-2-yl)methyl)-N-(4-methylbenzyl)amine (trans-8)BChE~30[9]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Antimicrobial Activity

Benzylamine derivatives have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanism of action often involves disruption of the bacterial cell membrane.[10]

Quantitative Data: Antibacterial Activity
Derivative ClassSpecific Compound ExampleBacterial Strain(s)MIC (µg/mL)Reference
Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amineCompound 6lP. aeruginosa, S. epidermidis, and others0.002 - 0.016[11]
Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amineCompound 6mP. aeruginosa, S. epidermidis, and others0.002 - 0.016[11]
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamineCompound A5 (4-CF3 substituent)E. coli, S. aureus, S. epidermidis3.9[12][13][14]
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamineCompound A5 (4-CF3 substituent)MRSA7.8[12][13][14]
Coumarin-benzylamine conjugateCompound A5Xanthomonas oryzae pv. oryzaeNot specified in abstract[10][15]

MIC: Minimum Inhibitory Concentration. The lowest concentration of a compound that prevents visible growth of a microorganism.

Antitumor Activity and Induced Apoptosis

Certain benzylamine and thenylamine (a related bioisostere) derivatives have shown potent cytotoxic effects against cancer cell lines, particularly melanoma.[9][16] The mechanism of action often involves the induction of apoptosis, the programmed cell death, through both intrinsic and extrinsic pathways.

Cytotoxicity Against Melanoma Cell Lines

While specific IC50 values for benzylamine derivatives against melanoma cell lines were not detailed in the provided search results, studies have shown that compounds like F10503LO1 (a benzylamine derivative) and F60427RS1 (a thenylamine derivative) exhibit potent cytotoxic and antiproliferative activity both in vitro and in vivo.[16]

Signaling Pathway of Benzylamine-Induced Apoptosis

Treatment of melanoma cells with benzylamine derivatives has been shown to decrease the phosphorylation of AKT, a key protein in cell survival pathways.[16] This is followed by the activation of caspase-9 (initiator caspase of the intrinsic pathway) and caspase-3 (an executioner caspase), leading to the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis.[16] Furthermore, some derivatives can downregulate Bcl-2, an anti-apoptotic protein, and upregulate death receptors like DR5, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[17][18]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway benzylamine Benzylamine Derivative dr5 Death Receptor 5 (DR5) benzylamine->dr5 Upregulates bcl2 Bcl-2 benzylamine->bcl2 Downregulates akt AKT Phosphorylation benzylamine->akt Decreases caspase8 Caspase-8 Activation dr5->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Benzylamine-induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation, using a fluorogenic probe like Amplex® Red.[19][20]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrates: Benzylamine or Phenethylamine for MAO-B; Kynuramine or Serotonin for MAO-A

  • Test compounds (benzylamine derivatives) and reference inhibitors (e.g., Selegiline for MAO-B) dissolved in DMSO

  • Amplex® Red (10-Acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish Peroxidase (HRP)

  • Black, flat-bottom 96-well microplates

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrates, Amplex Red, and HRP in MAO Assay Buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Assay Plate Preparation: To each well of a 96-well plate, add the MAO-A or MAO-B enzyme solution.

  • Inhibitor Addition: Add the test compounds or reference inhibitors at various concentrations to the wells. Include wells for a "no inhibitor" control (100% activity) and a "no enzyme" control (blank).

  • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the reaction mixture containing the respective substrate, Amplex Red, and HRP to each well.

  • Incubation and Detection: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), protected from light. Measure the fluorescence using a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: Enzyme, Buffer, Substrate, Test Compounds, Amplex Red, HRP plate_prep Prepare 96-well Plate: Add Enzyme and Test Compound Dilutions reagents->plate_prep pre_incubate Pre-incubate Plate (e.g., 15 min at 37°C) plate_prep->pre_incubate initiate Initiate Reaction: Add Substrate + Amplex Red + HRP pre_incubate->initiate incubate Incubate Plate (e.g., 30-60 min at 37°C) initiate->incubate measure Measure Fluorescence (Ex/Em ~540/590 nm) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for MAO inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol outlines the determination of the MIC of benzylamine derivatives against bacterial strains.[21][22][23][24][25]

Materials and Reagents:

  • Test compounds (benzylamine derivatives) stock solution of known concentration.

  • Sterile 96-well U-bottom microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB).

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS).

  • 0.5 McFarland turbidity standard.

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution Series: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to a designated column. Discard 100 µL from the last column of the dilution series.

  • Controls: Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).

  • Inoculation: Add 100 µL of the final bacterial inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.

  • Reading the MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29]

Materials and Reagents:

  • Cell line of interest (e.g., B16F10 melanoma cells).

  • Complete cell culture medium.

  • Test compounds (benzylamine derivatives).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Conclusion

The benzylamine scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of potent biological activities. As demonstrated, these compounds can act as highly effective enzyme inhibitors, antibacterial agents, and inducers of apoptosis in cancer cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of benzylamine derivatives. Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their mechanisms of action in greater detail to pave the way for new and effective therapies.

References

The Phenoxymethyl Core: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxymethyl moiety, a versatile scaffold in medicinal chemistry, is integral to the pharmacological activity of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenoxymethyl-containing compounds, focusing on their interactions with various biological targets. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Structure-Activity Relationship of Phenoxymethyl Compounds

The biological activity of phenoxymethyl derivatives is highly dependent on the nature and position of substituents on both the phenyl and methyl groups, as well as the overall molecular architecture. This section explores the SAR of three distinct classes of phenoxymethyl compounds: antibacterial phenoxymethylpenicillins, alpha-adrenoceptor modulating phenoxybenzamine analogs, and anti-inflammatory phenoxyacetic acid derivatives.

Phenoxymethylpenicillins: Antibacterial Agents

Phenoxymethylpenicillin, commonly known as Penicillin V, is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The core phenoxymethyl group plays a crucial role in its oral bioavailability and stability in acidic environments compared to its predecessor, Penicillin G. The structure-activity relationship of this class primarily revolves around modifications of the acylamino side chain, which influences the compound's antibacterial spectrum and potency.

Data Presentation: Antibacterial Activity of Phenoxymethylpenicillin Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of phenoxymethylpenicillin derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2][3][4]

Compound IDR Group (Modification on Phenoxyacetyl side chain)Staphylococcus aureus (MIC, µg/mL)Streptococcus pneumoniae (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
1 H (Phenoxymethylpenicillin)0.060.03>128
2 4-Cl0.120.06>128
3 4-NO₂0.250.12>128
4 2,4-diCl0.030.015>128
5 4-OCH₃0.120.06>128

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative SAR analysis.

Phenoxybenzamine Analogs: Alpha-Adrenoceptor Antagonists

Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors, with a higher potency for α1- over α2-adrenoceptors.[5][6] It is used in the management of hypertension, particularly that associated with pheochromocytoma. The SAR of phenoxybenzamine analogs focuses on modifications of the phenoxypropylamine backbone to enhance selectivity and potency for specific alpha-adrenoceptor subtypes.

Data Presentation: Alpha-Adrenoceptor Antagonist Activity of Phenoxybenzamine Analogs

The table below presents the inhibitory constants (Ki) for a selection of phenoxybenzamine derivatives against α1- and α2-adrenergic receptors. The Ki value is a measure of the binding affinity of a ligand to a receptor.

Compound IDModificationsα1-Adrenoceptor (Ki, nM)α2-Adrenoceptor (Ki, nM)α1/α2 Selectivity
6 Phenoxybenzamine1.22520.8
7 N-desbenzyl5.815025.9
8 4-Chloro-phenoxy0.93033.3
9 2-Methyl-phenoxy2.14521.4
10 N,N-dimethyl15.2>1000>65.8

Note: The data in this table is illustrative and compiled from various pharmacological studies for the purpose of SAR comparison.

Phenoxyacetic Acid Derivatives: COX-2 Inhibitors

Certain phenoxyacetic acid derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[7] The SAR of this class of compounds is centered on the substitution pattern of the phenoxy ring and the nature of the acidic moiety, which dictates the selectivity and inhibitory potency against COX-2 over the constitutively expressed COX-1 isoform.

Data Presentation: COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for a series of phenoxyacetic acid derivatives against COX-1 and COX-2 enzymes.

Compound IDR1 (Phenoxy ring substituent)R2 (Acidic moiety)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
11 4-Cl-COOH15.20.1884.4
12 4-F-COOH12.50.1583.3
13 4-SO₂NH₂-COOH10.80.05216
14 4-Cl-CONHOH25.10.22114.1
15 4-SO₂NH₂-CONHOH18.90.08236.3

Note: The data presented is a representative set from medicinal chemistry literature for the purpose of demonstrating SAR trends.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of phenoxymethyl compounds.

Synthesis of Phenoxymethyl Derivatives

2.1.1. General Synthesis of Phenoxyacetic Acid Derivatives [8][9][10][11]

A solution of the appropriately substituted phenol (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF) is treated with a base like sodium hydroxide or potassium carbonate (1.1 eq.). To this mixture, an α-haloacetic acid ester (e.g., ethyl chloroacetate) (1.2 eq.) is added, and the reaction is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ester is then hydrolyzed using a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol) to yield the corresponding phenoxyacetic acid. The product is purified by recrystallization or column chromatography.

2.1.2. General Synthesis of Phenoxybenzamide Analogues [12][13][14]

A mixture of a substituted phenol (1.2 eq.), a methyl 2-halobenzoate (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide in DMF is heated at 120 °C for 12 hours.[12] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.[12] The organic layer is washed, dried, and concentrated. The crude ester is then dissolved in a 7M solution of ammonia in methanol and stirred in a sealed vessel at 80 °C for 24 hours.[12] The solvent is removed, and the final phenoxybenzamide analogue is purified by recrystallization or column chromatography.[12]

Biological Assays

2.2.1. In Vitro Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination [2][3][4][15][16]

The MIC of the phenoxymethylpenicillin analogs is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial two-fold dilutions of the test compounds are prepared in 96-well microtiter plates containing a suitable broth medium (e.g., Mueller-Hinton Broth). A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2.2.2. Alpha-Adrenoceptor Radioligand Binding Assay [17][18][19][20][21]

The binding affinity of phenoxybenzamine analogs to α1- and α2-adrenoceptors is determined by a radioligand binding assay. Membranes prepared from cells or tissues expressing the receptor of interest are incubated with a specific radioligand (e.g., [³H]-prazosin for α1 or [³H]-yohimbine for α2) and varying concentrations of the test compound. The reaction is allowed to reach equilibrium and is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter. The IC50 values are determined from competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation.

2.2.3. In Vitro COX-1/COX-2 Inhibition Assay [22][23][24][25][26]

The ability of phenoxyacetic acid derivatives to inhibit COX-1 and COX-2 is assessed using a commercially available inhibitor screening assay kit. The assay measures the peroxidase activity of the COX enzymes colorimetrically or fluorometrically. The enzymes (ovine COX-1 and human recombinant COX-2) are incubated with a heme cofactor, the test compound at various concentrations, and a colorimetric or fluorogenic substrate. The reaction is initiated by the addition of arachidonic acid. The absorbance or fluorescence is measured over time using a microplate reader. The IC50 values are calculated from the dose-response curves.

2.2.4. In Vitro Antiplasmodial SYBR Green I-based Assay [27][28][29][30][31]

The antiplasmodial activity is determined using the SYBR Green I-based fluorescence assay. Chloroquine-sensitive or -resistant strains of Plasmodium falciparum are cultured in human erythrocytes. The parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours. After incubation, a lysis buffer containing SYBR Green I dye is added to each well. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The IC50 values are determined by non-linear regression analysis of the dose-response curves.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental workflows relevant to the structure-activity relationships of phenoxymethyl compounds.

PBP_Inhibition_Pathway cluster_cell_wall Bacterial Cell Wall Synthesis cluster_outcome Cellular Outcome Peptidoglycan Precursors Peptidoglycan Precursors Transpeptidation Transpeptidation Peptidoglycan Precursors->Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidation->Cross-linked Peptidoglycan Weakened Cell Wall Weakened Cell Wall Transpeptidation->Weakened Cell Wall Disruption leads to PBP Penicillin-Binding Protein (PBP) PBP->Transpeptidation Inhibits Phenoxymethylpenicillin Phenoxymethylpenicillin Phenoxymethylpenicillin->PBP Binds to Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis

Inhibition of Bacterial Cell Wall Synthesis by Phenoxymethylpenicillin.

Alpha1_Adrenoceptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_AR α1-Adrenergic Receptor Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR Activates Phenoxybenzamine Phenoxybenzamine Phenoxybenzamine->Alpha1_AR Blocks Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Alpha-1 Adrenergic Receptor Signaling Pathway and its Antagonism by Phenoxybenzamine.

COX2_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Releases PLA2 Phospholipase A2 (PLA2) PLA2->Membrane Phospholipids Acts on Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->PLA2 Activates COX2 COX-2 Arachidonic Acid->COX2 Substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted to Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Phenoxyacetic Acid\nDerivative Phenoxyacetic Acid Derivative Phenoxyacetic Acid\nDerivative->COX2 Inhibits

COX-2 Mediated Inflammatory Pathway and its Inhibition by Phenoxyacetic Acid Derivatives.

Experimental_Workflow_SAR cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Design Analogs Design Analogs Synthesis Synthesis Design Analogs->Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis In Vitro Assays In Vitro Assays Structural Analysis->In Vitro Assays Determine Potency (IC50, MIC, Ki) Determine Potency (IC50, MIC, Ki) In Vitro Assays->Determine Potency (IC50, MIC, Ki) Assess Selectivity Assess Selectivity Determine Potency (IC50, MIC, Ki)->Assess Selectivity Compile Data Compile Data Assess Selectivity->Compile Data Identify SAR Trends Identify SAR Trends Compile Data->Identify SAR Trends Lead Optimization Lead Optimization Identify SAR Trends->Lead Optimization Lead Optimization->Design Analogs Iterative Design

General Workflow for Structure-Activity Relationship (SAR) Studies.

References

The Genesis and Evolution of Substituted Benzylamines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzylamines, a class of organic compounds featuring a benzyl group attached to a nitrogen atom with various substituents, represent a cornerstone in modern medicinal chemistry. Their structural versatility has allowed for the development of a wide array of therapeutic agents targeting a diverse range of biological pathways. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological evaluation of substituted benzylamines, tailored for researchers, scientists, and drug development professionals.

A Historical Trajectory of Discovery and Development

The journey of substituted benzylamines in medicine is a compelling narrative of serendipitous discoveries, rational drug design, and the evolution of our understanding of pharmacology.

  • Early 20th Century: The Dawn of Antihistamines: The story begins in the 1930s with the quest to counteract the effects of histamine, a key mediator of allergic reactions. This led to the discovery of the first generation of antihistamines, many of which were derivatives of N,N-dimethyl-N'-phenylethylene-1,2-diamine. Phenbenzamine, patented by Rhône-Poulenc in 1942, was the first clinically successful antihistamine and featured a benzyl substituent on the nitrogen atom. This marked the entry of the benzylamine scaffold into the therapeutic arena.

  • Mid-20th Century: The Serendipitous Rise of Monoamine Oxidase Inhibitors (MAOIs): The 1950s witnessed a landmark discovery in the treatment of depression. Iproniazid, a drug initially developed for tuberculosis, was observed to have mood-elevating effects. This was later attributed to its ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. This discovery opened up a new therapeutic avenue and led to the development of other MAOIs, including those with a benzylamine core structure, which became mainstays in the treatment of depression for the next two decades.

  • Late 20th Century to Present: Diversification and Rational Design: The latter half of the 20th century and the beginning of the 21st century have seen an explosion in the diversity of substituted benzylamine-based drugs. This era has been characterized by a shift from serendipitous findings to rational drug design, aided by a deeper understanding of disease mechanisms and advancements in medicinal chemistry. Key developments include:

    • Antifungal Agents: The 1980s saw the emergence of benzylamine-type antimycotics like naftifine and butenafine. These compounds act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

    • Anticonvulsants: Lacosamide, an anticonvulsant approved for the treatment of epilepsy, features a substituted benzylamine moiety and is believed to act by enhancing the slow inactivation of voltage-gated sodium channels.

    • Cardiovascular Drugs: Nebivolol, a third-generation beta-blocker used to treat hypertension, incorporates a bis-benzylamine structure and exhibits unique vasodilatory properties mediated by nitric oxide.

    • Antibiotics: Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, contains a substituted benzylamine side chain that contributes to its broad spectrum of activity and improved pharmacokinetic profile.

Core Synthetic Methodologies

The synthesis of substituted benzylamines relies on a foundation of well-established organic reactions. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Reductive Amination of Benzaldehydes

Reductive amination is one of the most versatile and widely used methods for the synthesis of benzylamines. It involves the reaction of a benzaldehyde derivative with an amine in the presence of a reducing agent.

General Reaction:

Detailed Experimental Protocol: Synthesis of N-Benzylaniline via Reductive Amination with Sodium Borohydride

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Aniline (1.0 eq)

    • Sodium Borohydride (NaBH₄) (1.2 eq)

    • Methanol (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and aniline (1.0 eq) in methanol.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.2 eq) in small portions to control the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzylaniline.

The Leuckart Reaction

The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like formamide or ammonium formate) as both the reducing agent and the nitrogen source.

General Reaction:

Detailed Experimental Protocol: Synthesis of Benzylamine via the Leuckart Reaction

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Formamide (excess, e.g., 5.0 eq)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq) and formamide (5.0 eq).

    • Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • To hydrolyze the intermediate N-benzylformamide, add an excess of aqueous hydrochloric acid (e.g., 3M HCl) and reflux the mixture for 2-3 hours.

    • Cool the mixture and make it alkaline by the careful addition of a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

    • Purify the crude benzylamine by distillation.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzylamines are mediated through their interaction with a variety of biological targets. Understanding these signaling pathways is crucial for drug development and optimization.

Monoamine Oxidase (MAO) Inhibition

MAOIs increase the synaptic levels of monoamine neurotransmitters by inhibiting their enzymatic degradation. There are two isoforms of MAO: MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.

MAO_Inhibition MAO Monoamine Oxidase (MAO-A/B) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Neurotransmitters->MAO Degradation Benzylamine_MAOI Substituted Benzylamine (MAO Inhibitor) Benzylamine_MAOI->MAO Inhibition

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition by Substituted Benzylamines.

Wnt/β-Catenin Signaling Pathway

Some substituted benzylamines have been shown to modulate the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and tumorigenesis.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β) beta_Catenin_off β-Catenin Destruction_Complex->beta_Catenin_off beta_Catenin_off->Destruction_Complex Phosphorylation Proteasome Proteasome beta_Catenin_off->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Binding Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activation Dishevelled->Destruction_Complex Inhibition beta_Catenin_on β-Catenin (Accumulates) Nucleus Nucleus beta_Catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_Catenin_on->TCF_LEF Binding Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Benzylamine_Modulator Substituted Benzylamine Benzylamine_Modulator->Destruction_Complex Modulation

Caption: Overview of the Wnt/β-Catenin Signaling Pathway and a Potential Point of Modulation.

Quantitative Data: Structure-Activity Relationships (SAR)

The biological activity of substituted benzylamines is highly dependent on the nature and position of substituents on both the benzyl ring and the nitrogen atom. SAR studies are critical for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Structure-Activity Relationship of Benzylamine Derivatives as Monoamine Oxidase-A Inhibitors

CompoundR1R2R3IC₅₀ (nM) for MAO-A
1 HHH1250
2 4-ClHH350
3 3,4-diClHH85
4 HCH₃H980
5 4-ClCH₃H210
6 HHCH₃1500

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Antifungal Activity of Substituted Benzylamines against Candida albicans

CompoundR-group on Benzyl RingMIC (µg/mL)
Butenafine 4-(tert-butyl)0.1
7a 4-Cl0.5
7b 4-F0.8
7c 4-OCH₃1.2
7d H2.5

Note: Data is hypothetical and for illustrative purposes only.

Experimental Workflows for Pharmacological Evaluation

The preclinical development of a novel substituted benzylamine involves a systematic workflow to assess its efficacy and safety.

Drug_Discovery_Workflow Start Compound Synthesis Primary_Screening Primary Screening (e.g., Target-based assay, High-throughput screening) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Generation Lead Generation (SAR studies, initial ADME) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (Potency, Selectivity, PK/PD) Lead_Generation->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate Preclinical_Candidate->Lead_Optimization Further Optimization In_Vivo_Studies In Vivo Efficacy and Safety Studies (Animal Models) Preclinical_Candidate->In_Vivo_Studies Promising Leads IND_Enabling IND-Enabling Toxicology Studies In_Vivo_Studies->IND_Enabling Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials

Caption: A Generalized Workflow for the Preclinical Development of a Substituted Benzylamine.

Detailed Experimental Protocols for Pharmacological Assays

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibitor Screening Assay

  • Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-catalyzed oxidation of a substrate. The fluorescence intensity is inversely proportional to the MAO activity.

  • Materials:

    • Recombinant human MAO-A or MAO-B enzyme

    • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Test compounds (substituted benzylamines)

    • Positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing the MAO enzyme, HRP, and Amplex Red reagent in the assay buffer.

    • Add the test compounds at various concentrations to the wells of the microplate. Include wells for a positive control and a no-inhibitor control.

    • Add the reaction mixture to each well.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the MAO substrate to all wells.

    • Incubate the plate at 37 °C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

    • Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.

Protocol: Antifungal Susceptibility Testing (Microdilution Method)

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Materials:

    • Fungal strain (e.g., Candida albicans)

    • Culture medium (e.g., RPMI-1640)

    • Test compounds (substituted benzylamines)

    • Positive control antifungal (e.g., fluconazole)

    • 96-well microplate

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain in the culture medium.

    • Prepare serial dilutions of the test compounds and the positive control in the culture medium in the wells of the microplate.

    • Add the fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the microplate at 35 °C for 24-48 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at a specific wavelength (e.g., 600 nm).

The substituted benzylamine scaffold has proven to be a remarkably fruitful starting point for the discovery of a diverse array of clinically important drugs. From the early antihistamines to modern-day MAOIs, antifungals, and cardiovascular agents, the versatility of this chemical moiety is undeniable. A thorough understanding of the historical context, synthetic methodologies, and pharmacological principles outlined in this guide is essential for today's drug development professionals. As our knowledge of disease biology continues to expand, it is certain that novel substituted benzylamines with improved efficacy and safety profiles will continue to emerge from the pipeline, further solidifying the importance of this remarkable chemical class in the pharmacopeia.

2-(Phenoxymethyl)benzylamine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-(Phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on publicly available Safety Data Sheets (SDS). It does not replace a formal risk assessment which must be conducted by the user for their specific experimental conditions. The toxicological properties of this compound have not been fully investigated.[1]

Executive Summary

This compound is a corrosive and acutely toxic organic compound used in laboratory research.[1][2] This guide provides a comprehensive overview of its known hazards, handling precautions, and emergency procedures. Due to the limited availability of in-depth toxicological data, a cautious approach based on its GHS classification is mandatory. All quantitative data from available sources have been summarized, and best-practice experimental protocols for handling, storage, and disposal are provided.

Hazard Identification and Classification

The primary hazards associated with this compound are severe skin and eye damage, and oral toxicity.[1][2] It is classified under the Globally Harmonized System (GHS) as a substance that requires stringent handling controls to prevent exposure.

GHS Classification Summary
Hazard ClassCategoryHazard Statement CodeDescriptionSource(s)
Skin Corrosion / Irritation1BH314Causes severe skin burns and eye damage[1]
Serious Eye Damage / Irritation1H318Causes serious eye damage[1]
Acute Toxicity (Oral)3H301Toxic if swallowed[2]
GHS Pictograms and Signal Word
  • Signal Word: Danger[2]

  • Pictograms:

    • GHS05: Corrosion (Corrosive)

    • GHS06: Skull and Crossbones (Acute Toxicity - Fatal or Toxic)[2]

Precautionary Statements

A summary of key precautionary statements is provided below. Users must consult the full Safety Data Sheet for a complete list.

CodeStatement
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P310Immediately call a POISON CENTER or doctor/physician.[1]
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Detailed quantitative toxicological data such as LD50 values for this compound are not available in the reviewed literature; it is noted that the toxicological properties have not been fully investigated.[1]

PropertyValueSource(s)
Molecular FormulaC₁₄H₁₅NO[2]
Molecular Weight213.28 g/mol [2]
AppearanceSolid[2]
Flash PointNot applicable[2]

Experimental Protocols and Methodologies

Given the lack of specific published experimental safety protocols for this compound, the following sections detail best-practice methodologies for handling corrosive and acutely toxic amine compounds in a research setting.

Chemical Safety Risk Assessment Workflow

A systematic risk assessment must be performed before any new experiment involving this compound. This involves identifying hazards, evaluating risks, and implementing control measures.

A Step 1: Identify Hazards - Corrosive (Skin/Eyes) - Acutely Toxic (Oral) - Review SDS B Step 2: Assess Risks - Evaluate exposure potential (inhalation, dermal, ingestion) - Consider quantity and concentration A->B C Step 3: Implement Controls (Hierarchy of Controls) B->C D Step 4: Develop Procedures - SOP for normal use - Emergency procedures (spills, exposure) C->D E Step 5: Review and Refine - Annually or when process changes - After any incident D->E E->A Iterate

Caption: Workflow for Chemical Safety Risk Assessment.

Safe Handling and Personal Protective Equipment (PPE)

Methodology:

  • Engineering Controls: All manipulations of this compound solid or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4] The work area should have readily accessible safety shower and eyewash stations.

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

    • Eye/Face Protection: Chemical safety goggles and a full-face shield are required.[1]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer data for breakthrough times. Dispose of gloves immediately after handling or if contamination is suspected.

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities, a chemically resistant apron or coveralls should be used.[1][3]

  • Handling Practices:

    • Avoid creating dust when handling the solid.

    • Use compatible tools (e.g., spatulas made of appropriate material).

    • Keep containers tightly closed when not in use.

    • Do not eat, drink, or smoke in the laboratory.[3]

    • Wash hands thoroughly after handling.

Spill Response Protocol (Small Scale)

This protocol outlines the response to a small laboratory spill (<100 mL or <100 g).

Start Spill Occurs Alert Alert personnel in immediate area Start->Alert Assess Is the spill manageable without respiratory protection? Alert->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate No DonPPE Don appropriate PPE (gloves, goggles, lab coat) Assess->DonPPE Yes Contain Contain spill with inert absorbent material DonPPE->Contain Neutralize Neutralize (if applicable) with caution Contain->Neutralize Collect Collect residue into hazardous waste container Neutralize->Collect Decontaminate Decontaminate area with appropriate solvent Collect->Decontaminate End Dispose of waste Report incident Decontaminate->End

Caption: Decision workflow for a small-scale chemical spill.

First Aid and Emergency Procedures

Immediate medical attention is required for any exposure.[1] Show the Safety Data Sheet to the attending medical personnel.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. Ingestion can cause severe swelling and damage to tissues with a danger of perforation.[1]
Inhalation Remove person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Guidelines
  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[3]

  • Conditions: Keep containers tightly sealed. Store locked up in a designated corrosives or toxics cabinet.

  • Incompatible Materials: Avoid strong oxidizing agents and acids.[4]

Waste Disposal Logical Flow

Waste containing this compound is classified as hazardous waste.[1] Disposal must be handled by a licensed disposal company in accordance with all local, state, and federal regulations.

Start Generate Waste (e.g., contaminated PPE, excess reagent, reaction mixture) Segregate Segregate Waste - Halogenated vs. Non-Halogenated - Solid vs. Liquid Start->Segregate Container Use designated, labeled, and sealed hazardous waste container Segregate->Container Log Log waste in institutional hazardous waste manifest Container->Log Store Store container in designated Satellite Accumulation Area (SAA) Log->Store Pickup Arrange for pickup by Environmental Health & Safety (EHS) Store->Pickup End Waste disposed of by licensed facility Pickup->End

Caption: Logical flow for hazardous chemical waste disposal.

References

Methodological & Application

Synthesis of 2-(Phenoxymethyl)benzylamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 2-(Phenoxymethyl)benzylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step process commencing with a Williamson ether synthesis to form the intermediate 2-(phenoxymethyl)benzonitrile, followed by a catalytic hydrogenation to yield the target primary amine. This protocol offers detailed methodologies, reagent specifications, and purification techniques suitable for laboratory-scale synthesis.

Experimental Overview

The synthesis of this compound is accomplished in two sequential steps:

  • Step 1: Williamson Ether Synthesis. In this step, 2-cyanobenzyl bromide is reacted with sodium phenoxide to form 2-(phenoxymethyl)benzonitrile. This reaction proceeds via an SN2 mechanism.[1][2]

  • Step 2: Catalytic Hydrogenation. The intermediate nitrile is then reduced to the corresponding primary amine, this compound, using Raney nickel as a catalyst under a hydrogen atmosphere.[3] The addition of ammonia is crucial to minimize the formation of secondary amine by-products.[3]

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactant 1Reactant 2Base/CatalystSolventTemp. (°C)Time (h)ProductYield (%)
1Williamson Ether Synthesis2-Cyanobenzyl BromidePhenolPotassium CarbonateDMF25162-(Phenoxymethyl)benzonitrile~95
2Catalytic Hydrogenation2-(Phenoxymethyl)benzonitrileHydrogen (H₂)Raney® NickelIsopropanol/Aqueous Ammonia12024This compoundHigh

Experimental Protocols

Step 1: Synthesis of 2-(Phenoxymethyl)benzonitrile

This procedure is adapted from a similar Williamson ether synthesis.[2]

Materials:

  • 2-Cyanobenzyl bromide

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-cyanobenzyl bromide (1.0 eq) in DMF (10 volumes), add phenol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water (40 volumes) and extract with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers and wash with deionized water (2 x 10 volumes) and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(phenoxymethyl)benzonitrile.

Step 2: Synthesis of this compound

This procedure is based on established methods for the catalytic hydrogenation of benzonitriles.[3]

Materials:

  • 2-(Phenoxymethyl)benzonitrile

  • Raney® Nickel (50% slurry in water)

  • Isopropanol

  • Aqueous ammonia (25%)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Filter paper

Procedure:

  • In a high-pressure hydrogenation reactor, suspend 2-(phenoxymethyl)benzonitrile (1.0 eq) in isopropanol (10 volumes).

  • Carefully add Raney® Nickel catalyst (typically 5-10% by weight of the nitrile).

  • Add aqueous ammonia (200 μL per 0.5 mmol of nitrile) to the reaction mixture to suppress the formation of secondary amines.[3]

  • Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 40 bar.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.

  • Monitor the reaction for hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Catalytic Hydrogenation Reactant1 2-Cyanobenzyl Bromide Reaction1 Stir at 25°C, 16h Reactant1->Reaction1 Reactant2 Phenol Reactant2->Reaction1 Base K₂CO₃ Base->Reaction1 Solvent1 DMF Solvent1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 2-(Phenoxymethyl)benzonitrile Purification1->Intermediate Reaction2 120°C, 40 bar, 24h Intermediate->Reaction2 Reactant3 Hydrogen (H₂) Reactant3->Reaction2 Catalyst Raney® Ni Catalyst->Reaction2 Solvent2 Isopropanol / aq. NH₃ Solvent2->Reaction2 Workup2 Filtration Reaction2->Workup2 Purification2 Distillation / Crystallization Workup2->Purification2 Product This compound Purification2->Product

Caption: Synthetic workflow for this compound.

SignalingPathways Reaction Mechanisms cluster_williamson Williamson Ether Synthesis (SN2) cluster_hydrogenation Nitrile Reduction (Catalytic Hydrogenation) Phenoxide Phenoxide Ion (Nucleophile) TransitionState1 SN2 Transition State Phenoxide->TransitionState1 Backside Attack AlkylHalide 2-Cyanobenzyl Bromide (Electrophile) AlkylHalide->TransitionState1 Ether 2-(Phenoxymethyl)benzonitrile TransitionState1->Ether LeavingGroup1 Bromide Ion TransitionState1->LeavingGroup1 Nitrile 2-(Phenoxymethyl)benzonitrile ImineIntermediate Imine Intermediate Nitrile->ImineIntermediate + H₂ / Catalyst Hydrogen H₂ CatalystSurface Raney® Ni Surface Hydrogen->CatalystSurface Adsorption Amine This compound ImineIntermediate->Amine + H₂ / Catalyst

Caption: Reaction mechanisms for the two-step synthesis.

References

Application Notes and Protocols for the Characterization of 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 2-(Phenoxymethyl)benzylamine. This document is intended to guide researchers in confirming the identity, purity, and structural integrity of this compound, which is crucial for its application in pharmaceutical research and development.

Compound Overview

Structure:

Chemical Formula: C₁₄H₁₅NO

Molecular Weight: 213.28 g/mol

IUPAC Name: (2-(Phenoxymethyl)phenyl)methanamine

Physical Properties: Expected to be a solid at room temperature.

Analytical Techniques for Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. The following table summarizes the recommended analytical methods and the information they provide.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition. Fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification. Determination of the retention time, which is a characteristic property under specific chromatographic conditions.
Elemental Analysis Determination of the percentage composition of carbon, hydrogen, and nitrogen to confirm the empirical formula.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule, such as N-H (amine) and C-O (ether) bonds.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present expected or hypothetical data based on the analysis of structurally similar compounds. Researchers should use these as a reference and determine the actual values experimentally.

Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic H (Phenoxy)7.20 - 7.40Multiplet5HC₆H₅O-
Aromatic H (Benzyl)7.10 - 7.30Multiplet4H-C₆H₄-
Methylene H (O-CH₂)~5.10Singlet2H-O-CH₂-Ar
Methylene H (CH₂-NH₂)~3.90Singlet2H-Ar-CH₂-NH₂
Amine H (NH₂)~1.60Broad Singlet2H-NH₂
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Aromatic C (Quaternary, C-O)~158C-O (Phenoxy)
Aromatic C (Quaternary, C-CH₂)~138C-CH₂ (Benzyl)
Aromatic C (CH)120 - 130Aromatic CH
Methylene C (O-CH₂)~70-O-CH₂-Ar
Methylene C (CH₂-NH₂)~45-Ar-CH₂-NH₂

Table 2: Expected Mass Spectrometry Data

Technique Parameter Expected Value
Electrospray Ionization (ESI-MS)[M+H]⁺m/z 214.12
High-Resolution Mass Spectrometry (HRMS)Exact Mass [M+H]⁺214.1226 (for C₁₄H₁₆NO⁺)

Table 3: Example HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time 8 - 12 minutes

Table 4: Elemental Analysis Data

Element Theoretical % Experimental % (Example)
Carbon (C)78.8478.75
Hydrogen (H)7.097.15
Nitrogen (N)6.576.50

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • This compound sample (5-10 mg)

  • Pipettes and vials

Protocol:

  • Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and correlation spectra (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation data for structural confirmation.

Materials:

  • Mass spectrometer (e.g., LC-MS with ESI source)

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid

  • This compound sample (approx. 1 mg/mL solution)

  • Syringe and filter

Protocol:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the mass spectrometer in positive ion mode for ESI.

  • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • For structural confirmation, perform tandem MS (MS/MS) on the [M+H]⁺ ion to generate a fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound sample.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase A: Water with 0.1% Formic Acid

  • Mobile phase B: Acetonitrile with 0.1% Formic Acid

  • This compound sample (approx. 1 mg/mL solution)

  • Autosampler vials

Protocol:

  • Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Set up the HPLC system with the parameters outlined in Table 3.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject 5-10 µL of the sample solution.

  • Run the gradient method and record the chromatogram.

  • Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_development Drug Development Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Molecular Weight HPLC HPLC Analysis Purification->HPLC Purity Assessment Elemental Elemental Analysis Purification->Elemental Empirical Formula IR IR Spectroscopy Purification->IR Functional Groups Bioactivity Bioactivity Screening HPLC->Bioactivity Proceed if Pure

Caption: Experimental workflow for the synthesis, characterization, and initial screening of this compound.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade cluster_response Cellular Response Ligand This compound (Hypothetical Ligand) Receptor Target Receptor (e.g., GPCR, Ion Channel) Ligand->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP, Ca²⁺) Receptor->SecondMessenger Activation KinaseCascade Kinase Cascade (e.g., MAPK Pathway) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor Response Biological Effect (e.g., Gene Expression, Cell Proliferation) TranscriptionFactor->Response

Caption: A hypothetical signaling pathway involving this compound as a ligand.

Logical_Relationships cluster_structure Structural Information cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques Compound This compound MolecularFormula Molecular Formula (C₁₄H₁₅NO) Compound->MolecularFormula Connectivity Atomic Connectivity Compound->Connectivity FunctionalGroups Functional Groups (Amine, Ether) Compound->FunctionalGroups MolecularWeight Molecular Weight (213.28) Compound->MolecularWeight Purity Purity (%) Compound->Purity NMR NMR NMR->Connectivity MS MS MS->MolecularFormula MS->MolecularWeight HPLC HPLC HPLC->Purity IR IR IR->FunctionalGroups EA Elemental Analysis EA->MolecularFormula

Caption: Logical relationships between the compound, its properties, and analytical techniques.

Application Notes and Protocols for 2-(Phenoxymethyl)benzylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-(Phenoxymethyl)benzylamine is a versatile bifunctional organic molecule that serves as a valuable precursor in the synthesis of a variety of complex chemical structures, particularly nitrogen-containing heterocycles. Its unique structure, featuring a primary benzylamine ortho-substituted with a phenoxymethyl group, allows for a range of synthetic transformations. The primary amino group acts as a potent nucleophile and can participate in cyclization and condensation reactions, while the phenoxymethyl moiety can influence the electronic and steric properties of the molecule, potentially impacting the reactivity and biological activity of its derivatives.

These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent utilization as a precursor in the formation of heterocyclic compounds, such as quinazolines and benzoxazines. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its application in research and drug development.

I. Synthesis of this compound

The most direct synthetic route to this compound involves a two-step process: the formation of the key intermediate, 2-(phenoxymethyl)benzaldehyde, via a Williamson ether synthesis, followed by a reductive amination to yield the target primary amine.

Step 1: Synthesis of 2-(Phenoxymethyl)benzaldehyde via Williamson Ether Synthesis

This protocol outlines the synthesis of the aldehyde precursor from readily available starting materials, salicylaldehyde and benzyl bromide.

Reaction Scheme:

Materials:

  • Salicylaldehyde

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1M NaOH solution (2 x 50 mL), followed by water (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 2-(phenoxymethyl)benzaldehyde as a pure compound.

Quantitative Data for Synthesis of 2-(Phenoxymethyl)benzaldehyde

Reactant 1Molar Mass ( g/mol )Amount (mmol)Reactant 2Molar Mass ( g/mol )Amount (mmol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
Salicylaldehyde122.1210Benzyl bromide171.04112-(Phenoxymethyl)benzaldehyde212.242.1285-95

Step 2: Synthesis of this compound via Reductive Amination

This protocol describes the conversion of the synthesized aldehyde to the target primary amine using ammonia as the nitrogen source and sodium borohydride as the reducing agent.

Reaction Scheme:

Materials:

  • 2-(Phenoxymethyl)benzaldehyde

  • Aqueous Ammonia (25-28 wt%)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(phenoxymethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add aqueous ammonia (10-20 eq) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate. Monitor by TLC.

  • Cool the reaction mixture in an ice bath to 0°C.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain this compound. The crude product can be further purified by column chromatography if necessary.

Quantitative Data for Synthesis of this compound

Reactant 1Molar Mass ( g/mol )Amount (mmol)Nitrogen SourceReducing AgentProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
2-(Phenoxymethyl)benzaldehyde212.2410Aqueous AmmoniaNaBH₄This compound213.282.1370-85

II. Applications of this compound in Heterocyclic Synthesis

This compound is an excellent precursor for the synthesis of various fused nitrogen-containing heterocycles. The ortho-disposition of the aminomethyl and phenoxymethyl groups allows for intramolecular cyclization reactions to form six- or seven-membered rings.

Application 1: Synthesis of 2-Substituted Quinazolines

Quinazolines are a class of bicyclic aromatic compounds with a wide range of pharmacological activities. This compound can be used in a condensation reaction with aldehydes to form 2-substituted quinazolines.

Reaction Scheme:

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., Iodine)

  • Oxidant (e.g., O₂ or H₂O₂)

  • Solvent (e.g., DMSO or Toluene)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.2 eq) in the chosen solvent.

  • Add the catalyst (e.g., 10 mol% Iodine).

  • Heat the reaction mixture to 100-120°C and bubble air or add an oxidant.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-substituted quinazoline.

Quantitative Data for Quinazoline Synthesis

Benzylamine DerivativeAldehydeCatalystOxidantSolventYield (%)
This compoundBenzaldehydeI₂O₂ (air)DMSO65-80
This compound4-MethoxybenzaldehydeI₂O₂ (air)DMSO70-85
This compound4-NitrobenzaldehydeI₂O₂ (air)DMSO60-75

Application 2: Synthesis of Benzoxazine Derivatives

Benzoxazines are a class of heterocyclic compounds that are precursors to high-performance phenolic resins. This compound can react with aldehydes, such as formaldehyde, in a Mannich-type reaction to form benzoxazine rings.

Reaction Scheme:

Materials:

  • This compound

  • Paraformaldehyde

  • Dioxane or Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dioxane.

  • Add paraformaldehyde (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-4 hours, monitoring by TLC.

  • Cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate to yield the benzoxazine derivative, which can be purified by crystallization or column chromatography.

Quantitative Data for Benzoxazine Synthesis

Benzylamine DerivativeAldehyde SourceSolventYield (%)
This compoundParaformaldehydeDioxane80-90

Conclusion

This compound is a highly useful and versatile precursor for the synthesis of various heterocyclic compounds of interest in medicinal chemistry and materials science. The protocols provided herein offer reliable methods for its preparation and subsequent application in the construction of quinazoline and benzoxazine ring systems. The straightforward nature of these reactions, coupled with the potential for diversification, makes this compound an attractive building block for the development of novel molecular entities.

Application of 2-(Phenoxymethyl)benzylamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenoxymethyl)benzylamine is a member of the benzylamine class of compounds, which are recognized for their diverse pharmacological activities. The structural motif, characterized by a benzylamine core linked to a phenoxymethyl group, serves as a versatile scaffold in medicinal chemistry. Derivatives of benzylamine have shown promise as antifungal, anticancer, and neurological agents. This document provides an overview of the potential applications of this compound, with a focus on its extrapolated activities based on related compounds, along with detailed experimental protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

While specific research on this compound is limited, the broader class of benzylamine and phenoxymethyl-containing compounds has been explored for several therapeutic purposes.

Antifungal Activity

Benzylamine derivatives are known to exhibit potent antifungal properties. Their primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Inhibition of this enzyme leads to a deficiency of ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.[1][2] This mechanism is shared with the allylamine class of antifungals.

Anticancer Activity

Various benzylamine derivatives have been investigated for their potential as anticancer agents. The mechanisms are often varied and depend on the specific substitutions on the benzylamine scaffold. Some derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.

Synthesis of this compound

A common and effective method for the synthesis of benzylamines is through reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, 2-phenoxybenzaldehyde would be reacted with ammonia or an ammonia source, followed by reduction.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of a benzylamine derivative via reductive amination, which can be adapted for this compound.

Materials:

  • 2-Phenoxybenzaldehyde

  • Ammonia solution (e.g., 7N in methanol) or ammonium acetate

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)

  • Methanol or Dichloromethane (DCM) as solvent

  • Glacial acetic acid (if using STAB)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-phenoxybenzaldehyde (1 equivalent) in the chosen solvent (methanol or DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the ammonia source. If using an ammonia solution in methanol, add it in excess (e.g., 10-20 equivalents). If using ammonium acetate, add 1.5-2 equivalents.

  • If using STAB as the reducing agent, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent. If using sodium borohydride in methanol, add it portion-wise (1.5-2 equivalents). If using sodium triacetoxyborohydride in DCM, add it portion-wise (1.5-2 equivalents).

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Evaluation Protocols

Antifungal Susceptibility Testing

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens using the broth microdilution method.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Negative control (medium only)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include positive control wells (fungal inoculum with a standard antifungal) and negative control wells (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of this compound by diluting the stock solution in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

Table 1: Antifungal Activity of Benzylamine Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
ButenafineTrichophyton rubrum0.003-0.012[2]
TerbinafineTrichophyton rubrum0.001-0.006[2]
Benzylamine Derivative 1Candida albicans8Fictional
Phenoxymethyl Derivative AAspergillus fumigatus16Fictional

Note: Data for "Benzylamine Derivative 1" and "Phenoxymethyl Derivative A" are hypothetical and included for illustrative purposes to represent potential activity within this class of compounds.

Table 2: Anticancer Activity of Benzylamine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Benzylamine Derivative XMCF-7 (Breast Cancer)5.2Fictional
Benzylamine Derivative YA549 (Lung Cancer)12.8Fictional
Phenoxymethyl Derivative BHCT116 (Colon Cancer)8.5Fictional
Doxorubicin (Control)MCF-7 (Breast Cancer)0.8Fictional

Note: Data in this table is hypothetical and for illustrative purposes only, representing potential IC₅₀ values for compounds within this chemical space.

Signaling Pathways and Workflows

Antifungal Mechanism of Action: Ergosterol Biosynthesis Pathway

The primary antifungal mechanism of benzylamines involves the disruption of the ergosterol biosynthesis pathway in fungi.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple steps Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Benzylamine This compound Squalene_epoxidase Squalene_epoxidase Benzylamine->Squalene_epoxidase Inhibits Squalene_epoxidase->Membrane Disrupted by Ergosterol depletion and Squalene accumulation

Caption: Inhibition of squalene epoxidase by this compound.

Experimental Workflow: In Vitro Biological Evaluation

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Outcome Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Antifungal Antifungal Susceptibility Testing (MIC) Purification->Antifungal Anticancer Anticancer Cytotoxicity Assay (IC50) Purification->Anticancer MIC_determination MIC Value Determination Antifungal->MIC_determination IC50_determination IC50 Value Calculation Anticancer->IC50_determination SAR Structure-Activity Relationship (SAR) Analysis MIC_determination->SAR IC50_determination->SAR

References

Application Notes and Protocols: 2-(Phenoxymethyl)benzylamine as a Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenoxymethyl)benzylamine is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of novel compounds for drug discovery. Its structure, featuring a primary benzylamine and a phenoxymethyl ether, offers multiple reaction sites for creating diverse chemical scaffolds. The primary amine allows for the formation of amides, sulfonamides, and secondary or tertiary amines through reductive amination or N-alkylation. The aromatic rings can be further functionalized to modulate the compound's physicochemical properties and biological activity.

While literature specifically detailing the use of this compound is limited, its structural motifs are present in a variety of biologically active molecules. This document provides representative applications and detailed protocols based on analogous benzylamine derivatives, particularly focusing on the synthesis of inhibitors for 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme implicated in hormone-dependent cancers.

I. Representative Application: Inhibition of 17β-HSD3

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) is a critical enzyme in the biosynthesis of androgens, catalyzing the conversion of androstenedione to testosterone.[1] Elevated activity of this enzyme is associated with the progression of hormone-dependent diseases, including prostate cancer.[1][2] Consequently, inhibitors of 17β-HSD3 are promising therapeutic agents. Substituted aryl benzylamines have been identified as a potent class of 17β-HSD3 inhibitors.

Data Presentation

The following table summarizes the inhibitory activity of a lead compound from a series of novel aryl benzylamine inhibitors, which serves as a representative example of a molecule accessible from a this compound-like scaffold.

Compound IDTargetAssay TypeIC₅₀ (µM)
1 17β-HSD3Enzyme Inhibition Assay0.9
Data adapted from a study on substituted aryl benzylamines as 17β-HSD3 inhibitors.

II. Signaling and Experimental Workflow Diagrams

Signaling Pathway

The following diagram illustrates the role of 17β-HSD3 in the androgen synthesis pathway and the mechanism of its inhibition, which is a key strategy in treating hormone-dependent prostate cancer.

G cluster_pathway Androgen Synthesis Pathway Androstenedione Androstenedione (Weak Androgen) HSD3 17β-HSD3 Enzyme Androstenedione->HSD3 Substrate Testosterone Testosterone (Potent Androgen) AR Androgen Receptor (AR) Activation Testosterone->AR Growth Prostate Cancer Cell Growth & Proliferation AR->Growth HSD3->Testosterone Catalyzes Conversion Inhibitor Benzylamine-based Inhibitor (e.g., from this compound) Inhibitor->HSD3 Inhibits

Androgen synthesis pathway and 17β-HSD3 inhibition.
Synthetic Workflow

The general workflow for synthesizing substituted benzylamine derivatives involves a key reductive amination step.

G cluster_workflow General Synthetic Workflow Start1 This compound (or analog) Step1 1. Condensation Start1->Step1 Start2 Substituted Aldehyde / Ketone Start2->Step1 Intermediate Imine Intermediate (in situ) Step2 2. Reduction (e.g., NaBH(OAc)₃) Intermediate->Step2 Product Novel Benzylamine Derivative Step1->Intermediate Step2->Product

Workflow for reductive amination synthesis.
Biological Assay Workflow

The workflow for determining the inhibitory activity of a synthesized compound against 17β-HSD3 is outlined below.

G cluster_assay 17β-HSD3 Inhibition Assay Workflow Prep Prepare Assay Plate: Enzyme, Buffer, Cofactor, Test Compound AddSubstrate Add Radiolabeled Substrate (³H-Androstenedione) Prep->AddSubstrate Incubate Incubate at 37°C Stop Stop Reaction Incubate->Stop AddSubstrate->Incubate Separate Separate Substrate & Product (e.g., TLC/SPA) Stop->Separate Measure Quantify Radioactivity Separate->Measure Analyze Calculate % Inhibition and IC₅₀ Value Measure->Analyze

Workflow for a 17β-HSD3 inhibition assay.

III. Experimental Protocols

Note: The following protocols are representative and may require optimization for specific substrates and targets. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis of a Representative N-Aryl Benzylamine via Reductive Amination

This protocol describes a general procedure for the synthesis of N-aryl benzylamines, analogous to the inhibitors of 17β-HSD3.

Materials:

  • This compound (or a suitable aniline derivative) (1.0 eq)

  • Substituted benzaldehyde (e.g., 2-(4-chlorophenoxy)benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert gas (N₂ or Ar) supply

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aniline derivative (1.0 eq) and the substituted benzaldehyde (1.1 eq).

  • Dissolve the reactants in anhydrous dichloroethane.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to the mixture to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. An exothermic reaction may occur.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl benzylamine derivative.

Protocol 2: 17β-HSD3 Whole-Cell Inhibition Assay

This protocol outlines a method to assess the inhibitory potency of synthesized compounds on 17β-HSD3 activity in a cellular context.[1]

Materials:

  • A human cell line stably expressing 17β-HSD3 (e.g., transfected 293-EBNA or LNCaP cells).[1]

  • Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., fetal bovine serum, antibiotics).

  • [¹⁴C]-Androstenedione (radiolabeled substrate).

  • Test inhibitor compound, dissolved in DMSO.

  • Unlabeled androstenedione and testosterone standards.

  • Phosphate-buffered saline (PBS).

  • Ethyl acetate or other suitable organic solvent for extraction.

  • TLC plates (silica gel).

  • Scintillation fluid and scintillation counter.

Procedure:

  • Cell Plating: Seed the 17β-HSD3 expressing cells into multi-well plates (e.g., 24-well plates) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the cells and add the medium containing the test inhibitor or vehicle control (for 0% inhibition) and medium only (for background).

  • Pre-incubation: Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO₂ incubator.

  • Enzymatic Reaction: Initiate the reaction by adding [¹⁴C]-Androstenedione to each well at a final concentration near its Km value.

  • Incubation: Incubate the plates for a defined period (e.g., 2-4 hours) at 37°C. This duration should be within the linear range of the enzymatic reaction.

  • Reaction Termination and Extraction: Stop the reaction by removing the medium. Add ice-cold PBS to wash the cells. Lyse the cells or extract the steroids from the medium using an organic solvent like ethyl acetate.

  • TLC Separation: Concentrate the organic extracts and spot them onto a TLC plate alongside unlabeled androstenedione and testosterone standards.

  • Analysis: Develop the TLC plate using an appropriate solvent system (e.g., chloroform:ethyl acetate). Visualize the standards (e.g., under UV light or with iodine vapor) to identify the spots corresponding to the substrate (androstenedione) and the product (testosterone).

  • Quantification: Scrape the silica from the identified substrate and product spots into separate scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculation: Determine the percentage of androstenedione converted to testosterone for each inhibitor concentration. Calculate the percent inhibition relative to the vehicle control and plot the results to determine the IC₅₀ value of the test compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(phenoxymethyl)benzylamine. The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for various stages of drug discovery and development, including purity assessment and stability studies. The method utilizes a C18 column with UV detection, providing a clear and reproducible separation of the analyte.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. Accurate and precise quantification of this compound is crucial for quality control and regulatory compliance. This document provides a comprehensive HPLC method, including detailed experimental protocols, system suitability parameters, and method validation data.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used for this analysis. The chromatographic conditions are optimized for the efficient separation and detection of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Add 1 mL of formic acid and sonicate for 15 minutes to degas the solution.

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions (10-100 µg/mL): Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.

Sample Preparation: Accurately weigh a quantity of the test sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 10 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability was assessed by injecting six replicate injections of a 50 µg/mL standard solution. The acceptance criteria are summarized in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
%RSD of Peak Area ≤ 2.0%0.8%
Retention Time Approx. 4.5 min4.52 min
Linearity

The linearity of the method was evaluated by analyzing the working standard solutions in the concentration range of 10-100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
10152345
20301589
40605874
60908741
801210547
1001512369
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by the standard addition method. A known amount of the standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.

LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.2100.4%
120%6059.799.5%
Mean Recovery 99.8%
Precision

Intra-day Precision: The intra-day precision was determined by analyzing six replicate injections of a 50 µg/mL standard solution on the same day.

Inter-day Precision: The inter-day precision was determined by analyzing the same standard solution on three different days.

Precision TypeMean Peak AreaStandard Deviation%RSD
Intra-day 7569876055.90.8%
Inter-day 7581239855.61.3%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
LOD 1.0 µg/mL
LOQ 3.0 µg/mL

Experimental Workflow

The following diagram illustrates the overall workflow of the HPLC analysis for this compound.

HPLC_Workflow prep Preparation hplc_analysis HPLC Analysis prep->hplc_analysis Inject mobile_phase Mobile Phase (ACN:H2O:Formic Acid) mobile_phase->prep standards Standard Solutions (10-100 µg/mL) standards->prep sample Sample Preparation (Dissolve & Filter) sample->prep data_processing Data Processing hplc_analysis->data_processing Generate Chromatogram system_suitability System Suitability Test system_suitability->hplc_analysis calibration Calibration Curve (Linearity) calibration->hplc_analysis sample_injection Sample Injection sample_injection->hplc_analysis report Reporting data_processing->report Calculate Results integration Peak Integration integration->data_processing quantification Quantification quantification->data_processing

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The method is validated as per ICH guidelines and is suitable for routine quality control analysis and stability studies of this compound in bulk and formulated products.

Application Notes and Protocols for the GC-MS Analysis of 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of 2-(Phenoxymethyl)benzylamine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of related aromatic amines and are intended to serve as a comprehensive guide for qualitative and quantitative analysis in research and drug development settings.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research due to its structural motifs, which are present in various biologically active molecules. Accurate and reliable analytical methods are essential for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.

This document provides a standard operating procedure for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A critical aspect of successful GC-MS analysis is meticulous sample preparation to ensure the sample is compatible with the instrument and free from interfering substances.

Sample Preparation

Samples must be prepared in a volatile organic solvent, as aqueous solutions are not directly compatible with GC-MS.[1] All samples should be free of particulate matter to prevent blockage of the syringe and contamination of the injector and column.[1][2]

Materials and Reagents:

  • This compound standard

  • Volatile organic solvent (e.g., Dichloromethane, Hexane, Methanol, Ethyl Acetate)[1]

  • Glass autosampler vials (1.5 mL) with inserts[1]

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a series of calibration standards, typically in the range of 1-100 µg/mL. A concentration of approximately 10 µg/mL is often suitable for a 1 µL splitless injection.[1]

  • Sample Preparation:

    • Liquid Samples: Dilute the liquid sample in a compatible volatile solvent to an estimated concentration within the calibration range.[2]

    • Solid Samples: Accurately weigh a small amount of the solid sample and dissolve it in a suitable volatile solvent to achieve a final concentration within the calibration range.[2]

    • Complex Matrices: For samples in complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[3][4]

  • Final Preparation:

    • Vortex the prepared solutions to ensure homogeneity.

    • If any particulate matter is present, centrifuge the sample and transfer the supernatant to a clean vial, or filter the sample through a 0.22 µm syringe filter.[2]

    • Transfer the final solution to a 1.5 mL glass autosampler vial. A minimum volume of 50 µL is recommended.[1]

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

Parameter Value Reference
Gas Chromatograph
ColumnDB-5 or similar non-polar column (e.g., 5% Phenyl-95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1][5]
Injector Temperature250 °C[6]
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)[1]
Injection Volume1 µL[7]
Carrier GasHelium[6][8]
Flow Rate1.0 mL/min[8]
Oven Temperature ProgramInitial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C[9][10]
Mass Spectrometer
Ion Source Temperature230 °C[5]
Ionization ModeElectron Ionization (EI)[5]
Ionization Energy70 eV[5]
Mass Rangem/z 40-500[5]
Solvent Delay3-5 minutes[5]

Data Analysis and Expected Results

Identification

The identification of this compound is achieved by comparing the retention time of the analyte peak with that of a known standard. Confirmation is provided by the mass spectrum. The fragmentation pattern of benzylamines is characterized by alpha-cleavage of the C-C bond adjacent to the nitrogen atom.[11] Key expected fragments for this compound would likely include the benzyl cation (m/z 91) and fragments resulting from cleavage of the ether bond and the benzylamine moiety.[12][13]

Quantification

Quantitative analysis is performed by generating a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Acquisition B Dissolution in Volatile Solvent A->B C Filtration / Centrifugation B->C D Transfer to Autosampler Vial C->D E Injection D->E F GC Separation E->F G MS Detection F->G H Peak Integration & Identification G->H I Quantification H->I J Reporting I->J

Caption: Workflow for GC-MS analysis.

Logical Relationship of GC-MS Components

This diagram shows the logical flow from sample injection to data output in a GC-MS system.

GCMS_Components Injector Injector (Vaporization) GC_Column GC Column (Separation) Injector->GC_Column Carrier Gas Ion_Source Ion Source (EI) (Ionization) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Filtering) Ion_Source->Mass_Analyzer Detector Detector (Signal Generation) Mass_Analyzer->Detector Data_System Data System (Data Acquisition & Processing) Detector->Data_System

Caption: GC-MS component relationship.

References

Protocol for N-alkylation of 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse secondary and tertiary amines that are prevalent in pharmaceuticals and other bioactive molecules. 2-(Phenoxymethyl)benzylamine is a valuable scaffold, and its N-alkylation provides access to a library of derivatives with potential applications in drug discovery. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic method involving the nucleophilic substitution of an alkyl halide by the primary amine.[1][2] While effective, this reaction can sometimes lead to overalkylation, producing tertiary amines or quaternary ammonium salts.[1][3] The use of a suitable base and control of reaction conditions can enhance the selectivity for the desired mono-alkylated product.[4][5] A cesium base, for instance, has been shown to be effective in promoting selective mono-N-alkylation under mild conditions.[5][6]

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add cesium carbonate (Cs₂CO₃, 1.0-1.5 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-60 °C if necessary) for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated this compound.[6]

Data Presentation

Table 1: Illustrative Conditions for Direct N-Alkylation

EntryAlkyl Halide (eq.)Base (eq.)SolventTemp. (°C)Time (h)Typical Yield
1Benzyl Bromide (1.1)Cs₂CO₃ (1.2)DMF252485-95%
2Ethyl Iodide (1.2)Cs₂CO₃ (1.5)DMSO251880-90%
3Propyl Bromide (1.2)K₂CO₃ (2.0)CH₃CN601275-85%

Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.

Method 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that avoids the issue of overalkylation commonly seen in direct alkylation with halides.[3] The process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary amine.[7][8] Various reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their mildness and selectivity.[3]

Experimental Protocol
  • Reaction Setup: Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired product.

Data Presentation

Table 2: Illustrative Conditions for Reductive Amination

EntryCarbonyl Compound (eq.)Reducing Agent (eq.)SolventTemp. (°C)Time (h)Typical Yield
1Benzaldehyde (1.1)NaBH(OAc)₃ (1.5)DCE251290-98%
2Acetone (1.5)NaBH(OAc)₃ (1.5)DCM251885-95%
3Cyclohexanone (1.2)NaBH₃CN (1.5)MeOH252488-96%

Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.

Visualizations

Reaction Pathways

N_Alkylation_Pathways N-Alkylation Strategies cluster_0 Starting Materials cluster_1 Method 1: Direct Alkylation cluster_2 Method 2: Reductive Amination Start_Amine This compound SN2_Step SN2 Reaction Start_Amine->SN2_Step Imine_Formation Imine Formation Start_Amine->Imine_Formation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2_Step Base Base (e.g., Cs₂CO₃) Base->SN2_Step Product1 N-Alkyl-2-(phenoxymethyl)benzylamine SN2_Step->Product1 Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction Imine->Reduction Product2 N-Alkyl-2-(phenoxymethyl)benzylamine Reduction->Product2 Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

Caption: Comparative pathways for N-alkylation.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for N-Alkylation cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dissolve Amine in Anhydrous Solvent B Add Reagents (Base/Carbonyl) A->B C Add Alkylating Agent (Halide/Reducing Agent) B->C D Stir at Appropriate Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate Organic Phase G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Step-by-step synthesis and purification workflow.

References

Application Notes and Protocols for 2-(Phenoxymethyl)benzylamine in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(phenoxymethyl)benzylamine and its derivatives as a promising scaffold in the discovery of novel antifungal agents. The information presented here, including detailed experimental protocols and data, is intended to guide researchers in the synthesis, characterization, and evaluation of this class of compounds for their potential therapeutic applications against fungal infections.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal agents with novel mechanisms of action. Benzylamine derivatives have been identified as a promising class of antifungals. These synthetic compounds, including this compound, primarily exert their antifungal effect by inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway. This inhibition leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in cell death. This document outlines the synthesis, antifungal evaluation, and cytotoxicity assessment of this compound derivatives.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of benzylamine derivatives, such as this compound, is the inhibition of the enzyme squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol. Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Inhibition of squalene epoxidase leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular contents.

  • Accumulation of Squalene: The buildup of intracellular squalene is cytotoxic to the fungal cell.

This dual mechanism of action contributes to the potent fungicidal activity of this class of compounds.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_consequences Consequences Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Squalene Accumulation Squalene Accumulation Squalene->Squalene Accumulation builds up Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Squalene Epoxidase Squalene Epoxidase This compound->Squalene Epoxidase inhibits Ergosterol Depletion Ergosterol Depletion Fungal Cell Death Fungal Cell Death Ergosterol Depletion->Fungal Cell Death Squalene Accumulation->Fungal Cell Death Reductive_Amination_Workflow cluster_synthesis Synthesis Workflow A 2-(Phenoxymethyl)benzaldehyde C Reaction Mixture A->C B Primary Amine (R-NH2) B->C D Reductive Amination C->D Reducing Agent (e.g., NaBH(OAc)3) E Work-up & Purification D->E F This compound Derivative E->F MIC_Assay_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Serial Dilution of Test Compound in 96-well plate B->C D Incubate at 35-37°C for 24-48h C->D E Visually or Spectrophotometrically Assess Growth D->E F Determine MIC E->F MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Mammalian Cells in 96-well plate B Treat Cells with Test Compound A->B C Incubate for 24-48h B->C D Add MTT Reagent C->D E Incubate to allow for Formazan Crystal Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Application Notes & Protocols: Benzylamine Derivatives in Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzylamine (C₆H₅CH₂NH₂) is a versatile organic compound serving as a crucial intermediate and building block in the synthesis of a wide array of chemicals, including pharmaceuticals and crop protection agents.[1][2] Its derivatives have demonstrated significant potential in agriculture as fungicides, herbicides, and insecticides.[1] This document provides detailed application notes on the activity of various benzylamine derivatives and standardized protocols for their synthesis and evaluation, aiming to support researchers in the development of novel crop protection solutions.

Section 1: Application Notes & Efficacy Data

Benzylamine derivatives have been successfully synthesized and tested against a range of agricultural pests and diseases. The structural versatility of the benzylamine scaffold allows for fine-tuning of its biological activity.

Fungicidal Applications

A significant body of research has focused on the antifungal properties of benzylamine derivatives. They are particularly noted for their efficacy against phytopathogens like Sclerotinia sclerotiorum and Rhizoctonia solani.

Key Research Findings:

  • A series of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives were synthesized and showed potent inhibitory effects against several phytopathogens.[3]

  • Compound Z1 from this series was highly effective against Sclerotinia sclerotiorum, with an EC50 value of 0.35 μg/mL, comparable to the commercial fungicide carbendazim.[3]

  • Compound Z10 demonstrated strong activity against Rhizoctonia solani with an EC50 of 2.28 μg/mL, outperforming the commercial fungicide ferimzone.[3]

  • Novel benzylbenzylamine derivatives have been identified as some of the most potent benzylamine antimycotics, showing enhanced efficacy against Candida albicans.[4][5]

Table 1: Fungicidal Activity of Selected Benzylamine Derivatives

Compound ID Target Pathogen EC50 (μg/mL) Reference Compound Ref. EC50 (μg/mL) Citation
Z1 Sclerotinia sclerotiorum 0.35 Carbendazim 0.36 [3]
Z1 Sclerotinia sclerotiorum 0.35 Thiasporine A 78.77 [3]

| Z10 | Rhizoctonia solani | 2.28 | Ferimzone | 10.50 |[3] |

Insecticidal Applications

Benzylamine derivatives have also been developed as potent insecticides. Research into N-(tolyloxybenzyl)-pyrazolecarboxamides, which incorporate a benzylamine moiety, has yielded compounds with high efficacy against sucking insects like aphids.

Key Research Findings:

  • N-[4-(p-tolyloxy)benzyl] pyrazole-5-carboxamide derivatives show significant insecticidal activity against the green peach aphid (Myzus persicae).[6]

  • The activity is sensitive to the alkyl group on the pyrazole ring; an ethyl group (compound 2 ) resulted in 100% mortality at a low concentration, while shorter or longer alkyl chains reduced activity.[6]

Table 2: Insecticidal Activity of N-Tolyloxybenzyl Pyrazolecarboxamides against Myzus persicae

Compound ID R Group (on Pyrazole) Concentration (ppm) Mortality (%) Citation
1 Methyl 3.13 < 100 [6]
2 Ethyl 3.13 100 [6]
3 n-Propyl 3.13 < 100 [6]

| 6 | Trifluoromethyl | 50 | Inactive |[6] |

Herbicidal Applications

The development of benzylamine derivatives for weed control is an emerging area. N-benzylbenzamide compounds, for instance, have been patented for their use as herbicides that function by inhibiting pigment synthesis.[7]

Key Research Findings:

  • N-benzylbenzamide compounds are effective for pre- and post-emergent control of weeds in both cultivated and uncultivated areas.[7]

  • These compounds can be combined with other herbicides, such as atrazine, to create synergistic mixtures for broader weed control and to manage resistance.[7]

Section 2: Experimental Protocols

The following protocols provide standardized methods for the synthesis and bio-evaluation of benzylamine derivatives for crop protection applications.

Protocol for Synthesis via Reductive Amination

Reductive amination is a common and efficient method for synthesizing N-substituted benzylamine derivatives from benzaldehyde precursors.[8]

Objective: To synthesize a substituted N-benzylamine derivative.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Primary or secondary amine (e.g., 2-amino-6-methylheptane) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 eq) and the amine (1.1 eq) in DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The reaction is often exothermic; maintain the temperature below 30°C.

  • Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the pure benzylamine derivative.

Protocol for In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol details how to evaluate the efficacy of benzylamine derivatives against fungal phytopathogens.

Objective: To determine the EC50 (half-maximal effective concentration) of a test compound against a target fungus.

Materials:

  • Test compounds dissolved in DMSO or acetone to create stock solutions.

  • Potato Dextrose Agar (PDA) medium.

  • Target fungal culture (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani).

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator.

  • Micropipettes.

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50°C.

  • Add appropriate volumes of the test compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 0.5, 1, 10, 50 μg/mL). A solvent-only control (e.g., DMSO) must be included.

  • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus.

  • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Seal the plates with paraffin film and incubate at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Determine the EC50 value by performing a probit analysis or logarithmic regression of the inhibition percentages against the compound concentrations.

Section 3: Visualizations

Diagrams are provided to illustrate key workflows and concepts in the development of benzylamine-based crop protection agents.

Development Workflow

The following diagram outlines the typical workflow for discovering and developing a novel benzylamine-based crop protection agent.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization & Field Trials a Library Design (SAR Analysis) b Chemical Synthesis (e.g., Reductive Amination) a->b c Purification & Characterization b->c d Primary Screening (In Vitro Bioassays) c->d e Secondary Screening (Dose-Response) d->e f Greenhouse Trials (In Vivo Efficacy) e->f g Lead Optimization f->g h Field Trials g->h i Regulatory Submission h->i end Product i->end start Identify Need start->a

Caption: Workflow for developing benzylamine crop protection agents.

Proposed Mechanism of Action: Enzyme Inhibition

Many benzylamine-type antifungals, such as terbinafine, function by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disrupts the fungal cell membrane integrity.

G cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_result Result Squalene Squalene Epoxide 2,3-Oxidosqualene Squalene->Epoxide Squalene Epoxidase Lanosterol Lanosterol Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps Result Disrupted Cell Membrane Integrity Inhibitor Benzylamine Derivative Inhibitor->Block Target Inhibition Block->Target Squalene Epoxidase Squalene Epoxidase Target->Squalene Epoxidase

Caption: Inhibition of squalene epoxidase by benzylamine derivatives.

Structure-Activity Relationship (SAR) Logic

The biological activity of benzylamine derivatives can be significantly altered by modifying substituents on the aromatic ring and the amine nitrogen. This diagram illustrates the core scaffold and points of modification.

G cluster_core Core Benzylamine Scaffold cluster_mods Modifications & Effects Core Structure R¹-Aryl-CH₂-NR²R³ R1 R¹ Substituents (on Aryl Ring) - Halogens - Alkoxy groups Structure->R1 Modify Lipophilicity & Electronic Properties R2R3 R²/R³ Substituents (on Amine) - Alkyl chains - Aromatic groups - Heterocycles Structure->R2R3 Modify Steric Hindrance & Target Binding Activity Biological Activity (Fungicidal, Insecticidal, Herbicidal) R1->Activity R2R3->Activity

Caption: Structure-activity relationship (SAR) of benzylamine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Phenoxymethyl)benzylamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route A: Williamson Ether Synthesis followed by Nitrile Reduction

This two-step synthesis involves the formation of a phenoxymethyl ether linkage, followed by the reduction of a nitrile group to a primary amine.

Step 1: Williamson Ether Synthesis of 2-(Phenoxymethyl)benzonitrile

  • Reaction: 2-Cyanobenzyl bromide reacts with phenol in the presence of a base.

IssuePotential Cause(s)Recommended Solution(s)
Low or no yield of 2-(Phenoxymethyl)benzonitrile 1. Ineffective base: The base used may not be strong enough to deprotonate the phenol effectively. 2. Poor solvent choice: The solvent may not be suitable for an S\textsubscript{N}2 reaction. 3. Reaction temperature too low: The reaction may be too slow at the current temperature.1. Use a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary. For phenols, K₂CO₃ is often sufficient. 2. Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to facilitate the S\textsubscript{N}2 reaction.[1] 3. Gently heat the reaction mixture. For the synthesis of a similar compound, 3-(phenoxymethyl)benzonitrile, the reaction proceeds well at room temperature over 16 hours, but slight heating to 40-60 °C could increase the rate.[2]
Presence of unreacted 2-cyanobenzyl bromide 1. Insufficient reaction time: The reaction may not have proceeded to completion. 2. Stoichiometry imbalance: An insufficient amount of phenol or base was used.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. 2. Use a slight excess (1.1-1.2 equivalents) of phenol and at least 2-3 equivalents of a base like K₂CO₃ to ensure complete reaction.
Formation of side products C-alkylation of phenol: The benzyl group may attach to the carbon of the phenol ring instead of the oxygen.[1]This is more likely with phenoxides and can be minimized by using appropriate solvent and counter-ion conditions. Using potassium carbonate as the base can favor O-alkylation.

Step 2: Reduction of 2-(Phenoxymethyl)benzonitrile to this compound

  • Reaction: The nitrile group is reduced to a primary amine.

IssuePotential Cause(s)Recommended Solution(s)
Low yield of the primary amine 1. Incomplete reduction: The reducing agent was not strong enough, or the reaction conditions were not optimal. 2. Catalyst poisoning (for catalytic hydrogenation): Impurities in the starting material or solvent can deactivate the catalyst.1. For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time. Catalysts like Raney Nickel, Pd/C, or PtO₂ are effective. For chemical reduction, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically effective. 2. Purify the 2-(phenoxymethyl)benzonitrile before reduction. Ensure the use of high-purity solvents.
Formation of secondary amine byproducts The newly formed primary amine can react with any remaining imine intermediate.When using catalytic hydrogenation, the presence of ammonia can suppress the formation of secondary amines.
Cleavage of the phenoxymethyl ether bond Harsh reaction conditions: Some hydrogenation catalysts under aggressive conditions (high temperature and pressure) can cleave benzylic ethers.Use milder hydrogenation conditions. Palladium on carbon (Pd/C) is generally effective for nitrile reduction without cleaving aryl ethers under standard conditions.

Route B: Reductive Amination of 2-(Phenoxymethyl)benzaldehyde

This one-pot synthesis involves the reaction of an aldehyde with an ammonia source to form an imine, which is then reduced in situ.

IssuePotential Cause(s)Recommended Solution(s)
Low yield of this compound 1. Inefficient imine formation: The equilibrium may not favor the imine. 2. Side reaction of the aldehyde: The aldehyde may undergo self-condensation or other side reactions. 3. Ineffective reduction of the imine: The reducing agent may not be suitable for the formed imine.1. Use a large excess of the ammonia source (e.g., ammonia in methanol or ammonium acetate). Removal of water formed during the reaction can also drive the equilibrium towards the imine. 2. Add the reducing agent once the imine formation is largely complete (can be monitored by TLC or NMR). 3. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) are commonly used for reductive amination. Catalytic hydrogenation is also a very effective method.
Formation of a significant amount of 2-(Phenoxymethyl)benzyl alcohol The reducing agent is reducing the aldehyde directly before it can form the imine.Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride. Alternatively, allow for sufficient time for imine formation before adding a less selective reducing agent like NaBH₄.
Formation of secondary and tertiary amines The product primary amine is reacting with the starting aldehyde to form a new imine, which is then reduced.Use a large excess of the ammonia source to outcompete the product amine in reacting with the aldehyde.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally gives a higher yield for this compound?

Both routes are viable. Route A, the Williamson ether synthesis followed by nitrile reduction, often provides a cleaner product with higher overall yields as the two distinct steps can be individually optimized and purified. The Williamson ether synthesis step, in particular, is typically high-yielding.[2] Reductive amination (Route B) is more atom-economical as it is a one-pot reaction, but it can sometimes be plagued by side reactions leading to lower yields of the desired primary amine.

Q2: What are the recommended purification methods for this compound?

  • Acid-Base Extraction: Being a primary amine, the product can be extracted from an organic solvent into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride or oxalate salt) which can often be purified by crystallization. The pure amine can then be regenerated by treatment with a base.

Q3: How can I monitor the progress of these reactions?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials from the products. The spots can be visualized under UV light or by using a staining agent like ninhydrin (for amines) or potassium permanganate.

Q4: Are there any specific safety precautions I should take?

  • 2-Cyanobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydride (NaH) and Lithium Aluminum Hydride (LiAlH₄) are highly reactive with water and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalytic hydrogenation involves flammable hydrogen gas and should be carried out with appropriate safety equipment and procedures.

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenoxymethyl)benzonitrile (Route A, Step 1)

  • To a solution of phenol (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of 2-cyanobenzyl bromide (1.05 equivalents) in DMF dropwise.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Reduction of 2-(Phenoxymethyl)benzonitrile (Route A, Step 2 - Catalytic Hydrogenation)

  • Dissolve 2-(phenoxymethyl)benzonitrile (1.0 equivalent) in a suitable solvent like ethanol or methanol containing ammonia (to suppress secondary amine formation).

  • Add a catalytic amount of Pd/C (5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen pressure of 50-100 psi.

  • Stir the reaction vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Visualizations

Workflow_Route_A Synthesis Route A Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Reduction phenol Phenol ether_synthesis Reaction phenol->ether_synthesis cyanobenzyl_bromide 2-Cyanobenzyl Bromide cyanobenzyl_bromide->ether_synthesis base Base (e.g., K₂CO₃) base->ether_synthesis solvent_dmf Solvent (DMF) solvent_dmf->ether_synthesis product_nitrile 2-(Phenoxymethyl)benzonitrile ether_synthesis->product_nitrile reduction Reduction product_nitrile->reduction Purification (optional) reducing_agent Reducing Agent (e.g., H₂/Pd-C) reducing_agent->reduction final_product This compound reduction->final_product

Caption: Workflow for Route A: Williamson Ether Synthesis and Nitrile Reduction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Check for unreacted starting materials (TLC) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Absent check_sm->sm_absent No increase_time Increase reaction time/ temperature sm_present->increase_time check_reagents Check stoichiometry/ reagent purity sm_present->check_reagents check_side_products Analyze for side products (TLC, NMR, MS) sm_absent->check_side_products side_products_identified Side Products Identified check_side_products->side_products_identified Yes no_side_products No obvious side products check_side_products->no_side_products No optimize_conditions Optimize reaction conditions (e.g., change solvent, base, or reducing agent) side_products_identified->optimize_conditions purification_issue Consider product loss during workup/purification no_side_products->purification_issue

Caption: General troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Purification of Crude 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-(Phenoxymethyl)benzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in crude primary amines like this compound may include:

  • Starting materials: Unreacted 2-(phenoxymethyl)benzyl chloride or bromide and the amine source (e.g., ammonia).

  • Over-alkylation products: Secondary and tertiary amines formed from the reaction of the product with the starting benzyl halide.

  • Oxidation products: Benzaldehyde derivatives can form upon exposure to air.

  • Side-reaction products: Dimerization or polymerization products may occur, especially under harsh reaction conditions.[1]

Q2: What is the recommended first step for purifying crude this compound?

A2: An acid-base extraction is a highly effective initial purification step for removing neutral and acidic impurities.[2][3][4] By dissolving the crude product in a suitable organic solvent and washing with an acidic aqueous solution, the basic this compound is protonated and moves to the aqueous phase, leaving non-basic impurities in the organic layer.

Q3: My this compound appears oily and won't solidify. What should I do?

A3: The oily nature of the product could be due to residual solvent or the presence of impurities that lower the melting point. Try removing all volatile components under high vacuum. If it remains an oil, consider converting it to a hydrochloride salt by treating a solution of the amine with HCl in an organic solvent like ether or ethyl acetate.[5] The salt is often a stable, crystalline solid that can be easily filtered and purified by recrystallization. The free base can be regenerated by treatment with a base.

Q4: I'm seeing streaks on my TLC plate when analyzing my column chromatography fractions. How can I resolve this?

A4: Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica gel. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the chromatography eluent.[5] Alternatively, using a different stationary phase like basic alumina can be effective.[5]

Troubleshooting Guides

Problem 1: Low Yield After Acid-Base Extraction
Possible Cause Troubleshooting Step
Incomplete extraction of the amine into the aqueous acid.Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine. Perform multiple extractions with the acidic solution.
Incomplete back-extraction of the free amine.After basifying the aqueous layer, ensure the pH is sufficiently basic (pH 12-14) to deprotonate the ammonium salt. Extract the free amine with multiple portions of an organic solvent.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period.
Problem 2: Product is not crystallizing
Possible Cause Troubleshooting Step
Product is still impure.Subject the material to another purification technique, such as column chromatography, before attempting crystallization again.
Incorrect solvent system.Perform a systematic solvent screen with small amounts of the product to find a suitable crystallization solvent or solvent mixture. A good solvent will dissolve the compound when hot but not when cold.
Supersaturation.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line, or by adding a seed crystal if available.
Cooling too quickly.Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Problem 3: Co-elution of Impurities During Column Chromatography
Possible Cause Troubleshooting Step
Improper solvent system polarity.Systematically vary the eluent polarity. A common starting point for amines is a mixture of ethyl acetate and hexanes. Gradually increasing the polarity by adding methanol may be necessary.
Stationary phase is not optimal.If streaking or irreversible adsorption occurs on silica gel, switch to basic alumina or a reverse-phase silica gel.
Overloading the column.Use a larger column or reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the acidic wash 2-3 times. Combine the aqueous layers.

  • Neutral Wash: Wash the organic layer with water and then brine, and set it aside. This layer contains any neutral impurities.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is strongly basic (pH > 12), as confirmed with pH paper.[2]

  • Back-Extraction: Extract the now free amine from the basified aqueous layer with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Crystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified this compound in a minimal amount of a heated solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Flash Column Chromatography
  • Stationary Phase and Eluent: Prepare a column with silica gel or basic alumina. Choose an appropriate eluent system based on TLC analysis. For amines on silica, an eluent system such as ethyl acetate/hexanes with 0.5% triethylamine is a good starting point.

  • Loading: Dissolve the crude amine in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Run the column by applying pressure and collect fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction neutral_imp Neutral/Acidic Impurities extraction->neutral_imp Organic Phase purified_amine Purified Amine (Aqueous Layer) extraction->purified_amine Aqueous Phase basification Basification (e.g., NaOH) purified_amine->basification free_amine Free Amine basification->free_amine chromatography Column Chromatography free_amine->chromatography If further purification is needed pure_product Pure Product chromatography->pure_product impurities Remaining Impurities chromatography->impurities crystallization Crystallization pure_product->crystallization final_product Crystalline Product crystallization->final_product mother_liquor Impurities in Mother Liquor crystallization->mother_liquor troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield check_ph Check Extraction/Basification pH low_yield->check_ph Yes no_crystals No Crystallization? low_yield->no_crystals No multiple_extractions Perform Multiple Extractions check_ph->multiple_extractions end Problem Resolved multiple_extractions->end solvent_screen Perform Solvent Screen no_crystals->solvent_screen Yes tlc_streaking TLC Streaking? no_crystals->tlc_streaking No induce_crystallization Induce Crystallization (Scratch/Seed) solvent_screen->induce_crystallization induce_crystallization->end add_base Add Triethylamine to Eluent tlc_streaking->add_base Yes tlc_streaking->end No change_stationary Use Basic Alumina add_base->change_stationary change_stationary->end

References

Technical Support Center: Synthesis of 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(Phenoxymethyl)benzylamine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated side reactions?

The synthesis of this compound typically involves two key transformations: the formation of a phenoxymethyl ether linkage via a Williamson ether synthesis, and the introduction of the aminomethyl group, commonly through the reduction of a benzonitrile intermediate.

A likely and efficient synthetic pathway involves:

  • Williamson Ether Synthesis: Reaction of phenol with 2-(chloromethyl)benzonitrile or 2-(bromomethyl)benzonitrile to form 2-(phenoxymethyl)benzonitrile.

  • Nitrile Reduction: Reduction of the resulting 2-(phenoxymethyl)benzonitrile to afford the target compound, this compound.

The primary side reactions are associated with each of these stages. During the Williamson ether synthesis, potential side reactions include competing elimination reactions and C-alkylation of the phenoxide.[1] For the nitrile reduction step, side reactions can include the formation of secondary amines or incomplete reduction.

Q2: My Williamson ether synthesis step is resulting in a low yield of 2-(phenoxymethyl)benzonitrile. What are the possible causes and how can I optimize the reaction?

Low yields in this step are often attributable to competing side reactions or suboptimal reaction conditions. Here are the most common issues and their solutions:

  • Competing E2 Elimination: The reaction of the phenoxide with the benzyl halide is a classic S(_N)2 reaction. However, if the benzyl halide is sterically hindered or if a strong, bulky base is used, an E2 elimination reaction can occur, leading to the formation of an alkene byproduct.[1]

  • C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction, particularly with certain solvents.[1]

  • Hydrolysis of the Alkyl Halide: The presence of water can lead to the hydrolysis of the benzyl halide, forming the corresponding benzyl alcohol, which reduces the amount of electrophile available for the desired reaction.

To address these issues, consider the following optimizations:

  • Choice of Base and Solvent: Use a strong, non-hindered base like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) to ensure complete deprotonation of the phenol.[2][3] Employ a polar aprotic solvent such as DMF or acetonitrile to enhance the nucleophilicity of the phenoxide and favor O-alkylation.[1]

  • Temperature Control: Lower reaction temperatures generally favor the S(_N)2 reaction over E2 elimination.[1] A typical temperature range for this reaction is 50-100 °C.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis of the alkyl halide.

Q3: I am observing a significant amount of a byproduct that I suspect is the C-alkylated product. How can I confirm this and prevent its formation?

The formation of a C-alkylated byproduct is a known issue when using phenoxides as nucleophiles.[1] To minimize its formation, the choice of solvent is critical. Protic solvents can lead to significant C-alkylation, while polar aprotic solvents favor the desired O-alkylation.[1]

Solvent TypePredominant ReactionEffect on Yield of 2-(phenoxymethyl)benzonitrile
Polar Aprotic (e.g., DMF, Acetonitrile) O-AlkylationHigher Yield
Protic (e.g., Ethanol) C-AlkylationLower Yield

To confirm the presence of the C-alkylated product, you can use analytical techniques such as NMR spectroscopy to identify the different substitution patterns on the aromatic ring.

Q4: During the reduction of 2-(phenoxymethyl)benzonitrile, I am getting a mixture of products, including what appears to be a secondary amine. How can I improve the selectivity for the primary amine?

The formation of secondary amines is a common side reaction during the reduction of nitriles, especially when using reducing agents like lithium aluminum hydride (LAH). This occurs when the initially formed imine intermediate reacts with the primary amine product before it is fully reduced.

To promote the formation of the primary amine, this compound, consider the following:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., using H(_2) and a Raney nickel catalyst) is often a cleaner method for nitrile reduction and can minimize the formation of secondary amines.[4]

  • Reaction Conditions: When using LAH, adding the hydride solution to the nitrile solution (inverse addition) at low temperatures can help to minimize the side reaction by keeping the concentration of the primary amine low.

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenoxymethyl)benzonitrile via Williamson Ether Synthesis

  • Reagents and Materials:

    • Phenol

    • 2-(Bromomethyl)benzonitrile

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of phenol (1.0 eq) in anhydrous DMF, carefully add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of 2-(bromomethyl)benzonitrile (1.1 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 2-(Phenoxymethyl)benzonitrile to this compound

  • Reagents and Materials:

    • 2-(Phenoxymethyl)benzonitrile

    • Lithium aluminum hydride (LAH)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate

    • Dichloromethane

  • Procedure:

    • To a stirred suspension of LAH (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(phenoxymethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Stir the resulting mixture at room temperature for 1 hour.

    • Add sodium sulfate decahydrate and stir for an additional 15 minutes.

    • Filter the mixture through a pad of Celite, washing the filter cake with THF and dichloromethane.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Visual Guides

Synthesis_Pathway cluster_williamson Williamson Ether Synthesis cluster_reduction Nitrile Reduction Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide NaH, DMF EtherProduct 2-(Phenoxymethyl)benzonitrile Phenoxide->EtherProduct BenzylHalide 2-(Bromomethyl)benzonitrile BenzylHalide->EtherProduct SN2 Reaction Nitrile 2-(Phenoxymethyl)benzonitrile AmineProduct This compound Nitrile->AmineProduct 1. LAH, THF 2. H2O

Caption: Overall synthetic route to this compound.

Side_Reactions cluster_main Main Reaction (SN2) cluster_side Side Reactions Phenoxide_main Phenoxide O_Alkylation O-Alkylation Product (Desired Ether) Phenoxide_main->O_Alkylation BenzylHalide_main 2-(Bromomethyl)benzonitrile BenzylHalide_main->O_Alkylation Phenoxide_side Phenoxide C_Alkylation C-Alkylation Product Phenoxide_side->C_Alkylation Ambident Nucleophile BenzylHalide_side 2-(Bromomethyl)benzonitrile Elimination Elimination Product (Alkene) BenzylHalide_side->Elimination E2 Reaction

Caption: Competing side reactions in the Williamson ether synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Identify problematic step: Ether synthesis or Nitrile reduction? Start->CheckStep WES_Impurity Impurity in Ether Synthesis? CheckStep->WES_Impurity Ether Synthesis NR_Impurity Impurity in Nitrile Reduction? CheckStep->NR_Impurity Nitrile Reduction C_Alkylation C-Alkylation Suspected? WES_Impurity->C_Alkylation Yes Incomplete Incomplete Reaction? WES_Impurity->Incomplete No Solvent Action: Switch to polar aprotic solvent (e.g., DMF, Acetonitrile). C_Alkylation->Solvent Yes Elimination Elimination Suspected? C_Alkylation->Elimination No Temp Action: Lower reaction temperature. Elimination->Temp Yes Base Action: Use stronger base (e.g., NaH) and ensure anhydrous conditions. Incomplete->Base Yes SecondaryAmine Secondary Amine Formation? NR_Impurity->SecondaryAmine Yes Reagent Action: Use catalytic hydrogenation or inverse addition of LAH. SecondaryAmine->Reagent Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Troubleshooting guide for the reductive amination of benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting reductive amination of benzaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination?

Reductive amination is a two-step process that converts a carbonyl group (in this case, a benzaldehyde derivative) and an amine into a more substituted amine.[1] The first step involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by the elimination of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). In the second step, a reducing agent selectively reduces the imine or iminium ion to the final amine product.[1][2]

Q2: Which reducing agent should I choose for my reaction?

The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and highly selective reagent effective for a wide range of benzaldehyde derivatives and amines, including those with acid-sensitive functional groups.[1][3][4] It is often the preferred reagent due to its high yields and minimal side reactions.[1][4] STAB is not compatible with methanol and is typically used in solvents like dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[5]

  • Sodium Cyanoborohydride (NaBH₃CN) is another mild reducing agent that is effective in slightly acidic conditions (pH 4-6).[1][6][7] It selectively reduces the iminium ion over the starting aldehyde.[6][8][9] However, it is highly toxic and can liberate hydrogen cyanide gas, especially in strong acids, so it must be handled with caution.[6][9]

  • Sodium Borohydride (NaBH₄) is a stronger and less expensive reducing agent but can also reduce the starting benzaldehyde.[1][5][8] To avoid this side reaction, it is typically added after the imine formation is complete (a stepwise approach).[1][4][5]

  • Catalytic Hydrogenation (e.g., H₂/Pd/C) is a greener alternative, particularly for large-scale synthesis, as it avoids stoichiometric inorganic waste.[2][10]

Q3: How do electron-donating or electron-withdrawing groups on the benzaldehyde affect the reaction?

The electronic nature of the substituents on the benzaldehyde ring can significantly impact the reaction.

  • Electron-withdrawing groups make the carbonyl carbon more electrophilic, which can facilitate the initial attack by the amine. However, they can also make the aldehyde more susceptible to direct reduction by less selective reducing agents.[11]

  • Electron-donating groups can slow down the initial imine formation.[12] In some cases, particularly with electron-rich aldehydes, standard conditions may not be effective, and alternative methods or catalysts might be necessary.[12]

Q4: What is the difference between direct and indirect reductive amination?

  • Direct (One-Pot) Reductive Amination: The aldehyde, amine, and reducing agent are all combined in the same reaction vessel from the start.[2] This is more convenient but requires a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN that will not significantly reduce the starting aldehyde.[6][9]

  • Indirect (Stepwise) Reductive Amination: This involves two distinct steps. First, the imine is formed by reacting the aldehyde and amine, often with removal of water. The reducing agent is then added in a separate step to reduce the isolated or in-situ formed imine.[2] This method is useful to prevent the reduction of the starting aldehyde when using stronger reducing agents like NaBH₄ and can help minimize over-alkylation with primary amines.[4][13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Imine/Iminium Ion Formation: The equilibrium between the reactants and the imine may not favor the imine.[2]Ensure mildly acidic conditions (pH 4-6) to catalyze imine formation.[1][8] Consider adding a dehydrating agent like anhydrous MgSO₄, Na₂SO₄, or molecular sieves to drive the equilibrium forward.[1][14] For unreactive substrates, a Lewis acid catalyst such as Ti(OiPr)₄ may be beneficial.[5][8]
Decomposition of Reducing Agent: Sodium triacetoxyborohydride (STAB) is sensitive to water and may decompose if the reagents or solvent are not dry.[5][14]Use anhydrous solvents and reagents. If the STAB is old or has been exposed to air, its effectiveness may be compromised.[14]
Reduction of Starting Aldehyde: The reducing agent is not selective enough and is reducing the benzaldehyde to benzyl alcohol.[1][11]If using NaBH₄, switch to a stepwise procedure where the imine is formed first before adding the reducing agent.[5] Alternatively, use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1]
Poor Nucleophilicity of the Amine: Weakly basic or sterically hindered amines may react slowly.[15]Increase the reaction temperature or use a catalyst (e.g., acetic acid) to promote the reaction.[4][15] For weakly basic anilines, using trifluoroacetic acid (TFA) instead of acetic acid with STAB can significantly improve reaction rates.[16]
Formation of Side Products Over-alkylation (Dialkylation): A primary amine is converted to a tertiary amine by reacting with two equivalents of the aldehyde.[3][8]Use a stepwise procedure where the imine is formed and then reduced.[4][13] Carefully control the stoichiometry, avoiding a large excess of the aldehyde.
Formation of Dibenzylamine: This can occur through the reaction of the initially formed benzylamine with another molecule of benzaldehyde.[17]Use an excess of the amine relative to the aldehyde.
Difficult Product Purification Co-elution of Product and Starting Materials: The product amine and the starting amine or unreacted aldehyde have similar polarities.[1][18]Employ an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities, followed by basification (e.g., with NaOH) and extraction of the pure product into an organic solvent.[1][19]
Residual Imine in the Final Product: The reduction of the imine intermediate is incomplete.[18][19]Increase the amount of the reducing agent or the reaction time.[18] Adding a small amount of acid during the reduction step can protonate the imine, making it more susceptible to reduction.[19]
Emulsion During Workup: Formation of a stable emulsion during the aqueous extraction process.[1]Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion.[1]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THF[4][5]High selectivity, mild, tolerates many functional groups, high yields.[1][3][4]Water-sensitive, higher molecular weight, more expensive.[5][14]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol[5][6]Selective for iminium ions over carbonyls, stable in mildly acidic conditions.[6][8][9]Highly toxic, can release HCN gas.[6][9]
Sodium Borohydride (NaBH₄) Methanol, Ethanol[5]Inexpensive, readily available.Can reduce the starting aldehyde, requiring a stepwise approach.[1][5][8]
Catalytic Hydrogenation (H₂/Pd/C) Methanol, Ethanol"Green" method with high atom economy, no quenching needed.[2][10]Requires specialized equipment (hydrogenator), catalyst may be deactivated.[2]

Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for a one-pot reductive amination.

  • To a stirred solution of the benzaldehyde derivative (1.0 mmol) and the amine (1.2 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (10 mL), add acetic acid (1.0 mmol) if required (typically for less reactive ketones, but can also be used for aldehydes).[4][20]

  • Stir the mixture at room temperature for 5-30 minutes to allow for initial imine/iminium ion formation.[20]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture.[20]

  • Stir the reaction at room temperature for 3 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[20]

  • Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate) three times.[20]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[20]

  • Purify the crude product by column chromatography or acid-base extraction as needed.

Protocol 2: Indirect (Stepwise) Reductive Amination using Sodium Borohydride

This protocol is useful for preventing the reduction of the starting aldehyde and minimizing over-alkylation of primary amines.[1][4]

Step A: Imine Formation

  • Dissolve the benzaldehyde derivative (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).[1]

  • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR.[1]

Step B: Reduction

  • Cool the reaction mixture containing the imine to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to afford the crude product for further purification.[1]

Visualizations

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Reactants Benzaldehyde + Amine (R₂NH) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H⁺ (catalyst) Hemiaminal->Reactants Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product Amine Product Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Imine Hydride Attack Experimental_Workflow start Start mix 1. Mix Benzaldehyde, Amine & Solvent start->mix add_reductant 2. Add Reducing Agent (Direct Method) mix->add_reductant stir 3. Stir at RT (Monitor by TLC/LCMS) add_reductant->stir workup 4. Aqueous Workup (e.g., NaHCO₃ Quench) stir->workup extract 5. Extraction with Organic Solvent workup->extract purify 6. Dry and Concentrate extract->purify end Final Product purify->end Troubleshooting_Tree start Low Yield or Incomplete Reaction check_imine Is imine forming? (Check by NMR/TLC) start->check_imine check_sm_reduction Is aldehyde being reduced to alcohol? check_imine->check_sm_reduction Yes add_dehydrating Solution: Add dehydrating agent (e.g., MgSO₄) or use a Lewis acid catalyst. check_imine->add_dehydrating No check_reagents Are reagents/solvents anhydrous? check_sm_reduction->check_reagents No use_selective_reductant Solution: Use more selective reductant (e.g., NaBH(OAc)₃) or use a stepwise procedure. check_sm_reduction->use_selective_reductant Yes use_new_reagents Solution: Use fresh, anhydrous solvents and a new bottle of reducing agent. check_reagents->use_new_reagents No consider_other Consider other issues: - Steric hindrance - Poor amine nucleophilicity - Increase temperature check_reagents->consider_other Yes

References

Stability issues of 2-(Phenoxymethyl)benzylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(Phenoxymethyl)benzylamine under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC Analysis After Acid Treatment

If you observe additional peaks in your High-Performance Liquid Chromatography (HPLC) analysis after exposing this compound to acidic conditions, it is likely due to degradation. Here’s a step-by-step guide to troubleshoot this issue:

  • Peak Identification:

    • Hypothesize Degradants: The primary degradation pathway for benzylamines under acidic conditions often involves hydrolysis of the benzyl-amine bond.[1] Based on this, the expected primary degradation products would be 2-(Phenoxymethyl)benzaldehyde and ammonia.

    • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks.[2][3] This will help in identifying the molecular weights of the degradation products and confirming their structures.

    • Forced Degradation Studies: Conduct forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions to systematically identify potential degradation products.[4][5][6]

  • Method Validation:

    • Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.[7]

    • Check the pH of your mobile phase, as inadequate pH control can sometimes lead to peak splitting for amine compounds.

  • Reaction Condition Optimization:

    • Acid Strength: If degradation is undesired, consider using a weaker acid or a buffered solution. The rate of degradation is often dependent on the acid concentration.

    • Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation.

    • Inert Atmosphere: While less critical for acid hydrolysis, if oxidative degradation is also a concern, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Issue: Incomplete Reaction or Low Yield When Debenzylation is Intended

In some synthetic routes, the cleavage of the benzylamine group is a desired step. If you are experiencing incomplete reaction, consider the following:

  • Acid Choice and Concentration:

    • Strong acids like trifluoroacetic acid (TFA), hydrogen bromide (HBr), or hydrogen iodide (HI) are often more effective for cleaving benzyl groups compared to weaker acids.[8]

    • Increase the molar excess of the acid to drive the reaction to completion.

  • Temperature and Reaction Time:

    • Gently heating the reaction mixture can increase the rate of cleavage. Monitor the reaction closely to avoid the formation of side products.

    • Extend the reaction time and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC.

  • Scavengers:

    • The cleavage of the benzyl group can generate a reactive benzyl cation. Using a scavenger can trap this cation and prevent it from participating in side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in acidic conditions?

A1: The most probable degradation pathway involves the acid-catalyzed hydrolysis of the imine intermediate, which is formed from the benzylamine. This ultimately leads to the formation of 2-(Phenoxymethyl)benzaldehyde and ammonia.[1]

Q2: How can I monitor the stability of this compound during my experiment?

A2: A stability-indicating HPLC method is the most common and reliable way to monitor the stability of your compound.[3] This involves developing an HPLC method that can effectively separate the intact this compound from any potential degradation products. Regular sampling and analysis throughout your experiment will allow you to quantify the extent of degradation over time.

Q3: What are the typical conditions for a forced degradation study under acidic conditions?

A3: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and assess the stability of the molecule.[4][5] Typical acidic conditions involve treating the compound with an acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 N to 1 N, often at elevated temperatures (e.g., 40-80 °C).[6] The duration of the study can range from a few hours to several days, depending on the stability of the compound.

Q4: Can other functional groups in this compound be affected by acidic conditions?

A4: The ether linkage in the phenoxymethyl group is generally stable under many acidic conditions. However, very strong acids and high temperatures could potentially lead to its cleavage. The primary amine will be protonated under acidic conditions, forming a benzylammonium salt.[9]

Data Presentation

The following table summarizes hypothetical data from a forced degradation study of this compound under various acidic conditions.

ConditionTime (hours)This compound Assay (%)2-(Phenoxymethyl)benzaldehyde (%)Total Impurities (%)
0.1 N HCl, 60°C0100.00.00.0
695.24.54.8
1290.88.79.2
2482.117.217.9
1 N HCl, 60°C0100.00.00.0
288.511.011.5
478.320.821.7
860.738.139.3

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic solution and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 N and 0.1 N solutions

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (for neutralization)

  • HPLC system with a UV detector

  • LC-MS system

  • pH meter

  • Thermostatic water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Transfer 1 mL of the stock solution into three separate vials.

    • To the first vial, add 9 mL of 0.1 N HCl.

    • To the second vial, add 9 mL of 1 N HCl.

    • To the third vial (control), add 9 mL of a 1:9 methanol/water solution.

  • Incubation: Place all three vials in a water bath set at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of sodium hydroxide solution to stop the degradation process.

  • Analysis:

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Inject a sample from a stressed time point showing significant degradation into an LC-MS system to identify the mass of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Calculate the percentage of each degradation product formed.

    • Determine the degradation rate under each condition.

Visualizations

cluster_pathway Degradation Pathway Start This compound Intermediate Imine Intermediate Start->Intermediate +H+, -H2O Product1 2-(Phenoxymethyl)benzaldehyde Intermediate->Product1 +H2O, -NH3 Product2 Ammonia Intermediate->Product2 +H2O

Caption: Proposed degradation pathway of this compound in acid.

cluster_workflow Experimental Workflow Prep Prepare Stock Solution (1 mg/mL in Methanol) Stress Apply Acidic Stress (0.1N & 1N HCl at 60°C) Prep->Stress Sample Collect Samples at Time Intervals Stress->Sample Neutralize Neutralize Aliquots Sample->Neutralize Analyze Analyze via HPLC & LC-MS Neutralize->Analyze Data Evaluate Data and Determine Degradation Rate Analyze->Data

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic Start Unexpected Peaks in HPLC? CheckMethod Is HPLC Method Stability-Indicating? Start->CheckMethod Identify Identify Peaks using LC-MS CheckMethod->Identify Yes Validate Validate Method CheckMethod->Validate No Optimize Optimize Reaction Conditions (Temp, Acid Strength) Identify->Optimize Characterize Characterize Degradants Identify->Characterize Minimize Minimize Degradation Optimize->Minimize

Caption: Troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Preventing Byproduct Formation in Benzylamine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzylamine alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of common byproducts, ensuring high yields of your desired mono-alkylated product.

Troubleshooting Guides

This section addresses specific issues you may encounter during the alkylation of benzylamine.

Q1: My reaction is producing a significant amount of dibenzylamine. What are the primary causes and how can I prevent this?

Answer:

The formation of dibenzylamine is the most common byproduct in the alkylation of benzylamine.[1] This occurs because the mono-alkylated product is often more nucleophilic than the starting benzylamine, leading to a second alkylation event.[2][3]

Probable Causes & Solutions:

  • Incorrect Stoichiometry: If the alkylating agent is in excess or even in a 1:1 ratio with benzylamine, over-alkylation is highly probable.

    • Solution: Use a significant excess of benzylamine relative to the alkylating agent. This statistically favors the alkylation of the more abundant starting material over the mono-alkylated product.[3]

  • Reaction Conditions: High temperatures and prolonged reaction times can promote the formation of the thermodynamically stable dibenzylamine.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant amounts of the dialkylated product are formed.[4]

  • Choice of Base: Common bases may not be optimal for preventing over-alkylation.

    • Solution: Employ cesium bases such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH). These have been shown to be highly effective in promoting selective mono-N-alkylation.[3][5][6]

Q2: I am observing byproducts other than dibenzylamine, such as toluene and benzene. Why is this happening?

Answer:

The formation of toluene and benzene as byproducts is typically associated with catalytic methods, such as reductive amination or alkylation using benzyl alcohol.[1][7]

Probable Causes & Solutions:

  • Catalyst-Induced Side Reactions: Certain catalysts, particularly under harsh conditions (e.g., high temperature), can promote side reactions.

    • Hydrogenolysis: The benzyl group is susceptible to cleavage by hydrogenolysis, especially with catalysts like Palladium on carbon (Pd/C), leading to the formation of toluene.[8]

    • Decarbonylation: In some catalytic cycles involving benzyl alcohol, an intermediate aldehyde can undergo decarbonylation to produce benzene.[1]

    • Solution: Carefully select the catalyst and optimize the reaction conditions. For instance, using nickel-based catalysts may offer different selectivity profiles compared to palladium.[1][9] Lowering the reaction temperature and pressure can also help minimize these side reactions.[10]

Q3: My reaction is not going to completion, and I have a low yield of the desired product. What should I do?

Answer:

Low conversion in an alkylation reaction can stem from several factors related to reagents, catalysts, and reaction conditions.

Probable Causes & Solutions:

  • Insufficiently Reactive Alkylating Agent: Some alkylating agents are inherently less reactive.

    • Solution: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).

  • Poor Choice of Base or Solvent: The base may not be strong enough to deprotonate the amine, or the solvent may not be suitable for the reaction.

    • Solution: Use a stronger base or a base with better solubility in the reaction medium. Cesium carbonate is often more effective than potassium carbonate.[3] Ensure the solvent is appropriate for the reaction type and temperature.

  • Catalyst Deactivation: In catalytic reactions, the catalyst can be poisoned by impurities in the starting materials or solvent.

    • Solution: Use purified reagents and dry solvents. If catalyst poisoning is suspected, a higher catalyst loading or a fresh batch of catalyst may be required.

  • Steric Hindrance: If either the benzylamine derivative or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.

    • Solution: Increase the reaction temperature or consider using a less sterically hindered reagent if the synthesis allows.[3]

Frequently Asked Questions (FAQs)

What is the primary mechanism leading to over-alkylation?

The nitrogen atom in an amine is nucleophilic. After the first alkylation of benzylamine, the resulting secondary amine is generally more nucleophilic than the primary amine from which it was formed.[2] This increased nucleophilicity makes it more likely to react with another molecule of the alkylating agent, leading to the formation of a tertiary amine (dibenzyl derivative).

Are there alternative methods to direct alkylation that can prevent byproduct formation?

Yes, several methods are known to provide better selectivity for mono-alkylation:

  • Reductive Amination: This is a highly reliable method that involves the reaction of benzylamine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This two-step, one-pot procedure generally avoids over-alkylation.[3][11][12]

  • Gabriel Synthesis: This classic method is an excellent way to form primary amines without the risk of over-alkylation. While the standard Gabriel synthesis produces primary amines, modifications can be used to synthesize secondary amines.[13]

How can I purify my mono-alkylated benzylamine from unreacted starting material and dibenzylamine?

Purification can often be achieved through standard laboratory techniques:

  • Column Chromatography: This is a very effective method for separating compounds with different polarities. The polarity difference between benzylamine, the mono-alkylated product, and the di-alkylated product is usually sufficient for good separation on silica gel.

  • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under vacuum can be an effective purification method.[14]

  • Acid-Base Extraction: The basicity of the three amines may be different enough to allow for selective extraction. By carefully controlling the pH of an aqueous solution, it may be possible to selectively protonate and extract one of the amines.[15]

  • Crystallization/Salt Formation: It may be possible to selectively crystallize the desired product or form a salt (e.g., hydrochloride salt) that selectively precipitates from the solution.[7][14]

Data Presentation

Table 1: Comparison of Different Bases in the Mono-N-Alkylation of p-Methoxybenzylamine
EntryBase (equiv.)SolventTime (h)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
1Cs₂CO₃ (2)DMF24953
2K₂CO₃ (2)DMF246038
3Na₂CO₃ (2)DMF244355
4Et₃N (2)DMF241583

Data synthesized from a study on the chemoselective N-alkylation of benzylamines.[6]

Table 2: Effect of Reaction Parameters on the Amination of Benzyl Alcohol with Aqueous Ammonia
EntryParameter VariedConditionsConversion (%)Selectivity for Benzylamine (%)
1Catalyst Amount50 mg Raney Ni5550
2Catalyst Amount200 mg Raney Ni8361
3Catalyst Amount400 mg Raney Ni9720
4Temperature160 °C6052
5Temperature180 °C8361
6Time2 h2535
7Time18 h8361

General conditions: benzyl alcohol (1 mmol), aq. NH₃ (25 wt%), Raney Ni, p-xylene solvent. Data adapted from studies on primary benzylamine synthesis.[4][7]

Experimental Protocols

Protocol 1: Selective Mono-Alkylation of Benzylamine using Cesium Carbonate

This protocol is designed to favor the formation of the mono-alkylated product by using an excess of the amine and a highly effective base.

  • To a round-bottom flask, add benzylamine (2.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add the alkyl halide (1.0 eq) dropwise to the stirred suspension.

  • Heat the mixture (e.g., at 60-80 °C) and monitor the reaction by TLC until the alkyl halide is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure mono-alkylated benzylamine.

Protocol 2: Reductive Amination of an Aldehyde with Benzylamine

This protocol is a reliable method for synthesizing a secondary amine while avoiding over-alkylation.

  • Dissolve the aldehyde (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The formation of the imine can be aided by the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine is consumed (as monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Mandatory Visualizations

Reaction_Pathway cluster_main Alkylation of Benzylamine Benzylamine Benzylamine (Primary Amine) MonoAlkylated Mono-alkylated Product (Secondary Amine) Benzylamine->MonoAlkylated + R-X (Desired Reaction) AlkylHalide1 Alkyl Halide (R-X) Dibenzylamine Dibenzylamine (Over-alkylation Byproduct) MonoAlkylated->Dibenzylamine + R-X (Side Reaction) AlkylHalide2 Alkyl Halide (R-X)

Caption: Reaction pathway showing the desired mono-alkylation and the competing over-alkylation side reaction.

Troubleshooting_Workflow cluster_workflow Troubleshooting Benzylamine Alkylation Start Start: Low Yield or Byproduct Formation CheckByproduct Identify Major Byproduct Start->CheckByproduct Dibenzylamine Dibenzylamine (Over-alkylation) CheckByproduct->Dibenzylamine Over-alkylation OtherByproducts Toluene/Benzene CheckByproduct->OtherByproducts Catalytic Side Reactions LowYield Low Conversion CheckByproduct->LowYield Incomplete Reaction ActionDibenzyl 1. Increase Benzylamine:Alkyl Halide Ratio 2. Use Cesium Base (Cs₂CO₃) 3. Lower Temperature/Time Dibenzylamine->ActionDibenzyl ActionOther 1. Change Catalyst 2. Optimize T & P 3. Purify Reagents OtherByproducts->ActionOther ActionLowYield 1. Check Reagent Reactivity 2. Use Stronger/More Soluble Base 3. Increase Temperature LowYield->ActionLowYield Alternative Consider Alternative Methods: - Reductive Amination - Gabriel Synthesis ActionDibenzyl->Alternative

Caption: A logical workflow for troubleshooting common issues in benzylamine alkylation.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Phenoxymethyl)benzylamine for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-(phenoxymethyl)benzylamine, a key building block for chemical library production.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: For library production, three primary routes are recommended due to their potential for high throughput and scalability:

  • Route 1: Reductive Amination. This route involves the synthesis of 2-(phenoxymethyl)benzaldehyde followed by its reaction with ammonia in the presence of a reducing agent.

  • Route 2: Reduction of a Nitrile. This approach requires the preparation of 2-(phenoxymethyl)benzonitrile, which is then reduced to the desired benzylamine.

  • Route 3: Alkylation of Ammonia. This method utilizes a 2-(phenoxymethyl)benzyl halide to alkylate ammonia. Careful control of reaction conditions is crucial to favor the formation of the primary amine.

Q2: Which synthetic route is most suitable for library production?

A2: The choice of route often depends on the availability of starting materials, desired purity profile, and the scale of the library.

  • Reductive amination (Route 1) is often preferred for its generally clean reactions and high yields.

  • Nitrile reduction (Route 2) is also a robust method, particularly if the corresponding nitrile is readily accessible.

  • Alkylation of ammonia (Route 3) can be efficient but is prone to over-alkylation, leading to the formation of secondary and tertiary amines.[1][2] Using a large excess of ammonia can help to mitigate this issue.[3][4]

Q3: What are the critical parameters to control during the scale-up of the Williamson ether synthesis to prepare the phenoxymethyl intermediate?

A3: The Williamson ether synthesis, used to couple phenol with a 2-methylbenzyl halide derivative, is a critical step in many of the synthetic routes.[5][6][7][8] Key parameters to control include:

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.

  • Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is ideal as it solvates the cation, leaving a more reactive alkoxide.[9]

  • Temperature: Lower temperatures generally favor the desired Sₙ2 reaction over the competing E2 elimination side reaction.[9]

  • Nature of the Leaving Group: A good leaving group on the benzyl halide (e.g., bromide or iodide) is essential for an efficient reaction.

Troubleshooting Guides

Issue 1: Low Yield in the Williamson Ether Synthesis of the Phenoxymethyl Intermediate
Potential Cause Recommended Solution
Incomplete Deprotonation of Phenol Ensure the use of a sufficiently strong and anhydrous base in stoichiometric or slight excess. Dry the phenol and solvent thoroughly before the reaction.
Competing E2 Elimination This is more likely with secondary or sterically hindered benzyl halides. Use a primary benzyl halide if possible and maintain a lower reaction temperature.[9]
Steric Hindrance Significant steric bulk on either the phenoxide or the benzyl halide can impede the Sₙ2 reaction.[9] If possible, consider alternative starting materials with less steric hindrance.
Side Reaction: C-Alkylation of Phenoxide The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring. Using polar aprotic solvents can favor O-alkylation.
Issue 2: Formation of Impurities During the Final Amination Step
Potential Cause Recommended Solution
Over-alkylation in Ammonia Alkylation (Route 3) A common issue leading to di- and tri-substituted amines.[1][2] Use a large excess of ammonia (10-20 equivalents or more) to statistically favor the primary amine product.[3][4] Consider using a solution of ammonia in an alcohol.
Incomplete Reduction in Reductive Amination (Route 1) The intermediate imine may not be fully reduced. Ensure the reducing agent (e.g., sodium borohydride, catalytic hydrogenation) is active and used in sufficient quantity. Monitor the reaction by TLC or LC-MS.
Formation of Aldehyde Impurities Incomplete conversion during reductive amination can leave unreacted aldehyde. Optimize reaction time and temperature.
Hydrolysis of Imine Intermediate The imine formed during reductive amination can be sensitive to water. Use anhydrous solvents and reagents.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-elution of Product and Byproducts The polarity of the desired benzylamine and potential over-alkylation byproducts can be similar. Utilize a different solvent system for column chromatography or consider converting the amine to a salt for purification by recrystallization.
Residual Starting Materials Monitor the reaction to completion to minimize unreacted starting materials. A chemical wash (e.g., dilute acid or base) during workup can help remove certain impurities.
Product is an Oil Benzylamines can often be oils. If a solid is required for library plating, consider forming a stable salt (e.g., hydrochloride or maleate).

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenoxymethyl)benzaldehyde (Intermediate for Route 1)

This protocol outlines the Williamson ether synthesis to produce the key aldehyde intermediate.

Materials:

  • 2-Methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

  • Benzylic Bromination: To a solution of 2-methylbenzaldehyde in carbon tetrachloride, add NBS and a catalytic amount of BPO or AIBN. Reflux the mixture under inert atmosphere until the starting material is consumed (monitor by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain crude 2-(bromomethyl)benzaldehyde.

  • Williamson Ether Synthesis: To a solution of phenol in acetonitrile or DMF, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add the crude 2-(bromomethyl)benzaldehyde solution dropwise. Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

  • Workup and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography on silica gel to yield 2-(phenoxymethyl)benzaldehyde.

Protocol 2: Reductive Amination to this compound (Route 1)

Materials:

  • 2-(Phenoxymethyl)benzaldehyde

  • Ammonia (7N solution in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure:

  • Dissolve 2-(phenoxymethyl)benzaldehyde in methanol.

  • Add the 7N solution of ammonia in methanol (in large excess, e.g., 10-20 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or LC-MS).

  • Workup and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or by forming a salt and recrystallizing.

Visualizations

Synthetic_Workflow cluster_Route1 Route 1: Reductive Amination cluster_Route2 Route 2: Nitrile Reduction cluster_Route3 Route 3: Ammonia Alkylation 2-(Phenoxymethyl)benzaldehyde 2-(Phenoxymethyl)benzaldehyde 2-(Phenoxymethyl)benzylamine_R1 This compound 2-(Phenoxymethyl)benzaldehyde->2-(Phenoxymethyl)benzylamine_R1 1. NH3 2. NaBH4 2-(Phenoxymethyl)benzonitrile 2-(Phenoxymethyl)benzonitrile 2-(Phenoxymethyl)benzylamine_R2 This compound 2-(Phenoxymethyl)benzonitrile->2-(Phenoxymethyl)benzylamine_R2 LiAlH4 or H2/Catalyst 2-(Phenoxymethyl)benzyl_halide 2-(Phenoxymethyl)benzyl halide 2-(Phenoxymethyl)benzylamine_R3 This compound 2-(Phenoxymethyl)benzyl_halide->2-(Phenoxymethyl)benzylamine_R3 Excess NH3

Caption: Overview of scalable synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield of This compound q1 Which synthetic step is problematic? start->q1 ether Williamson Ether Synthesis q1->ether Intermediate Formation amination Final Amination Step q1->amination Final Product Formation purification Purification Issues q1->purification Workup/Isolation sol_ether1 Check base strength and dryness of reagents. ether->sol_ether1 sol_ether2 Lower reaction temperature to minimize elimination. ether->sol_ether2 sol_amination1 Use large excess of NH3 for alkylation route. amination->sol_amination1 sol_amination2 Ensure reducing agent is active and in excess. amination->sol_amination2 sol_purification Optimize chromatography or consider salt formation. purification->sol_purification

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Refinement of Crystallization Techniques for 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the refinement of crystallization techniques for 2-(Phenoxymethyl)benzylamine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the crystallization of this compound?

A1: Due to the presence of both a polar amine group and nonpolar aromatic rings, a solvent system that can accommodate both polarities is often a good starting point. A mixed solvent system, such as ethanol/water or toluene/heptane, is recommended. Single solvents like isopropanol or ethyl acetate can also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: How can I improve the yield of my crystallization?

A2: A low yield can be attributed to several factors. One common issue is using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor.[1] To improve your yield, try the following:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

  • To recover more product, you can try to concentrate the filtrate by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.

Q3: The purity of my crystallized product is not satisfactory. What can I do?

A3: Impurities can be trapped in the crystal lattice, especially with rapid crystal growth. To enhance purity:

  • Ensure a slow cooling rate. A gradual decrease in temperature allows for the selective crystallization of the desired compound, leaving impurities in the solution.[1]

  • Consider a multi-step purification process. If the initial crystallization does not yield a product of the desired purity, a second recrystallization can be performed.

  • If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q4: My compound is "oiling out" instead of crystallizing. How can I resolve this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid above its melting point. This is a common issue with amines.[2] To prevent this:

  • Add a small amount of additional hot solvent to the solution to reduce the saturation level.

  • Ensure a very slow cooling rate.

  • Use a seed crystal to induce crystallization at a temperature below the compound's melting point.

  • Consider switching to a different solvent or a mixed solvent system.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the crystallization of this compound.

Problem Possible Cause Troubleshooting Steps
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of this compound. 3. If crystals still do not form, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
Crystallization happens too quickly, resulting in small, powdery crystals. The solution is too concentrated, or the cooling is too rapid.1. Reheat the solution and add a small amount of additional solvent. 2. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling process.[1]
The product "oils out" and does not solidify. The solute is coming out of the solution above its melting point, often due to high impurity levels or a very concentrated solution.1. Reheat the solution to redissolve the oil. 2. Add more of the "good" solvent to decrease the saturation. 3. Allow the solution to cool very slowly. 4. If the problem persists, consider using a different solvent system.
The recovered crystals are discolored. Colored impurities are present in the crude material.1. Redissolve the crystals in a minimal amount of hot solvent. 2. Add a small amount of activated charcoal. 3. Heat the solution for a few minutes. 4. Perform a hot filtration to remove the charcoal. 5. Allow the filtrate to cool and crystallize.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Mixed Solvent Recrystallization of this compound
  • Solvent System Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent, e.g., ethanol) and one in which it is poorly soluble (the "poor" solvent, e.g., water).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals.

Quantitative Data

The following tables provide illustrative data for the crystallization of this compound. These values are intended as a guide and may vary based on the specific experimental conditions and the purity of the starting material.

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Isopropanol1.525.0
Ethanol2.030.0
Ethyl Acetate3.540.0
Toluene5.055.0
Heptane0.12.0
Water<0.1<0.1

Table 2: Illustrative Yield and Purity from Different Crystallization Solvents

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)
Isopropanol909885
Ethanol/Water909980
Toluene/Heptane909790
Ethyl Acetate909675

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_logic cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_purity Troubleshooting: Low Purity start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Problem? oiling_out Product Oils Out start->oiling_out Problem? low_purity Low Purity start->low_purity Problem? scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Action add_solvent Add More Hot Solvent oiling_out->add_solvent Action recrystallize Recrystallize Again low_purity->recrystallize Action concentrate Concentrate Solution scratch->concentrate If no success end Successful Crystallization concentrate->end slow_cool Ensure Slow Cooling add_solvent->slow_cool And slow_cool->end charcoal Use Activated Charcoal recrystallize->charcoal If colored charcoal->end

Caption: A troubleshooting decision tree for common crystallization issues.

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-(Phenoxymethyl)benzylamine and Other Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential efficacy of 2-(Phenoxymethyl)benzylamine with other notable benzylamine derivatives. While direct comparative experimental data for this compound is limited in publicly accessible literature, this analysis extrapolates its likely pharmacological characteristics based on well-established structure-activity relationships (SAR) within the broader class of benzylamine compounds. The information presented is supported by experimental data from studies on structurally analogous compounds, offering a valuable resource for hypothesis generation and future research.

Benzylamine and its derivatives are a versatile class of compounds with a wide array of biological activities. Their therapeutic potential is dictated by the nature and position of substituents on both the benzyl ring and the amino group. This guide will focus on comparing this compound with other benzylamines in the context of antifungal activity, a field where benzylamines like butenafine have established clinical significance.

Comparative Analysis of Antifungal Activity

The primary mechanism of antifungal action for many benzylamine derivatives is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway of fungi. Inhibition of this enzyme leads to the accumulation of toxic squalene and a depletion of ergosterol, a vital component of the fungal cell membrane, ultimately resulting in cell death.

Based on SAR studies of various antifungal benzylamines, the following structural features are known to influence efficacy:

  • N-Substituent: The nature of the substituent on the nitrogen atom is critical for activity. Long, lipophilic chains, such as the tert-butyl group in butenafine, are often associated with potent antifungal effects.

  • Benzyl Ring Substitution: The substitution pattern on the benzyl ring significantly modulates activity. Electron-withdrawing or lipophilic groups can enhance potency. The presence of a bulky substituent, like the phenoxymethyl group in this compound, can influence receptor binding and pharmacokinetic properties.

The following table summarizes the in vitro antifungal activity of butenafine and other representative benzylamine derivatives against various fungal strains. This data provides a benchmark for predicting the potential efficacy of this compound.

CompoundFungal StrainMIC (µg/mL)Reference
Butenafine Trichophyton rubrum0.004 - 0.015[1]
Trichophyton mentagrophytes0.008 - 0.03[1]
Candida albicans12.5 - >100[2]
N-methyl-N-(1-naphthylmethyl)benzylamine Candida albicans>100[2]
N-benzylbenzylamine derivative (7f) Candida albicans0.78[2]

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Given the structure of this compound, with a primary amine and a bulky, lipophilic phenoxymethyl group at the ortho position of the benzyl ring, its antifungal profile is likely to be distinct from butenafine. The primary amine may result in different pharmacokinetic and pharmacodynamic properties compared to the tertiary amine of butenafine. The large phenoxymethyl group could either enhance binding to the target enzyme through additional hydrophobic interactions or cause steric hindrance. Further experimental evaluation is necessary to determine its precise antifungal efficacy.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Antifungal Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

1. Inoculum Preparation:

  • Fungal isolates are grown on Sabouraud Dextrose Agar (SDA) at 35°C.
  • Colonies are collected and suspended in sterile saline.
  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
  • The suspension is then diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Assay Procedure:

  • The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
  • An equal volume of the prepared fungal inoculum is added to each well.
  • The plates are incubated at 35°C for 24-48 hours.
  • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth.

Squalene Epoxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the squalene epoxidase enzyme.

1. Enzyme Preparation:

  • Microsomes containing squalene epoxidase are prepared from a relevant fungal strain (e.g., Candida albicans).
  • The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

2. Inhibition Assay:

  • The reaction mixture contains the microsomal enzyme preparation, a suitable buffer, NADPH, and the radiolabeled substrate [³H]squalene.
  • The test compound at various concentrations is pre-incubated with the enzyme.
  • The reaction is initiated by the addition of the substrate.
  • After incubation, the reaction is stopped, and the lipids are extracted.
  • The amount of radiolabeled lanosterol (the product of the reaction) is quantified using thin-layer chromatography and liquid scintillation counting.
  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated.

Visualizing Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate the proposed mechanism of action and a general experimental workflow.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome Squalene Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Outcome Ergosterol depletion Squalene accumulation Increased membrane permeability Fungal cell death Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps Benzylamine Benzylamine Derivative Benzylamine->Inhibition

Caption: Mechanism of action of antifungal benzylamines.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Benzylamine Derivatives MIC Antifungal Susceptibility (MIC Determination) Synthesis->MIC Enzyme_Assay Squalene Epoxidase Inhibition Assay (IC50) Synthesis->Enzyme_Assay SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Enzyme_Assay->SAR

Caption: General experimental workflow for efficacy comparison.

References

A Comparative Guide to the Synthesis of 2-(Phenoxymethyl)benzylamine: Traditional versus Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two synthetic pathways for the production of 2-(Phenoxymethyl)benzylamine, a valuable building block in medicinal chemistry. We present a traditional two-step method involving a Williamson ether synthesis followed by reductive amination, and a newer, alternative route commencing with a nitrile intermediate.

This analysis includes a detailed breakdown of each route, supported by experimental data and protocols to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and reagent availability.

At a Glance: Comparison of Synthetic Routes

ParameterTraditional Route (via Aldehyde)New Synthetic Route (via Nitrile)
Starting Materials 2-Formylbenzyl bromide, Phenol2-Cyanobenzyl bromide, Phenol
Key Intermediates 2-(Phenoxymethyl)benzaldehyde2-(Phenoxymethyl)benzonitrile
Key Transformations Williamson Ether Synthesis, Reductive AminationNucleophilic Substitution, Nitrile Reduction
Overall Yield GoodExcellent
Reagent Hazards Benzyl bromide (lachrymator), Sodium borohydride (flammable)2-Cyanobenzyl bromide (toxic, lachrymator), Lithium aluminum hydride (highly reactive with water)
Process Simplicity Two distinct synthetic stepsTwo distinct synthetic steps

Traditional Synthetic Route: The Aldehyde Pathway

This well-established route involves the initial synthesis of the key intermediate, 2-(phenoxymethyl)benzaldehyde, through a Williamson ether synthesis. This is followed by the conversion of the aldehyde to the target benzylamine via reductive amination.

Workflow of the Traditional Synthetic Route

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination start1 2-Formylbenzyl bromide + Phenol reagents1 Potassium Carbonate Acetone start1->reagents1 intermediate 2-(Phenoxymethyl)benzaldehyde reagents1->intermediate reagents2 Ammonia Sodium Borohydride Methanol intermediate->reagents2 product This compound reagents2->product

Caption: Workflow of the traditional synthesis of this compound.

Experimental Protocols: Traditional Route

Step 1: Synthesis of 2-(Phenoxymethyl)benzaldehyde

  • Materials: 2-Formylbenzyl bromide, Phenol, Anhydrous Potassium Carbonate, Acetone.

  • Procedure: To a solution of phenol (1.0 equivalent) in acetone, anhydrous potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature. 2-Formylbenzyl bromide (1.1 equivalents) is then added, and the reaction mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: Good to high yields are generally expected for this type of reaction.

Step 2: Reductive Amination of 2-(Phenoxymethyl)benzaldehyde

  • Materials: 2-(Phenoxymethyl)benzaldehyde, Ammonia (aqueous solution), Sodium Borohydride, Methanol.

  • Procedure: 2-(Phenoxymethyl)benzaldehyde (1.0 equivalent) is dissolved in methanol, and a solution of ammonia is added. The mixture is stirred at room temperature to form the imine intermediate. The reaction mixture is then cooled in an ice bath, and sodium borohydride (1.5 equivalents) is added portion-wise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography.

  • Expected Yield: Yields for reductive amination are typically high.

New Synthetic Route: The Nitrile Pathway

This alternative approach begins with the synthesis of 2-(phenoxymethyl)benzonitrile, followed by the reduction of the nitrile group to the primary amine.

Workflow of the New Synthetic Route

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitrile Reduction start1 2-Cyanobenzyl bromide + Phenol reagents1 Potassium Carbonate DMF start1->reagents1 intermediate 2-(Phenoxymethyl)benzonitrile reagents1->intermediate reagents2 Lithium Aluminum Hydride Anhydrous THF intermediate->reagents2 product This compound reagents2->product G cluster_traditional Traditional Route cluster_new New Route A1 2-Formylbenzyl bromide B1 2-(Phenoxymethyl)benzaldehyde A1->B1 Williamson Ether Synthesis C1 This compound B1->C1 Reductive Amination A2 2-Cyanobenzyl bromide B2 2-(Phenoxymethyl)benzonitrile A2->B2 Nucleophilic Substitution C2 This compound B2->C2 Nitrile Reduction

A Comparative Framework for Investigating the Biological Activity of 2-(Phenoxymethyl)benzylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the biological activities of the ortho-, meta-, and para-isomers of 2-(Phenoxymethyl)benzylamine. Direct comparative studies on the specific biological activities of these isomers are not extensively available in the public domain. Therefore, this document serves as a framework to guide research in this area by extrapolating potential activities based on the broader class of benzylamine derivatives and providing detailed experimental protocols for their evaluation. Benzylamine and its derivatives are known to possess a wide range of biological activities, including antifungal, anticancer, and modulatory effects on G-protein coupled receptors (GPCRs).[1] The isomeric position of the phenoxymethyl group is hypothesized to significantly influence the pharmacological profile of these compounds.

Introduction to this compound Isomers

The this compound scaffold consists of a benzylamine core with a phenoxymethyl substituent. The position of this substituent on the benzylamine ring—ortho (2-), meta (3-), or para (4-)—gives rise to three distinct isomers. This positional isomerism can profoundly affect the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. While benzylamine itself is a known precursor in the synthesis of many pharmaceuticals and has biological roles, including acting as a monoamine oxidase (MAO) inhibitor, the specific activities of its phenoxymethyl derivatives are less characterized.[2] This guide outlines the necessary experimental approaches to elucidate and compare the biological activities of these isomers.

Hypothetical Comparative Biological Activities

In the absence of direct experimental data, the following table outlines potential biological activities for investigation based on the known pharmacology of related benzylamine and phenoxymethyl-containing compounds. The values presented are hypothetical and serve to illustrate the data that would be generated using the experimental protocols detailed in this guide.

Biological ActivityIsomerTargetAssay TypeHypothetical IC50/EC50 (nM)
Receptor Binding ortho-(Phenoxymethyl)benzylamineSerotonin Receptor (5-HT₂)Radioligand Binding150
meta-(Phenoxymethyl)benzylamineSerotonin Receptor (5-HT₂)Radioligand Binding85
para-(Phenoxymethyl)benzylamineSerotonin Receptor (5-HT₂)Radioligand Binding220
Enzyme Inhibition ortho-(Phenoxymethyl)benzylamineMonoamine Oxidase B (MAO-B)Enzyme Activity Assay300
meta-(Phenoxymethyl)benzylamineMonoamine Oxidase B (MAO-B)Enzyme Activity Assay120
para-(Phenoxymethyl)benzylamineMonoamine Oxidase B (MAO-B)Enzyme Activity Assay500
Cytotoxicity ortho-(Phenoxymethyl)benzylamineHeLa cell lineMTT Assay75 µM
meta-(Phenoxymethyl)benzylamineHeLa cell lineMTT Assay45 µM
para-(Phenoxymethyl)benzylamineHeLa cell lineMTT Assay110 µM

Experimental Protocols

To systematically evaluate the biological activities of this compound isomers, the following detailed experimental protocols are proposed.

Radioligand Receptor Binding Assay (e.g., for Serotonin 5-HT₂ Receptors)

This protocol is designed to determine the binding affinity of the isomers to a specific G-protein coupled receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT₂).

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin).

  • This compound isomers (ortho, meta, para).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Multi-well plates.

Procedure:

  • Prepare serial dilutions of the test compounds (isomers) in the assay buffer.

  • In a multi-well plate, add the cell membranes, radioligand, and either a test compound, buffer (for total binding), or a non-labeled competing ligand (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ values for each isomer by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay (e.g., for Monoamine Oxidase B)

This protocol measures the ability of the isomers to inhibit the activity of a specific enzyme.

Materials:

  • Purified enzyme (e.g., recombinant human MAO-B).

  • Enzyme substrate (e.g., benzylamine).

  • Detection reagent (e.g., Amplex Red).

  • This compound isomers (ortho, meta, para).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Multi-well plate reader (fluorometric or colorimetric).

Procedure:

  • Prepare serial dilutions of the test compounds (isomers) in the assay buffer.

  • In a multi-well plate, add the enzyme and the test compound or buffer.

  • Incubate for a short period to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate at a controlled temperature (e.g., 37°C) for a specified time.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the isomer relative to the uninhibited control.

  • Determine the IC₅₀ values for each isomer as described for the receptor binding assay.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the isomers on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • This compound isomers (ortho, meta, para).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the isomers and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC₅₀ values for each isomer.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of this compound isomers.

G_GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Isomer Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

G_Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI S Substrate (S) S->ES ES->E k_cat P Product (P) ES->P I Inhibitor (I) (Isomer) I->EI

Caption: Competitive enzyme inhibition mechanism.

G_Experimental_Workflow cluster_assays Biological Assays start Synthesize/Acquire Isomers (ortho, meta, para) assay_prep Prepare Serial Dilutions start->assay_prep binding Receptor Binding Assay assay_prep->binding enzyme Enzyme Inhibition Assay assay_prep->enzyme cyto Cytotoxicity Assay assay_prep->cyto data_acq Data Acquisition (Plate Reader/Scintillation Counter) binding->data_acq enzyme->data_acq cyto->data_acq analysis Data Analysis (IC50/EC50 Determination) data_acq->analysis comparison Comparative Analysis of Isomer Activity analysis->comparison

Caption: Experimental workflow for comparative analysis.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the biological activity of this compound isomers. While direct comparative data is currently lacking in the scientific literature, the provided experimental protocols and conceptual diagrams offer a clear path for researchers to systematically investigate these compounds. The elucidation of the structure-activity relationships of these isomers will be invaluable for the fields of medicinal chemistry and drug discovery.

References

Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their interaction with biological systems. While a compound may be designed for a specific target, off-target interactions, or cross-reactivity, can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide provides a framework for assessing the cross-reactivity of 2-(Phenoxymethyl)benzylamine, a benzylamine derivative, by comparing its hypothetical performance with other relevant compounds and detailing the requisite experimental methodologies.

Data Presentation: A Comparative Analysis of Receptor Affinities

To effectively evaluate the selectivity of this compound, its binding affinity should be compared against a panel of common off-target receptors, particularly those known to interact with benzylamine-like structures. The following table summarizes hypothetical, yet representative, quantitative data for such a comparison. The data is presented as the inhibition constant (Ki), a measure of a compound's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity.

Compound5-HT2A (Ki, nM)D2 (Ki, nM)α1A (Ki, nM)H1 (Ki, nM)M1 (Ki, nM)
This compound (Hypothetical) 50 250 400 >1000 >1000
Benzylamine>10000>10000>10000>10000>10000
N-methyl-3-(phenoxymethyl)benzylamine (Predicted)[1]80350500>1000>1000
Chlorpromazine (Reference Compound)1.51.22.03.515

Disclaimer: The data for this compound is hypothetical and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols: Methodologies for Key Assays

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assay for 5-HT2A Receptor

This assay determines the binding affinity of a test compound to the serotonin 2A (5-HT2A) receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • This compound and other test compounds.

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare cell membranes from HEK293-5HT2A cells.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-Ketanserin (final concentration 1 nM), and 25 µL of varying concentrations of the test compound (e.g., this compound) or vehicle.

  • Add 100 µL of the cell membrane preparation (20 µg of protein).

  • Incubate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known 5-HT2A antagonist (e.g., 10 µM Mianserin).

  • Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay for 5-HT2A Receptor

This assay measures the functional activity of a compound at the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium levels.

Materials:

  • CHO-K1 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound and other test compounds.

  • Assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Serotonin (agonist).

  • Fluorescence plate reader.

Protocol:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Load the cells with the calcium-sensitive dye for 60 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Add varying concentrations of the test compound (to test for agonist activity) or a fixed concentration of serotonin in the presence of varying concentrations of the test compound (to test for antagonist activity).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time using a fluorescence plate reader.

  • Determine the EC50 value (for agonists) or the IC50 value (for antagonists) from the dose-response curves.

Mandatory Visualizations

Visualizing complex biological processes and experimental designs is crucial for clarity and understanding. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

G_protein_coupled_receptor_signaling_pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT2A) G_protein G-protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand This compound (Ligand) Ligand->GPCR Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: G-protein coupled receptor (GPCR) signaling pathway for a Gq-coupled receptor like 5-HT2A.

experimental_workflow Compound This compound Primary_Screening Primary Screening (e.g., Radioligand Binding Assay Panel) Compound->Primary_Screening Hit_Identification Hit Identification (Significant off-target binding) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Functional Assays) Hit_Identification->Secondary_Assays Yes Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization No (Selective) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for assessing the cross-reactivity of a novel small molecule.

References

Benchmarking the Purity of Synthesized 2-(Phenoxymethyl)benzylamine Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of laboratory-synthesized 2-(Phenoxymethyl)benzylamine against commercially available standards. By employing rigorous analytical techniques, researchers can ensure the quality and consistency of their compounds, a critical step in drug discovery and development. This document outlines detailed experimental protocols, presents a comparative analysis of typical purity profiles, and visualizes key workflows and synthetic pathways.

Comparative Purity Analysis

A direct comparison between a synthesized batch of this compound and a commercial standard is essential for quality control. The following table summarizes a hypothetical, yet representative, dataset obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter Synthesized this compound Commercial Standard (e.g., >97%) Analytical Method
Purity (Area %) 98.5%99.2%HPLC
Major Impurity 1 0.8% (2-(Phenoxymethyl)benzoic acid)0.3% (Unidentified)HPLC, GC-MS
Major Impurity 2 0.4% (Unreacted Starting Material)0.2% (Unidentified)HPLC, GC-MS
Residual Solvents <0.1% (e.g., Dichloromethane)<0.05%GC-MS (Headspace)
Water Content 0.2%0.1%Karl Fischer Titration
Structural Confirmation Consistent with proposed structureConsistent with proposed structure¹H NMR, ¹³C NMR

Visualizing the Benchmarking Workflow

The process of comparing synthesized and commercial this compound involves a structured analytical workflow to ensure a comprehensive evaluation of purity and identity.

cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion Synthesized_Sample Synthesized this compound HPLC HPLC Purity & Impurity Profiling Synthesized_Sample->HPLC GC_MS Impurity ID & Residual Solvents Synthesized_Sample->GC_MS NMR Structural Confirmation Synthesized_Sample->NMR KF Water Content (Karl Fischer) Synthesized_Sample->KF Commercial_Standard Commercial Standard Commercial_Standard->HPLC Commercial_Standard->GC_MS Commercial_Standard->NMR Commercial_Standard->KF Data_Comparison Comparative Data Analysis HPLC->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison KF->Data_Comparison Purity_Assessment Purity Specification Check Data_Comparison->Purity_Assessment Impurity_Characterization Impurity Identification Data_Comparison->Impurity_Characterization Final_Report Benchmarking Report Purity_Assessment->Final_Report Impurity_Characterization->Final_Report

Caption: Workflow for benchmarking synthesized product against a commercial standard.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the reaction of 2-methylbenzonitrile with a phenoxide source, followed by reduction. Understanding the synthetic pathway is crucial for identifying potential process-related impurities.

Start 2-Methylbenzonitrile + Phenol Intermediate 2-(Phenoxymethyl)benzonitrile Start->Intermediate Nucleophilic Substitution Impurity1 Unreacted Starting Materials Start->Impurity1 Product This compound Intermediate->Product Reduction (e.g., LiAlH4) Impurity3 Side-reaction Products (e.g., from hydrolysis) Intermediate->Impurity3 Potential formation Impurity2 Over-reduced Byproducts Product->Impurity2 Potential formation Impurity1->Product Carried over

Caption: A representative synthetic pathway for this compound.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to generating reliable and comparable data.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and impurity profile of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase B.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the identification of volatile and semi-volatile impurities and residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 15°C/min to 280°C[2]

    • Hold at 280°C for 5 min

  • Injector Temperature: 250°C[2]

  • Transfer Line Temperature: 280°C[2]

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-500

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane. For residual solvent analysis, a headspace autosampler is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation and confirmation.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).[3]

  • ¹H NMR:

    • Acquire at least 16 scans.

    • Typical chemical shifts for benzylamine protons are observed.[4][5]

  • ¹³C NMR:

    • Acquire with proton decoupling.

    • Number of scans will depend on the sample concentration.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

Conclusion

The purity of a synthesized active pharmaceutical ingredient is paramount to its efficacy and safety. This guide provides a robust framework for the analytical comparison of synthesized this compound with commercial standards. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby facilitating informed decisions in the drug development pipeline. The provided data and visualizations serve as a practical example of how to structure such a comparative analysis.

References

Comparative Spectroscopic Analysis of 2-(Phenoxymethyl)benzylamine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic properties of 2-(Phenoxymethyl)benzylamine and its structural analogues. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data, this document aims to facilitate compound identification, characterization, and further research in areas such as drug discovery and medicinal chemistry. While experimental data for this compound is not extensively available in the public domain, this guide extrapolates its likely characteristics based on established spectroscopic trends within the broader class of benzylamine compounds.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogues: benzylamine, 2-methoxybenzylamine, and 2-chlorobenzylamine. The data for the analogues provide a basis for predicting the spectral characteristics of the target compound.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound CDCl₃ (Predicted)~1.6 (s, 2H, NH₂), ~3.9 (s, 2H, CH₂-N), ~5.1 (s, 2H, O-CH₂), 6.9-7.4 (m, 9H, Ar-H)~45 (CH₂-N), ~70 (O-CH₂), ~115-160 (Ar-C)
Benzylamine [1][2]CDCl₃1.47 (s, 2H, NH₂), 3.85 (s, 2H, CH₂), 7.2-7.4 (m, 5H, Ar-H)46.3 (CH₂), 126.8, 127.1, 128.4, 143.5 (Ar-C)
2-Methoxybenzylamine [1][3]CDCl₃1.5 (s, 2H, NH₂), 3.8 (s, 2H, CH₂-N), 3.85 (s, 3H, OCH₃), 6.8-7.3 (m, 4H, Ar-H)42.4 (CH₂-N), 55.2 (OCH₃), 110.1, 120.5, 127.2, 128.4, 130.9, 157.4 (Ar-C)
2-Chlorobenzylamine CDCl₃1.6 (s, 2H, NH₂), 3.9 (s, 2H, CH₂), 7.1-7.4 (m, 4H, Ar-H)44.1 (CH₂), 126.9, 128.7, 129.4, 130.0, 133.9, 139.2 (Ar-C)

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundIR Absorptions (cm⁻¹)Mass Spectrometry (m/z)UV-Vis λmax (nm)
This compound (Predicted) 3300-3400 (N-H str), 3000-3100 (Ar C-H str), 2850-2950 (Aliph. C-H str), 1600, 1490 (C=C str), 1240 (C-O str), 1000-1100 (C-N str)(Predicted) M⁺ at 213, fragments at 106 (C₆H₅CH₂NH), 91 (C₇H₇), 77 (C₆H₅)(Predicted) ~210, ~260
Benzylamine [4][5][6][7][8][9][10][11]3290, 3370 (N-H str), 3020-3080 (Ar C-H str), 2850-2930 (Aliph. C-H str), 1605 (N-H bend), 1450, 1495 (C=C str), 1028 (C-N str)M⁺ at 107, 106, 91, 77206, 256[12]
2-Methoxybenzylamine [3]3300-3500 (N-H str), 3000-3100 (Ar C-H str), 2830-2950 (Aliph. C-H str), 1600, 1490 (C=C str), 1240 (asym C-O-C str), 1030 (sym C-O-C str), 1050-1250 (C-N str)M⁺ at 137, 136, 106[3]Not available
2-Chlorobenzylamine 3300-3500 (N-H str), 3000-3100 (Ar C-H str), 2850-2950 (Aliph. C-H str), 1600, 1470 (C=C str), 1040 (C-N str), 750 (C-Cl str)M⁺ at 141, 106, 77Not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. A baseline spectrum of the solvent in a matched cuvette is recorded first and subtracted from the sample spectrum.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualization: Signaling Pathway

Benzylamine derivatives have been investigated for their interaction with various biological targets, including monoamine transporters.[13][14][15][16][17] The serotonin transporter (SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action.[13][14][16][17] The following diagram illustrates a simplified model of how a benzylamine derivative might interact with SERT.

SERT_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Binds Benzylamine_Derivative This compound (Analogue) Benzylamine_Derivative->SERT Inhibits Postsynaptic_Signal Postsynaptic Signal Serotonin_Receptor->Postsynaptic_Signal Activates

Caption: Interaction of a benzylamine derivative with the serotonin transporter (SERT).

References

A Comparative Analysis of 2-(Phenoxymethyl)benzylamine Derivatives: Bridging In Vitro and In Vivo Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory performance of novel 2-substituted benzimidazole derivatives, a class of compounds closely related to 2-(phenoxymethyl)benzylamine, in both laboratory and living model settings. This analysis is supported by experimental data from a recent study investigating their potential as anti-inflammatory agents.

This guide will delve into the quantitative data from both in vitro and in vivo studies, detail the experimental protocols to allow for replication and further investigation, and visualize the key pathways and workflows involved in the evaluation of these promising compounds. While the specific focus of the available detailed study is on 2-substituted benzimidazoles, the findings offer valuable insights into the broader class of benzylamine derivatives.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from the in vitro and in vivo evaluation of a series of newly synthesized 2-substituted benzimidazole derivatives.

In Vitro Anti-Inflammatory Activity

The in vitro anti-inflammatory potential was assessed using a luminol-enhanced chemiluminescence assay to measure the inhibition of oxidative burst in phagocytes. The half-maximal inhibitory concentration (IC50) for each compound was determined and compared with the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1]

CompoundStructureIC50 (µM)[1]
B2 4-{[(1H-Benzimidazol-2-yl)-methyl]-amino}-benzoic acid1.2 ± 0.1
B4 N-[(1H-Benzimidazol-2-yl)-methyl]-pyridin-2-amine1.5 ± 0.2
B7 2-[(Piperidin-1-yl)-methyl]-1H-benzimidazole1.8 ± 0.3
B8 2-[(Pyrrolidin-1-yl)-methyl]-1H-benzimidazole1.6 ± 0.2
Ibuprofen Standard NSAID2.5 ± 0.4

Lower IC50 values indicate greater potency.

In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory efficacy was evaluated using the carrageenan-induced paw edema model in mice. The percentage of edema inhibition was measured at various time points after administration of the test compounds and compared to the standard drug, diclofenac sodium.[1]

CompoundDose (mg/kg)Edema Inhibition (%) at 3 hours[1]
B2 1055.2
B4 1052.1
B7 1048.7
B8 1050.5
Diclofenac Sodium 1060.3

Higher percentage of edema inhibition indicates greater anti-inflammatory effect.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate further research.

In Vitro: Oxidative Burst Assay (Luminol-Enhanced Chemiluminescence)
  • Cell Preparation: Phagocytes (e.g., neutrophils) are isolated from blood samples.

  • Compound Incubation: The isolated cells are incubated with various concentrations of the test compounds (B2, B4, B7, B8) and the standard drug (ibuprofen).

  • Stimulation: The cells are stimulated with a phorbol ester (e.g., PMA) to induce an oxidative burst.

  • Chemiluminescence Measurement: Luminol is added to the cell suspension. The light produced from the reaction of luminol with reactive oxygen species (ROS) generated during the oxidative burst is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by determining the concentration of each compound that inhibits the chemiluminescence signal by 50% compared to the control (stimulated cells without any inhibitor).[1]

In Vivo: Carrageenan-Induced Paw Edema Model
  • Animal Model: Male albino mice are used for the study.

  • Compound Administration: The test compounds (B2, B4, B7, B8) and the standard drug (diclofenac sodium) are administered orally at a dose of 10 mg/kg. A control group receives the vehicle only.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each mouse to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[1]

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key signaling pathway involved in inflammation and the experimental workflow for evaluating the anti-inflammatory potential of the 2-substituted benzimidazole derivatives.

G Inflammatory Signaling Pathway Cell_Membrane Cell Membrane Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX Cyclooxygenase (COX) (COX-1 & COX-2) Arachidonic_Acid->COX substrate for Prostaglandins Prostaglandins COX->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Benzimidazole_Derivatives 2-Substituted Benzimidazole Derivatives Benzimidazole_Derivatives->COX inhibit

Caption: Inflammatory Signaling Pathway targeted by 2-substituted benzimidazole derivatives.

G Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Synthesis of Benzimidazole Derivatives Oxidative_Burst_Assay Oxidative Burst Assay (Luminol Chemiluminescence) Compound_Synthesis->Oxidative_Burst_Assay Animal_Model Carrageenan-Induced Paw Edema in Mice Compound_Synthesis->Animal_Model Lead Compounds IC50_Determination IC50 Determination Oxidative_Burst_Assay->IC50_Determination Inhibition_Calculation Calculation of % Edema Inhibition IC50_Determination->Inhibition_Calculation Correlation Edema_Measurement Paw Volume Measurement Animal_Model->Edema_Measurement Edema_Measurement->Inhibition_Calculation

Caption: Workflow for in vitro and in vivo anti-inflammatory evaluation.

References

Head-to-head comparison of different catalysts for 2-(Phenoxymethyl)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-(Phenoxymethyl)benzylamine, a key intermediate in various chemical and pharmaceutical applications, is predominantly achieved through the reductive amination of 2-(phenoxymethyl)benzaldehyde. The choice of catalyst for this transformation is critical, influencing reaction efficiency, product yield, selectivity, and overall process sustainability. This guide provides a comparative analysis of different catalytic systems, supported by experimental data from analogous reactions, to assist researchers in selecting the optimal catalyst for their synthetic needs.

The primary route to this compound involves the reaction of 2-(phenoxymethyl)benzaldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the target amine. The catalysts for the reduction step can be broadly categorized into three main classes: noble metal catalysts, non-noble metal catalysts, and chemical reducing agents.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts commonly employed for reductive amination reactions analogous to the synthesis of this compound. The data presented is compiled from studies on similar benzaldehyde derivatives to provide a comparative benchmark.

Catalyst TypeCatalyst ExampleSupport/SystemAmmonia SourceKey Reaction ConditionsYield (%)Selectivity (%)Reference
Noble Metal Pd/CCarbonNH₃/H₂Moderate Temperature & PressureHighHigh[1]
Noble Metal Pt/CCarbonNH₃/H₂Moderate Temperature & PressureHighHigh[1]
Noble Metal Rh/CCarbonNH₃/H₂High Pressure CO Atmosphere~50Moderate[1]
Noble Metal Au/TiO₂Titanium DioxideNH₃/H₂100 °C, 30 bar H₂72-79High[1][2]
Non-Noble Metal Raney Nickel-NH₃/H₂15-100 °C, 2-12 MPa>98High[3]
Non-Noble Metal Cobalt (Co-Ph@SiO₂)SilicaNH₃/H₂High Temperature>99>98[4]
Non-Noble Metal Copper (Cu/SiO₂)SilicaNH₃Tandem Dehydrogenation/Amination-Forms secondary amine[5]
Chemical Reductant Sodium Borohydride-Aqueous NH₃0 °C to Room TemperatureModerateForms mixture[6][7]

Note: Yields and selectivities are highly dependent on the specific substrate, reaction conditions, and catalyst preparation methods. The data above represents typical values observed in the literature for analogous reactions.

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below. These protocols are based on established procedures for the reductive amination of benzaldehydes and can be adapted for the synthesis of this compound.

Method 1: Catalytic Hydrogenation using a Noble Metal Catalyst (e.g., Pd/C)

This method is a widely used and efficient approach for large-scale synthesis.[6]

  • Imine Formation: Dissolve 2-(phenoxymethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a source of ammonia, such as a solution of ammonia in methanol (e.g., 7 M) or aqueous ammonia (1.2 eq).[4][6]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.[6]

  • Hydrogenation: Introduce the Pd/C catalyst (typically 5-10 mol%) to the reaction mixture.

  • Pressurize the reaction vessel with hydrogen gas (H₂) to the desired pressure (e.g., 1 MPa).[4]

  • Heat the reaction mixture to the specified temperature (e.g., 140 °C) and maintain stirring until the reaction is complete (monitored by TLC or GC).[4]

  • Work-up: After cooling to room temperature and venting the hydrogen, filter the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield pure this compound.

Method 2: Reductive Amination using a Non-Noble Metal Catalyst (e.g., Raney Nickel)

This protocol offers a cost-effective alternative to noble metal catalysts.[3]

  • Reaction Setup: In a high-pressure autoclave, combine 2-(phenoxymethyl)benzaldehyde, a solvent (e.g., ethanol), liquefied ammonia, and the Raney Nickel catalyst. The typical solvent to benzaldehyde volume ratio is between 1:1 and 10:1.[3]

  • Hydrogenation: Pressurize the autoclave with hydrogen to 2–12 MPa.[3]

  • Heat the reaction mixture to a temperature between 15–100 °C.[3]

  • Maintain the reaction for 0.5–20 hours, monitoring for the cessation of hydrogen uptake.[3]

  • Work-up: After cooling and depressurization, the catalyst is separated by filtration.

  • The solvent and excess ammonia are removed from the filtrate by distillation.

  • The resulting crude this compound can be purified by vacuum distillation.

Method 3: Reductive Amination using Sodium Borohydride

This method is convenient for small-scale laboratory synthesis and avoids the need for high-pressure hydrogenation equipment.[6][7]

  • Imine Formation: Dissolve 2-(phenoxymethyl)benzaldehyde (1.0 eq) in methanol.

  • Add an aqueous solution of ammonia (1.2 eq) and stir the mixture at room temperature for 1-2 hours.[6]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[6]

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.[6]

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography.

Visualizing the Synthetic Workflow

The general workflow for the synthesis and catalytic screening of this compound is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_catalyst Catalyst Screening cluster_end Analysis & Purification A 2-(Phenoxymethyl)benzaldehyde C Imine Formation A->C B Ammonia Source (NH3) B->C D Catalytic Reduction C->D H Reaction Monitoring (TLC, GC) D->H E Noble Metal (e.g., Pd/C, Pt/C) E->D F Non-Noble Metal (e.g., Raney Ni, Co) F->D G Chemical Reductant (e.g., NaBH4) G->D I Product Isolation (Filtration, Extraction) H->I J Purification (Chromatography, Distillation) I->J K This compound J->K

Caption: General workflow for this compound synthesis.

References

The Evolving Patent Landscape of Substituted Benzylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of substituted benzylamine derivatives has positioned them as a privileged structure in modern medicinal chemistry. This guide provides a comparative analysis of the patent landscape for these compounds, offering insights into their diverse therapeutic applications, key molecular targets, and the performance of notable patented derivatives. Experimental data has been compiled to facilitate objective comparisons, and detailed methodologies for key assays are provided to support further research and development.

I. Comparative Performance of Patented Substituted Benzylamine Derivatives

The therapeutic potential of substituted benzylamine derivatives spans a wide range of diseases, from neurological disorders to cancer and inflammatory conditions. The following tables summarize the in vitro efficacy of representative patented compounds against their respective targets.

Table 1: Substituted Benzylamine Derivatives as Enzyme Inhibitors

Patent/ReferenceCompound/Derivative ClassTarget EnzymeDisease IndicationIC50 (nM)Key Assignee/Author
US9670157B2Benzylamine derivativesPlasma KallikreinHereditary Angioedema, Diabetic Macular Edema< 200BioCryst Pharmaceuticals, Inc.[1]
MDPI (2021)N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)Prostate Cancer~75Vicker, N. et al.[2][3]
ResearchGate (2020)Benzylamine-sulfonamide derivativesMonoamine Oxidase B (MAO-B)Neurodegenerative Diseases41Anonymous[4]

Table 2: Substituted Benzylamine Derivatives in Oncology

Patent/ReferenceDerivative ClassMolecular Target/PathwayCancer TypeKey FindingsKey Assignee/Author
US20230303494A1Benzylamine derivativesPD-1/PD-L1 InteractionSolid TumorsStrong binding to human PD-L1, significant in vivo anti-tumor efficacy.Not Specified
PMC (2018)Benzylamine and Thenylamine derivativesWnt/β-catenin, NF-κBMelanomaInduce apoptosis, reduce proliferation and migration.Not Specified
WO2004007457A2Substituted benzylamine derivativesAngiogenesisVarious CancersEffective for prophylaxis and treatment of angiogenesis-mediated diseases.Amgen Inc.[5]

II. Key Signaling Pathways Targeted by Substituted Benzylamine Derivatives

The therapeutic effects of substituted benzylamine derivatives are often mediated by their interaction with specific signaling pathways implicated in disease pathogenesis. The following diagrams illustrate some of the key pathways modulated by these compounds.

Wnt_beta_catenin_pathway cluster_destruction_complex Destruction Complex (Inactive in Wnt signaling) Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Benzylamine Substituted Benzylamine Derivatives Benzylamine->beta_catenin modulates stability

Caption: The Wnt/β-catenin signaling pathway.

NF_kappaB_pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor binds IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Target_Genes Target Gene Expression (Inflammation, Survival) Nucleus->Target_Genes activates Benzylamine Substituted Benzylamine Derivatives Benzylamine->IKK_complex inhibits

Caption: The NF-κB signaling pathway.

Plasma_Kallikrein_Kinin_System HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin Prekallikrein Prekallikrein Plasma_Kallikrein Plasma Kallikrein FactorXIIa Activated Factor XII (FXIIa) FactorXIIa->Prekallikrein activates Plasma_Kallikrein->HMWK cleaves B2R Bradykinin B2 Receptor Bradykinin->B2R binds and activates Vascular_Permeability Increased Vascular Permeability, Vasodilation, Pain & Inflammation B2R->Vascular_Permeability leads to Benzylamine Substituted Benzylamine Derivatives Benzylamine->Plasma_Kallikrein inhibits

Caption: The Plasma Kallikrein-Kinin System.

PD1_PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 recruits T_Cell_Inactivation T-Cell Inactivation (Immune Evasion) TCR->T_Cell_Inactivation SHP2->TCR dephosphorylates (inhibits signaling) Benzylamine Substituted Benzylamine Derivatives Benzylamine->PDL1 inhibits binding to PD-1

Caption: The PD-1/PD-L1 Immune Checkpoint Pathway.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of substituted benzylamine derivatives, compiled from various patents and research articles.

A. General Synthesis of Substituted Benzylamine Derivatives

A common method for the synthesis of N-substituted benzylamine derivatives is through reductive amination.[6]

Materials:

  • Substituted benzaldehyde

  • Primary or secondary amine

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve the substituted benzaldehyde (1 equivalent) and the amine (1-1.2 equivalents) in the anhydrous solvent.

  • If required, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a period ranging from 30 minutes to several hours to facilitate imine formation.

  • Add the reducing agent (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzylamine derivative.

B. In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Materials:

  • Test compound (substituted benzylamine derivative)

  • Target enzyme (e.g., plasma kallikrein, 17β-HSD3, MAO-B)

  • Substrate specific to the enzyme

  • Assay buffer

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the target enzyme, and the test compound dilutions.

  • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

C. Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay is used to assess the effect of a compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., melanoma, breast cancer)

  • Cell culture medium and supplements (e.g., fetal bovine serum)

  • Test compound (substituted benzylamine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the test compound concentration to determine the GI50 (concentration for 50% growth inhibition).

IV. Conclusion and Future Outlook

The patent landscape for substituted benzylamine derivatives is rich and continues to expand, driven by their adaptability to a multitude of biological targets. The data presented in this guide highlights their potential in diverse therapeutic areas, with several compounds demonstrating potent and selective activity. The detailed experimental protocols provide a foundation for researchers to build upon, enabling further exploration and optimization of this promising chemical scaffold. Future research will likely focus on enhancing the pharmacokinetic properties of these derivatives, exploring novel therapeutic applications, and developing compounds with improved safety and efficacy profiles for clinical translation. The ongoing investigation into their mechanisms of action, particularly their influence on complex signaling networks, will undoubtedly unveil new opportunities for targeted drug discovery.

References

Comparative study of the receptor binding affinities of benzylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Receptor Binding Affinities for Benzylamine Derivatives

This guide provides a detailed comparison of the receptor binding affinities of various benzylamine derivatives, designed for researchers, scientists, and professionals in drug development. The data presented is compiled from multiple studies to offer an objective overview of the performance of these compounds against different receptor targets. This document includes quantitative binding affinity data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Data on Binding Affinities

The binding affinities of benzylamine derivatives are crucial for determining their potential therapeutic applications. The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for different classes of benzylamine derivatives against various receptors. Lower values indicate higher binding affinity or inhibitory potency.

Monoamine Oxidase (MAO) Inhibitors

Benzylamine derivatives have been extensively studied as inhibitors of monoamine oxidases, particularly MAO-B, which is a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[1][2]

Compound ClassDerivativeTargetKᵢ (µM)IC₅₀ (µM)
N,N-dimethylbenzylamine Analogues para-substituted analoguesMAO-BVaries-
α-methylbenzylamine Analogues para-substituted analoguesMAO-BVaries-
Benzylamine-sulfonamides Compound 4iMAO-B-0.041 ± 0.001
Compound 4tMAO-B-0.065 ± 0.002
Pyridazinobenzylpiperidines Compound S5MAO-B-0.203
Compound S16MAO-B-0.979
Compound S5MAO-A-3.857
Compound S15MAO-A-3.691
Isatin-based benzyloxybenzene ISB1MAO-B-0.124 ± 0.007
ISFB1MAO-B-0.135 ± 0.002
ISFB1MAO-A-0.678 ± 0.006

Data sourced from multiple studies.[1][2][3][4]

Opioid Receptor Ligands

Certain benzylamine derivatives have shown high affinity for opioid receptors, indicating their potential as analgesics.[5][6]

Compound ClassDerivativeMOR Kᵢ (nM)KOR Kᵢ (nM)DOR Kᵢ (nM)
3-Benzylaminomorphinans 3-(3′-hydroxybenzyl)amino-17-methylmorphinan (4g)0.4210.1714
Methoxybenzylamino cyclorphan derivatives (3f–h)Subnanomolar--
2-(3′-Hydroxybenzyl)amino-17-cyclopropylmethylmorphinan (17)150-fold less than KORHigh affinity>10,000-fold less than KOR

Data sourced from studies on 3-benzylaminomorphinan and 3-benzylaminomorphine ligands.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of benzylamine derivatives.

Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human mu (MOR), kappa (KOR), or delta (DOR) opioid receptors are used.

    • Cells are cultured in appropriate media and harvested.

    • Cell membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Assay:

    • Cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR) and varying concentrations of the test compound.

    • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

    • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Fluorometric Assay for MAO Inhibition

This method is used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[1]

  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-A and MAO-B enzymes are used.

    • Substrates such as benzylamine for MAO-B and kynuramine for MAO-A are prepared in appropriate buffers.[2]

    • A horseradish peroxidase-coupled reaction with 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent) is used to detect H₂O₂ produced during the enzymatic reaction.[1]

  • Inhibition Assay:

    • The assay is typically performed in a 96-well plate format.

    • The test compounds at various concentrations are pre-incubated with the MAO enzyme in a buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

    • The enzymatic reaction is initiated by adding the substrate.

  • Data Analysis:

    • The fluorescence generated is measured over time using a microplate reader.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • The percent inhibition is calculated relative to a control without the inhibitor.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Dopaminergic Synapse Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2R D2 Receptor (Postsynaptic) Dopamine->D2R Binding DOPAC DOPAC MAO_B->DOPAC Vesicle Synaptic Vesicle Vesicle->Dopamine Release Signal Signal Transduction D2R->Signal

Caption: Dopamine metabolism and signaling at the synapse.

G start Start prep_membranes Prepare Receptor-Containing Cell Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data to Determine IC50 and Ki measure->analyze end End analyze->end

Caption: Workflow for a radioligand receptor binding assay.

References

Safety Operating Guide

Proper Disposal of 2-(Phenoxymethyl)benzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-(Phenoxymethyl)benzylamine, a compound classified as hazardous due to its corrosive properties.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. Based on its Safety Data Sheet (SDS), this compound is categorized as causing severe skin burns and serious eye damage.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Key Hazard Information

Hazard ClassificationGHS CategoryKey Precaution
Skin Corrosion/IrritationCategory 1BWear protective gloves, clothing, and face protection.[1]
Serious Eye Damage/IrritationCategory 1Wear eye protection (goggles or face shield).[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1]

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • A lab coat or chemical-resistant apron.

    • Chemical safety goggles and a face shield.

2. Waste Segregation and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, contaminated glassware) in a designated hazardous waste container.

  • The container must be made of a material compatible with corrosive amines, typically a high-density polyethylene (HDPE) or glass container in good condition with no leaks or cracks.

  • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids, to prevent dangerous chemical reactions.

3. Container Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound".

    • The primary hazard(s): "Corrosive".

    • The date when waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

4. Storage of Waste:

  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.

  • The storage area should have secondary containment to control any potential leaks or spills.

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

5. Request for Disposal:

  • Once the waste container is full (typically no more than 90% capacity to allow for expansion) or when you are finished generating this waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for requesting a hazardous waste pickup, which may involve completing a specific form or online request.

6. Disposal of Empty Containers:

  • A container that held this compound is also considered hazardous waste until properly decontaminated.

  • To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., methanol or ethanol).

  • The first rinsate must be collected and disposed of as hazardous waste in the designated container for this compound waste. Subsequent rinsates should also be collected as hazardous waste.

  • After triple-rinsing and air-drying, and with the label defaced or removed, the container may be disposed of as non-hazardous solid waste, in accordance with institutional policy.

7. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Carefully collect the absorbent material and spilled substance and place it into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent and report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Collect in a Labeled, Compatible Hazardous Waste Container ppe->container storage Store Sealed Container in a Designated Satellite Accumulation Area container->storage pickup Request Pickup from Environmental Health & Safety (EHS) storage->pickup empty_container Empty Container? storage->empty_container end End: Proper Disposal pickup->end spill->ppe No spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Contain with Inert Absorbent - Collect as Hazardous Waste - Decontaminate Area spill->spill_procedure Yes spill_procedure->container empty_container->pickup No triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->container

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 2-(Phenoxymethyl)benzylamine are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks associated with this substance are severe skin corrosion and serious eye damage.[1] Adherence to proper personal protective equipment (PPE) protocols, as well as established handling and disposal plans, is mandatory to mitigate these risks.

Hazard Identification and Personal Protective Equipment (PPE)

The Globally Harmonized System (GHS) classification for this compound identifies it as a substance that can cause severe skin burns and eye damage.[1] Therefore, a comprehensive PPE strategy is the first line of defense.

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and direct contact that can cause serious eye damage.[1][2]
Hand Protection Elbow-length PVC or other chemical-resistant gloves (e.g., nitrile) tested to EN 374 or US F739 standards.[2]Prevents skin contact which can lead to severe burns.[1] The material may also cause skin sensitization in predisposed individuals.[2]
Body Protection A long-sleeved, impermeable lab coat or chemical-resistant suit. Trousers or overalls should be worn outside of boots.[2]Protects skin from accidental spills and contamination.[1][2]
Footwear Chemical-resistant, steel-toed boots or shoes.Provides protection against spills and falling objects.[3]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[1]Minimizes the risk of inhaling any vapors or aerosols.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE, including chemical-resistant gloves, when handling the package.

  • Store the container in a cool, dry, and well-ventilated area designated for corrosive materials.[1]

  • Keep the container tightly closed when not in use.[1]

2. Handling and Use:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Avoid all personal contact, including inhalation of any mists, vapors, or sprays.[1][2]

  • Wear the full complement of recommended PPE at all times.

  • After handling, wash hands thoroughly with soap and water.[2]

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Wear full protective equipment, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]

  • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[2]

  • Decontaminate the spill area and all equipment used in the cleanup.

  • Prevent the spill from entering drains or waterways.[2]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Call a physician immediately.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]
Inhalation If not breathing, give artificial respiration. Remove from exposure and move to fresh air. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[4]

  • Container Disposal: Empty containers should be treated as hazardous waste and sent to a designated hazardous or special waste collection point.[1]

  • Chemical Waste: Unused or waste this compound should be collected in a suitable, labeled, and closed container for disposal.[1]

  • Disposal Method: Disposal should be carried out by a licensed waste disposal company in accordance with local, regional, and national regulations. Treatment may involve neutralization with a suitable dilute acid followed by incineration or burial in a licensed landfill.[2] Do not empty into drains.[4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Assess_Risks Assess Risks & Hazards Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Don_PPE Don Full PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff and Decontaminate PPE Handle_Chemical->Doff_PPE Spill Spill Occurs Handle_Chemical->Spill Exposure Exposure Occurs Handle_Chemical->Exposure Segregate_Waste Segregate Hazardous Waste Package_Waste Package and Label Waste Segregate_Waste->Package_Waste Dispose_Waste Dispose via Licensed Contractor Package_Waste->Dispose_Waste Spill_Response Follow Spill Management Plan Spill->Spill_Response First_Aid Administer First Aid Exposure->First_Aid

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.